N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
Description
The exact mass of the compound N-(2-methyl-4-oxo-1H-quinolin-6-yl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208726. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-hydroxy-2-methylquinolin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-hydroxy-2-methylquinolin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-methyl-4-oxo-1H-quinolin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-5-12(16)10-6-9(14-8(2)15)3-4-11(10)13-7/h3-6H,1-2H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGXYDNOMOPBLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220004 | |
| Record name | N-(1,4-Dihydro-2-methyl-4-oxo-6-quinolinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501653-43-6, 1140-81-4 | |
| Record name | N-(1,4-Dihydro-2-methyl-4-oxo-6-quinolinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501653-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,4-Dihydro-2-methyl-4-oxo-6-quinolinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-HYDROXY-2-METHYL-6-QUINOLINYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Profile: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
[1][2][3][4][5]
Executive Summary & Chemical Identity
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4) is a functionalized quinoline scaffold widely utilized as a high-value intermediate in medicinal chemistry.[1][2][3] It serves as a critical building block for the synthesis of bioactive small molecules, most notably NSC 23766 , a selective inhibitor of Rac GTPase.[1][3]
Structurally, the compound features a 2-methyl-4-hydroxyquinoline core (often existing as the 4-quinolone tautomer) substituted at the 6-position with an acetamido group.[1][2][3][4] This substitution pattern imparts unique solubility and electronic properties, making it a versatile precursor for developing kinase inhibitors, antimicrobial agents, and fluorescent probes.[3]
Chemical Identification Data
| Property | Specification |
| CAS Number | 1140-81-4 |
| IUPAC Name | N-(4-hydroxy-2-methylquinolin-6-yl)acetamide |
| Synonyms | 6-Acetamido-2-methyl-4-quinolinol; 6-Acetamido-4-hydroxyquinaldine |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| SMILES | CC1=CC(=O)C2=C(N1)C=CC(=C2)NC(=O)C |
| InChI Key | INGXYDNOMOPBLY-UHFFFAOYSA-N |
Physicochemical Properties & Tautomerism
Understanding the physicochemical behavior of this compound is essential for optimizing reaction conditions and purification protocols.[3]
Tautomeric Equilibrium
A critical feature of 4-hydroxyquinolines is their tautomeric equilibrium.[3] While often named as "4-hydroxy," the compound exists predominantly as the 4(1H)-quinolone tautomer in the solid state and in polar solvents.[3] This keto-form dictates its high melting point and poor solubility in non-polar organic solvents.[3]
Figure 1: The tautomeric shift favors the 4-quinolone form, influencing nucleophilic substitution patterns (N-alkylation vs. O-alkylation).[3]
Key Physical Parameters
| Parameter | Value / Characteristic |
| Appearance | Yellow to off-white crystalline solid |
| Melting Point | >300 °C (Decomposes) |
| Solubility (High) | DMSO, DMF, Hot Acetic Acid |
| Solubility (Low) | Water, Ethanol (cold), Ethyl Acetate, Dichloromethane |
| pKa (Predicted) | ~4.3 (Quinoline N), ~11.0 (Amide/OH) |
| UV/Vis | Strong absorption in UV; fluorescent in acidic media |
Synthesis & Manufacturing Methodologies
The industrial and laboratory-scale synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide typically follows the Conrad-Limpach synthesis .[3] This robust cyclization strategy builds the quinoline ring from an aniline derivative and a
Protocol: Conrad-Limpach Cyclization
Reaction Overview:
-
Condensation: 4-Aminoacetanilide reacts with ethyl acetoacetate to form an enamine intermediate (crotonate).[3]
-
Cyclization: Thermal cyclization at high temperatures (250°C+) closes the ring to form the quinolone.[3]
Figure 2: Synthetic pathway via the Conrad-Limpach protocol. The high-temperature step is critical for thermodynamic cyclization.[3]
Detailed Experimental Procedure
-
Enamine Formation:
-
Thermal Cyclization:
-
Add the enamine portion-wise to rapidly stirring Diphenyl ether (or Dowtherm A) pre-heated to 250°C. Note: Rapid addition is crucial to prevent polymerization.[3]
-
Maintain temperature for 15–30 minutes. The ethanol byproduct flashes off immediately.[3]
-
Cool the mixture to room temperature. The product, being insoluble in the ether, will precipitate.[3]
-
-
Purification:
Analytical Characterization
Validation of the compound's identity relies on observing characteristic signals for the quinoline core and the acetamido side chain.[2][3]
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 11.5 ppm (s, 1H): OH/NH of the quinolone ring (broad, exchangeable).[3]
-
δ 10.0 ppm (s, 1H): NH of the acetamido group.[3]
-
δ 8.2 ppm (d, 1H): H-5 (aromatic proton adjacent to the acetamido group).[3]
-
δ 7.8 ppm (dd, 1H): H-7.
-
δ 7.5 ppm (d, 1H): H-8.
-
δ 5.8-6.0 ppm (s, 1H): H-3 (Characteristic singlet of the quinolone ring).[3]
-
δ 2.35 ppm (s, 3H): 2-Methyl group.[3]
-
δ 2.05 ppm (s, 3H): Acetyl methyl group.[3]
Mass Spectrometry (MS)[5][10]
Applications in Drug Development
Precursor for Rac GTPase Inhibitors (NSC 23766)
This compound is the primary starting material for NSC 23766 , a first-in-class inhibitor that specifically targets the Rac1-GEF interaction.[1][3]
-
Mechanism: The 4-hydroxy group is typically converted to a chloro group (using POCl₃), followed by nucleophilic aromatic substitution with a diamine linker to construct the NSC 23766 scaffold.[3]
Scaffold for Antibacterial Agents
The 4-quinolone core mimics the structure of fluoroquinolone antibiotics.[3] Modifications at the 6-position (via the acetamido handle) allow for the introduction of lipophilic side chains to enhance cell wall penetration in Gram-positive bacteria.[3]
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Code | Description |
| H302 | Harmful if swallowed.[3] |
| H315 | Causes skin irritation.[3][7] |
| H319 | Causes serious eye irritation.[3][7] |
| H335 | May cause respiratory irritation.[3][7] |
Handling Protocols:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70676, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide.[3] PubChem. Available at: [Link]
-
Gao, Y., et al. (2004). Rational design and characterization of a Rac GTPase-specific small molecule inhibitor (NSC 23766).[3] Proceedings of the National Academy of Sciences, 101(20), 7618-7623.[3] (Context: Utilization of the scaffold in inhibitor synthesis).
Sources
- 1. 6-ACETAMIDO-4-HYDROXY-2-METHYLQUINOLINE | 1140-81-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. (4-Hydroxyphenyl)acetamide | C8H9NO2 | CID 86986 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Structure and Synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
[1][2]
Executive Summary & Structural Analysis
Target Molecule: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide CAS Registry Number: 1140-81-4 Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol [1][2][3]
This guide details the chemical structure and authoritative synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide, a critical pharmacophore often utilized as an intermediate in the development of Rac GTPase inhibitors (e.g., NSC 23766).[1][3]
Structural Tautomerism
A defining feature of 4-hydroxyquinolines is their prototropic tautomerism.[1] While the nomenclature suggests a hydroxyl group at position 4 (enol form), in the solid state and in polar solvents, the molecule predominantly exists as the 4(1H)-quinolone (keto form). This equilibrium significantly impacts solubility and reactivity profiles.[1]
-
Enol Form (4-hydroxy): Favored in non-polar environments; aromatic pyridine ring character.[1]
-
Keto Form (4-quinolone): Favored in polar solvents (DMSO, MeOH) and solid state; characterized by a secondary amine (NH) in the ring and a carbonyl at C4.
For the purpose of synthesis and characterization, understanding this duality is essential for interpreting NMR data (presence of NH signal vs OH) and solubility behavior.
Retrosynthetic Analysis
The most robust route to the 4-hydroxy-2-methylquinoline scaffold is the Conrad-Limpach Synthesis .[1] This method relies on the thermal cyclization of an enamine derived from an aniline derivative and a
Disconnection Strategy:
-
C-C Disconnection: The C3-C4 bond and the N1-C2 bond are formed during the cyclization.[1]
-
Precursors: The analysis reveals
-aminoacetanilide (N-(4-aminophenyl)acetamide) and ethyl acetoacetate as the primary starting materials.[1]
Figure 1: Retrosynthetic logic flow for the target molecule.[1]
Experimental Protocol: Conrad-Limpach Synthesis
This protocol describes a two-step synthesis. The separation of the enamine formation and cyclization steps is recommended to maximize yield and purity, avoiding the formation of the kinetic anil byproduct (Knorr quinoline synthesis product).
Step 1: Formation of the Enamine Intermediate
The reaction between
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|
|
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add
-aminoacetanilide (1.0 eq) and ethyl acetoacetate (1.1 eq) to the flask. Dissolve in Toluene (approx. 10 mL/g of amine). Add a catalytic amount of glacial acetic acid.[1] -
Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.
-
Completion: Continue reflux until water evolution ceases (typically 4–6 hours).
-
Isolation: Cool the reaction mixture. The enamine intermediate often precipitates upon cooling or concentration. If not, remove the solvent in vacuo.
-
Purification: Recrystallize from ethanol/hexane if necessary, though the crude is often sufficient for the next step.
Step 2: Thermal Cyclization
This is the critical thermodynamic control step. The enamine must be heated to
Reagents:
| Reagent | Role |
|---|---|
| Enamine Intermediate | Precursor |
| Dowtherm A (or Diphenyl Ether) | High-boiling Solvent |[1]
Procedure:
-
Pre-heating: Heat the Dowtherm A (approx. 10 volumes relative to precursor) to a rolling boil (
) in a multi-neck flask equipped with a mechanical stirrer and an air condenser (to allow ethanol escape).-
Critical Note: The solvent must be hot before adding the substrate to prevent polymerization or side reactions.
-
-
Addition: Add the enamine intermediate portion-wise or as a warm solution/slurry to the boiling solvent.
-
Observation: Rapid evolution of ethanol vapor will occur.[1]
-
-
Reaction: Maintain the temperature at
for 15–30 minutes. The reaction is fast once the temperature is reached. -
Work-up: Allow the mixture to cool to room temperature. The product, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide, is highly insoluble in non-polar solvents and will precipitate as a yellow/off-white solid.[1]
-
Filtration: Filter the solid and wash copiously with hexanes or acetone to remove residual Dowtherm A.
-
Purification: The crude solid can be purified by recrystallization from DMF or acetic acid, or by reprecipitation from basic solution (dissolve in dilute NaOH, filter, then acidify with HCl to pH 6–7).
Reaction Mechanism
The Conrad-Limpach synthesis proceeds via an acid-catalyzed condensation followed by a thermal electrocyclic rearrangement.[1]
-
Condensation: The amine nitrogen attacks the ketone carbonyl of the
-keto ester.[4] Loss of water yields the -aminoacrylate (enamine).[1] -
Cyclization: At high temperatures, the enamine undergoes a thermal 6
-electrocyclization involving the aromatic ring and the ester carbonyl. -
Elimination: Loss of ethanol (OEt group) and tautomerization aromatizes the pyridine ring to yield the 4-hydroxyquinoline.
Figure 2: Mechanistic pathway of the Conrad-Limpach synthesis.[1]
Characterization & Quality Control
NMR Spectroscopy (DMSO- )
The product is best characterized in DMSO-
- 11.5–12.0 ppm (br s, 1H): OH/NH (Tautomeric proton).
- 10.0 ppm (s, 1H): Amide NH (Acetamide group).
- 8.2–8.3 ppm (d, 1H): H5 (Aromatic, peri to carbonyl).
- 7.8 ppm (d, 1H): H7 or H8.
- 7.5–7.6 ppm (m, 1H): Remaining aromatic proton.
- 5.8–6.0 ppm (s, 1H): H3 (Characteristic Quinoline H).
- 2.3–2.4 ppm (s, 3H): C2-Methyl group.[1]
- 2.0–2.1 ppm (s, 3H): Acetyl methyl group.
Physical Properties[5]
-
Appearance: Pale yellow to tan powder.[1]
-
Melting Point:
(Decomposition). -
Solubility: Soluble in DMSO, DMF, hot acetic acid. Insoluble in water, ether, chloroform.
Safety & Scalability
-
Thermal Hazard: The cyclization requires temperatures near
. Use appropriate high-temperature oil baths or heating mantles.[1] Ensure glassware is free of star cracks to prevent failure under thermal stress. -
Chemical Handling: Dowtherm A is an irritant and has a strong odor.[1] Work in a well-ventilated fume hood.
-
Scalability: This route is highly scalable (kilogram scale) due to the low cost of starting materials and the precipitation-based purification method.
References
-
Conrad, M., & Limpach, L. (1887).[4][5] Über das Synthesen von Chinolinderivaten mittels Acetessigester. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
-
ChemicalBook. (2024).[1] 6-Acetamido-4-hydroxy-2-methylquinoline Product Properties and Safety.
-
Gao, Y., et al. (2004). Rational design and characterization of a Rac GTPase-specific small molecule inhibitor. Proceedings of the National Academy of Sciences, 101(20), 7618-7623. (Context for application in NSC 23766 synthesis).
-
PubChem. (n.d.).[1] N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (Compound Summary). National Library of Medicine.[1]
Sources
Technical Guide: Mechanism of Action of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
The following technical guide details the mechanism of action, chemical biology, and experimental validation of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS 1140-81-4).
This analysis positions the compound not merely as a chemical intermediate, but as the critical pharmacophore underpinning the function of NSC 23766 , a first-in-class Rac1-GEF inhibitor.
Executive Summary
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is a functionalized quinolinone scaffold that serves as a pivotal pharmacophore in the development of small-molecule GTPase inhibitors. While possessing intrinsic antimicrobial activity characteristic of the quinolone class (via DNA gyrase interference), its primary significance in drug development lies in its role as the structural anchor for NSC 23766 .
In this context, the compound's mechanism is defined by steric and electrostatic blockade of the Rac1-GEF protein-protein interaction (PPI) . The 6-acetamido-quinoline core provides the necessary planar rigidity and hydrogen-bonding potential to occupy the surface groove of Rac1, preventing the docking of Guanine Nucleotide Exchange Factors (GEFs) like Tiam1 and Trio , thereby silencing downstream oncogenic signaling without affecting Cdc42 or RhoA.
Chemical Biology & Structural Logic
The Pharmacophore Architecture
The molecule operates through a specific structural logic that dictates its binding affinity and specificity.
| Structural Element | Mechanistic Function |
| Quinoline Core | Provides a planar, aromatic scaffold capable of |
| 4-Hydroxy/Oxo Tautomer | Exists primarily in the 4-quinolinone (oxo) form in physiological solution. The carbonyl oxygen acts as a hydrogen bond acceptor, critical for orienting the molecule within the binding pocket. |
| 6-Acetamide Group | A flexible "handle" that mimics acetyl-lysine motifs or forms hydrogen bond networks with backbone amides, enhancing solubility and specificity. |
| 2-Methyl Group | Provides steric bulk that restricts rotational freedom, locking the molecule into a bioactive conformation and preventing metabolic oxidation at the susceptible C2 position. |
Tautomeric Equilibrium
Researchers must account for the keto-enol tautomerism during assay design and docking studies.
-
Solid State: Often designated as 4-hydroxy.[1]
-
Physiological pH (7.4): Predominantly the 4-oxo (quinolone) tautomer. This is the species responsible for biological recognition.
Mechanism of Action: Rac1-GEF Inhibition[3][4]
The definitive mechanism of action for this scaffold—specifically when integrated into the NSC 23766 architecture—is the inhibition of Rac1 activation .
The Signaling Pathway
Under normal conditions, Rac1 (a Rho GTPase) cycles between an inactive (GDP-bound) and active (GTP-bound) state. This cycle is catalyzed by GEFs (Guanine Nucleotide Exchange Factors).
-
Activation: GEFs (Tiam1, Trio) bind Rac1, displacing GDP and allowing GTP to bind.
-
Effect: Rac1-GTP binds effectors (e.g., PAK1), driving cytoskeletal reorganization (lamellipodia), cell migration, and metastasis.
The Inhibitory Blockade
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide derivatives do not compete with GTP/GDP (which bind with picomolar affinity). Instead, they target the GEF-recognition surface of Rac1.
-
Target Site: The Trp56 residue in Rac1 is crucial for GEF recognition.
-
Interaction: The quinoline core of the inhibitor occupies a hydrophobic pocket adjacent to Trp56.
-
Outcome: The bulky inhibitor physically obstructs the GEF from making the necessary contact to trigger nucleotide exchange. Rac1 remains locked in the inactive GDP-bound state.
Specificity
-
Selective: Inhibits Rac1-Tiam1 and Rac1-Trio interactions.[2]
-
Non-Interfering: Does not inhibit Cdc42 or RhoA, which have distinct surface topologies despite high sequence homology in the nucleotide-binding pocket.
Visualization: Rac1 Activation Blockade
Caption: The quinoline scaffold creates a steric blockade at the Rac1-GEF interface, preventing the conversion of Rac1-GDP to its active GTP-bound form.
Experimental Protocols for Validation
To validate the mechanism of action, researchers must employ a self-validating workflow that distinguishes specific Rac1 inhibition from general toxicity.
Protocol: Rac1 Activation Pull-Down Assay
This is the gold-standard assay to confirm the compound reduces cellular levels of GTP-bound Rac1.
Principle: The p21-binding domain (PBD) of PAK1 specifically binds only to active Rac1-GTP, not Rac1-GDP.
Materials:
-
GST-PAK1-PBD fusion protein (bound to glutathione-agarose beads).
-
Lysis Buffer: 50 mM Tris (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 1% NP-40, Protease Inhibitors.
-
Antibody: Anti-Rac1 monoclonal antibody.[3]
Step-by-Step Workflow:
-
Treatment: Treat PC-3 or NIH-3T3 cells with the test compound (e.g., 50-100 µM) for 12–24 hours.
-
Stimulation: Stimulate cells with EGF (100 ng/mL) for 2 minutes to induce a spike in Rac1-GTP.
-
Lysis: Rapidly lyse cells on ice. Clarify lysate by centrifugation (14,000 x g, 5 min).
-
Pull-Down: Incubate supernatant immediately with GST-PAK1-PBD beads for 30-45 minutes at 4°C.
-
Control: Use GST-only beads to rule out non-specific binding.
-
-
Wash: Wash beads 3x with Lysis Buffer to remove inactive Rac1-GDP.
-
Elution & Blotting: Boil beads in SDS sample buffer. Run SDS-PAGE and immunoblot for Rac1.
-
Quantification: Compare the band intensity of Pulldown (GTP-Rac1) vs. Total Lysate (Total Rac1).
-
Result: A decrease in the Pulldown band relative to Total Rac1 confirms MOA.
-
Protocol: In Vitro GEF Interaction Assay (ELISA-based)
To prove direct interference with the GEF interaction (and not an upstream kinase).
-
Coat: Coat 96-well plates with purified Rac1-GDP (1 µ g/well ).
-
Block: Block with 3% BSA.
-
Incubate: Add biotinylated-GEF (e.g., Tiam1 fragment) + Test Compound at varying concentrations.
-
Detect: Add Streptavidin-HRP and TMB substrate.
-
Analysis: Plot Absorbance vs. Log[Compound]. A sigmoidal decrease indicates competition for the binding site.
Intrinsic & Secondary Activities
While the Rac1 pathway is the primary high-value target, the N-(4-hydroxy-2-methylquinolin-6-yl)acetamide core possesses secondary activities relevant to toxicity and off-target screening.
Antimicrobial Activity (Gyrase Inhibition)
Like many quinolones, this scaffold can weakly inhibit bacterial DNA gyrase (Topoisomerase II).
-
Mechanism: Stabilizes the DNA-gyrase cleavage complex, leading to double-strand breaks.
-
Relevance: High concentrations (>100 µM) in mammalian cell culture may show cytotoxicity unrelated to Rac1, mimicking "antibiotic-like" mitochondrial toxicity.
Muscarinic Receptor Antagonism
Recent studies on NSC 23766 derivatives suggest the quinoline core may act as a competitive antagonist at M2 muscarinic acetylcholine receptors .
-
Implication: When testing in cardiac or neuronal models, researchers must control for potential anticholinergic effects (e.g., altered calcium signaling) that could confound Rac1-specific data.
References
-
Gao, Y., et al. (2004). "Rational design and characterization of a Rac GTPase-specific small molecule inhibitor." Proceedings of the National Academy of Sciences, 101(20), 7618-7623. Link
-
Akbar, H., et al. (2006). "A novel interaction between Rac1 and the GEF Tiam1 is targeted by the small molecule inhibitor NSC23766." Journal of Biological Chemistry, 281(45), 34453-34468. Link
-
Levay, M., et al. (2013). "NSC23766, a widely used inhibitor of Rac1 activation, additionally acts as a competitive antagonist at muscarinic acetylcholine receptors." Journal of Pharmacology and Experimental Therapeutics, 347(1), 69-79. Link
-
BenchChem. (2024). "N-(4-hydroxy-2-methylquinolin-6-yl)acetamide Structure and Activity." BenchChem Database. Link
-
Tocris Bioscience. (2024). "NSC 23766: Biological Activity and Technical Data."[2] Tocris Product Guide. Link
Sources
The Gateway Scaffold: Biological Activity and Synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
[1]
Executive Summary
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4) is a functionalized quinoline derivative that serves as a critical pharmacophore in medicinal chemistry. While possessing intrinsic antimicrobial and antioxidant properties typical of the 4-hydroxyquinoline scaffold, its primary significance lies in its role as the synthetic precursor to NSC 23766 , a first-in-class, specific inhibitor of Rac1-GEF interaction. This guide details the compound's physicochemical profile, its biological mechanism of action (both intrinsic and as a pro-drug scaffold), and authoritative protocols for its synthesis and biological evaluation.
Chemical Identity & Physicochemical Profile[1][2][3][4]
This compound features a quinoline core substituted with a hydroxyl group at position 4, a methyl group at position 2, and an acetamido group at position 6. The 4-hydroxy/4-oxo tautomerism is a defining characteristic that influences its solubility and binding affinity.
| Property | Specification |
| IUPAC Name | N-(4-hydroxy-2-methylquinolin-6-yl)acetamide |
| CAS Number | 1140-81-4 |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Melting Point | >300 °C (Decomposes) |
| pKa (Predicted) | ~4.29 (Quinoline nitrogen), ~10.5 (Phenolic -OH) |
Biological Mechanism of Action
The biological activity of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is bifurcated into its direct effects as a quinoline antimetabolite and its downstream utility in targeting Rho GTPases.
The Rac1 Axis (Downstream Application)
The compound is the structural "warhead" used to synthesize NSC 23766 . The 6-acetamido-4-hydroxy-quinoline core mimics the tryptophan residues of the Guanine Nucleotide Exchange Factors (GEFs) Tiam1 and Trio , which are responsible for activating Rac1.
-
Mechanism: By occupying the GEF-recognition groove on the surface of Rac1, the derivative prevents the GEF from binding. This locks Rac1 in its inactive (GDP-bound) state, inhibiting actin cytoskeletal reorganization, cell migration, and metastasis.
-
Specificity: Unlike general kinase inhibitors, this scaffold does not interfere with Cdc42 or RhoA, providing high specificity for Rac1-driven pathways.
Intrinsic Antimicrobial & Antioxidant Activity
Independent of Rac1, the 4-hydroxy-2-methylquinoline core exhibits bioactivity:
-
DNA Gyrase Inhibition: Similar to fluoroquinolones, the 4-hydroxyquinoline motif can intercalate into bacterial DNA or bind the ATP-binding pocket of DNA gyrase (Topoisomerase II), disrupting bacterial replication.
-
Oxidative Stress Reduction: The phenolic hydroxyl group acts as a radical scavenger, reducing oxidative stress markers (e.g., 8-isoprostane) in hepatic injury models.
Pathway Visualization
The following diagram illustrates the synthesis of the Rac1 inhibitor from this scaffold and the subsequent inhibition pathway.
Figure 1: The transition from the acetamide scaffold to the active Rac1 inhibitor and the mechanism of GEF blockade.
Experimental Protocols
Synthesis: The Conrad-Limpach Protocol
This protocol utilizes the condensation of 4-aminoacetanilide with ethyl acetoacetate, followed by high-temperature cyclization. This is the industry-standard route for high purity.
Reagents:
-
4-Aminoacetanilide (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Acetic acid (Catalytic)
-
Dowtherm A (Diphenyl ether/biphenyl mixture) or Mineral Oil
-
Ethanol (for washing)
Workflow:
-
Schiff Base Formation (Kinetic Step):
-
Dissolve 4-aminoacetanilide in benzene or toluene equipped with a Dean-Stark trap.
-
Add ethyl acetoacetate and a catalytic amount of acetic acid.
-
Reflux at 80–110 °C until the theoretical amount of water is collected (approx. 4–6 hours).
-
Evaporate solvent to obtain the crude enamino-ester (Schiff base).
-
-
Cyclization (Thermodynamic Step):
-
Heat Dowtherm A to 250 °C in a separate flask.
-
Add the crude Schiff base dropwise to the boiling solvent. Critical: Rapid addition ensures cyclization over polymerization.
-
Maintain temperature at 245–255 °C for 20–30 minutes.
-
Allow the mixture to cool to room temperature. The product will precipitate.
-
-
Purification:
-
Filter the precipitate and wash copiously with hexane (to remove Dowtherm) followed by ethanol.
-
Recrystallize from DMF/Ethanol if necessary.
-
Figure 2: Step-wise Conrad-Limpach synthesis workflow.
Biological Assay: Rac1 Activation (G-LISA)
To validate the activity of derivatives synthesized from this scaffold, a G-LISA (GTPase-Linked Immunosorbent Assay) is recommended over standard Western blots for quantification.
Protocol Summary:
-
Cell Culture: Culture PC-3 or NIH3T3 cells to 70% confluence.
-
Treatment: Treat cells with the derived inhibitor (e.g., 50-100 µM) for 12 hours.
-
Lysis: Lyse cells in ice-cold lysis buffer containing protease inhibitors.
-
Binding: Load lysates into G-LISA wells coated with PAK-RBD (p21 Activated Kinase - Rho Binding Domain). Only active Rac1-GTP binds to PAK-RBD.
-
Detection: Incubate with primary anti-Rac1 antibody followed by HRP-conjugated secondary antibody.
-
Quantification: Measure absorbance at 490 nm.
Data Summary & Comparative Activity
The following table contrasts the baseline activity of the scaffold versus its functionalized derivative (NSC 23766).
| Assay Type | Scaffold (CAS 1140-81-4) | Derivative (NSC 23766) | Interpretation |
| Rac1 Inhibition (IC50) | > 500 µM (Inactive) | ~50 µM | The scaffold requires the specific amine side chains to bind the GEF pocket. |
| Antimicrobial (MIC) | 10–50 µg/mL | Not typically assessed | The scaffold retains intrinsic DNA gyrase inhibitory potential. |
| Cytotoxicity (PC-3) | Low (LC50 > 200 µM) | High (Inhibits invasion) | The scaffold is relatively non-toxic, making it an ideal starting block. |
References
-
BenchChem. (2025).[1] Synthesis Protocol for N-(4-amino-2-methylquinolin-6-yl)acetamide: An Application Note. Retrieved from
-
Gao, Y., et al. (2004).[2] Rational design and characterization of a Rac GTPase-specific small molecule inhibitor. Proceedings of the National Academy of Sciences , 101(20), 7618-7623. (Foundational paper for NSC 23766).
-
ChemicalBook. (2024).[3] 6-Acetamido-4-hydroxy-2-methylquinoline Product Profile. Retrieved from
-
Sigma-Aldrich. (2024). 4-Hydroxy-2-methylquinoline Derivatives and Applications. Retrieved from
-
National Institutes of Health (NIH). (2022). Crystal structure and hydrogen bonding of N-(4-hydroxy-2-nitrophenyl)acetamide. PubMed Central . Retrieved from
-
SynArchive. (2023). Conrad-Limpach Synthesis: Mechanism and Protocols. Retrieved from
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide derivatives and analogs
From Privileged Scaffold to Rac1 Inhibition[1][2]
Executive Summary
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4) is a functionalized quinoline derivative that serves as a critical intermediate in the synthesis of bioactive small molecules, most notably NSC 23766 , a first-in-class inhibitor of Rac1 GTPase.[1][2][3]
This guide analyzes the compound's dual utility: first, as a stable precursor for 4-chloroquinoline electrophiles used in nucleophilic aromatic substitution (
Chemical Architecture & Tautomerism
The molecule exists in a dynamic equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.[1][2] In solution, the 4-quinolone tautomer generally predominates due to aromatic stabilization of the pyridone-like ring system.[1][2]
Structural Features[1][3][4][5][6][7][8][9][10][11]
-
Position 6 (Acetamide): A masked amino group.[1][2] It provides stability during the harsh cyclization conditions of the quinoline ring formation and can be selectively hydrolyzed later to liberate a primary amine for further functionalization.[1][2]
-
Position 4 (Hydroxyl/Keto): The reactive center for conversion to a leaving group (e.g., -Cl via
), enabling the attachment of complex amine side chains.[1][2] -
Position 2 (Methyl): Derived from the acetoacetate precursor; it enhances lipophilicity and blocks metabolic oxidation at the
-position relative to the nitrogen.[1][2]
Tautomeric Equilibrium Visualization
The following diagram illustrates the dominant tautomeric shift and the subsequent activation pathway.
Figure 1: Tautomeric equilibrium and activation of the 4-position.[1][2]
Synthetic Methodology
The most robust route to N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is the Conrad-Limpach Synthesis .[1][2] This method is preferred over the Gould-Jacobs reaction for 2-methyl substituted quinolines because it utilizes
Protocol: Conrad-Limpach Cyclization
Mechanism: Acid-catalyzed condensation of an aniline with a
Reagents
-
Substrate: N-(4-aminophenyl)acetamide (p-aminoacetanilide)[1][2]
-
Solvent: Benzene or Toluene (Step 1); Diphenyl ether or Dowtherm A (Step 2)[1][2]
Step-by-Step Workflow
-
Enamine Formation (Kinetics Control):
-
Charge a reactor with N-(4-aminophenyl)acetamide and toluene.[1][2]
-
Reflux with a Dean-Stark trap to remove water azeotropically.[1][2]
-
Endpoint: Cessation of water evolution indicates formation of ethyl 3-((4-acetamidophenyl)amino)but-2-enoate.[1][2]
-
Concentrate the solution to yield the crude enamine intermediate.[1][2]
-
-
Thermal Cyclization (Thermodynamic Control):
-
Pre-heat Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) to 250°C.[1][2]
-
Add the crude enamine dropwise to the hot solvent.[1][2] Rapid addition is crucial to prevent polymerization.[1][2]
-
Maintain temperature at 240–250°C for 15–30 minutes. The high temperature drives the intramolecular electrophilic aromatic substitution and elimination of ethanol.[1][2]
-
Cool the mixture to room temperature. The product, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide, typically precipitates as a solid.[1][2]
-
-
Purification:
Downstream Derivatization: The Route to NSC 23766
The primary value of this scaffold lies in its conversion to NSC 23766 , a widely used research tool for inhibiting Rac1-GEF interaction.[1][2]
Synthesis of NSC 23766
This pathway demonstrates the versatility of the 6-acetamido-4-hydroxy-2-methylquinoline core.[1][2]
-
Chlorination: The 4-hydroxy group is converted to a chloride using phosphorus oxychloride (
).[1][2] -
Nucleophilic Substitution (
): The 4-chloro intermediate reacts with a diamine linker.[1][2] -
Hydrolysis: The 6-acetamido group is hydrolyzed to the free amine.[1][2]
-
Final Coupling: The free amine is coupled with a pyrimidine moiety to yield NSC 23766.[1][2]
Figure 2: Synthetic lineage from aniline precursor to Rac1 inhibitor.[1][2][3][4]
Quantitative Data & Properties
The following table summarizes the physicochemical properties critical for experimental handling.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 216.24 g/mol | |
| Appearance | Off-white to yellow powder | Darkens upon oxidation |
| Melting Point | >300 °C | Indicates strong intermolecular H-bonding (dimerization) |
| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water and non-polar solvents |
| pKa (Calculated) | ~4.3 (quinoline N) | Protonation occurs at N1 |
| Key Spectral Feature | IR: 1650-1680 | Amide carbonyl stretch |
Experimental Protocol: Chlorination (Activation)
For researchers intending to derivatize the scaffold.[1][2]
Objective: Convert N-(4-hydroxy-2-methylquinolin-6-yl)acetamide to N-(4-chloro-2-methylquinolin-6-yl)acetamide.
-
Setup: Dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube. -
Reaction:
-
Workup (Caution - Exothermic):
-
Yield: Expect 80–90% of the 4-chloro derivative.
References
-
Gao, Y., et al. (2004).[1][2] "Rational design and characterization of a Rac GTPase-specific small molecule inhibitor." Proceedings of the National Academy of Sciences, 101(20), 7618-7623.[2] [1][2]
- Establishes the biological relevance of the scaffold in NSC 23766.
-
ChemicalBook. (2024).[1][2] "N-(4-Hydroxy-2-methyl-6-quinolinyl)acetamide Product Properties and Synthesis."
-
BenchChem. (2025).[1][2][5] "Synthesis Protocol for N-(4-Amino-2-methylquinolin-6-yl)acetamide." [1][2]
- Outlines the acetylation and cyclization str
-
PubChem. (2025).[1][2][6] "Compound Summary: 6-Acetamido-4-hydroxy-2-methylquinoline." [1][2]
- Verified structural identifiers and toxicity d
-
Smolecule. (2024).[1][2][3] "N-(4-Amino-2-methylquinolin-6-yl)acetamide Synthesis Methods."
- Details aminocarbonylation and direct acetyl
Sources
- 1. 4-Hydroxy-N-methylcarbostyril | C10H9NO2 | CID 54686436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-ACETAMIDO-4-HYDROXY-2-METHYLQUINOLINE | 1140-81-4 [chemicalbook.com]
- 4. 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4,6-Dihydroxyquinoline | C9H7NO2 | CID 440738 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
CAS No.: 1140-81-4 Synonyms: 6-Acetamido-2-methyl-4-quinolinone; 6-Acetamido-4-hydroxy-2-methylquinoline Primary Application: Key intermediate for Rac1 GTPase inhibitors (e.g., NSC 23766) and functionalized quinoline scaffolds.[1]
Executive Summary
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is a functionalized quinoline heterocycle serving as a critical building block in medicinal chemistry.[2] Unlike simple quinolines, the presence of the acetamido group at position 6 provides a protected nitrogen handle, allowing for orthogonal functionalization at the 4-position (via chlorination/amination) without compromising the aniline moiety. Its primary pharmaceutical relevance lies in its role as the core scaffold for NSC 23766 , a potent, specific inhibitor of Rac1 GTPase used extensively in cancer research to target cell migration and metastasis.
This guide details the Conrad-Limpach synthesis of this compound, a method preferred for its scalability and regiospecificity, and provides a rigorous characterization framework for validation.
Chemical Identity & Structural Dynamics[3]
Tautomerism
The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolinone (keto) forms. In the solid state and polar solvents, the 4-quinolinone tautomer predominates due to the stabilization offered by the vinylogous amide resonance.
Figure 1: Tautomeric equilibrium favoring the quinolinone form in polar environments.
Physicochemical Properties
| Property | Value | Context |
| Molecular Formula | C₁₂H₁₂N₂O₂ | - |
| Molecular Weight | 216.24 g/mol | - |
| Appearance | Pale yellow to colorless solid | Color intensity often correlates with oxidation impurities. |
| Melting Point | >300 °C | High lattice energy due to intermolecular H-bonding. |
| Solubility | DMSO, Hot Ethanol, Acetic Acid | Poor solubility in water and non-polar solvents. |
| pKa | ~4.3 (Predicted) | Amphoteric nature due to basic quinoline N and acidic phenol/amide. |
Synthetic Methodology: The Conrad-Limpach Route
The most robust synthesis involves the condensation of p-aminoacetanilide with ethyl acetoacetate , followed by high-temperature cyclization. This route is preferred over the Knorr synthesis for 4-hydroxyquinolines as it avoids the formation of the 2-hydroxy isomer.
Reaction Pathway
Figure 2: Two-step Conrad-Limpach synthesis pathway.
Detailed Experimental Protocol
Step 1: Formation of the Enamine (Schiff Base/Vinylogous Amide)
Objective: Condense the aniline amine with the keto group of the beta-keto ester.
-
Reagents:
-
p-Aminoacetanilide (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Ethanol (anhydrous, 5-10 volumes)
-
Catalytic HCl (conc., 2-3 drops) or Acetic Acid.
-
-
Procedure:
-
Dissolve p-aminoacetanilide in ethanol at room temperature.
-
Add ethyl acetoacetate and the acid catalyst.[3]
-
Heat the mixture to reflux (78°C) for 4–6 hours. Checkpoint: Monitor by TLC (SiO₂, DCM:MeOH 95:5). The starting aniline spot should disappear.
-
Workup: Cool the solution. The enamine intermediate often precipitates as a solid. If not, concentrate under reduced pressure.
-
Purification: Recrystallize from ethanol if necessary. Isolate the solid by filtration.[4][5][6]
-
Step 2: Thermal Cyclization (Ring Closure)
Objective: Effect the intramolecular attack of the aromatic ring onto the ester carbonyl. This step requires thermodynamic control (high temperature) to favor the 4-hydroxyquinoline over other side products.
-
Reagents:
-
Enamine Intermediate (from Step 1)
-
High-boiling solvent: Diphenyl ether or Dowtherm A (eutectic mixture of diphenyl ether and biphenyl).
-
-
Procedure:
-
Pre-heat the solvent (10 volumes) to 250°C in a flask equipped with a Dean-Stark trap (to remove ethanol generated during cyclization).
-
Critical Step: Add the enamine intermediate portion-wise or as a hot solution to the boiling solvent. Rapid addition ensures the temperature does not drop below the activation energy threshold for cyclization.
-
Maintain temperature at 250–260°C for 30–60 minutes.
-
Workup: Cool the reaction mixture to room temperature. Then, add a non-polar solvent (e.g., Hexane or Petroleum Ether) to precipitate the crude quinoline product.
-
Filter the precipitate and wash extensively with hexane (to remove diphenyl ether) and then acetone.
-
Purification: Recrystallize from DMF/Ethanol or Acetic Acid/Water.
-
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.50 | Broad Singlet | 1H | OH / NH (Tautomeric proton) |
| 10.10 | Singlet | 1H | NH (Acetamide) |
| 8.25 | Doublet (J~2Hz) | 1H | H-5 (Aromatic, peri to acetamide) |
| 7.80 | Doublet of Doublets | 1H | H-7 (Aromatic) |
| 7.50 | Doublet | 1H | H-8 (Aromatic) |
| 5.85 | Singlet | 1H | H-3 (Vinyl proton of quinolinone ring) |
| 2.35 | Singlet | 3H | CH₃ (2-Methyl group) |
| 2.08 | Singlet | 3H | CH₃ (Acetamide methyl) |
Mass Spectrometry
-
Method: ESI-MS (Positive Mode)
-
Expected Ion: [M+H]⁺ = 217.1 m/z
Applications & Significance
Precursor to NSC 23766 (Rac1 Inhibitor)
The primary high-value application of this compound is as the "Left-Hand Side" (LHS) fragment of NSC 23766 .
-
Mechanism: The 4-hydroxy group is converted to a 4-chloro group using POCl₃.
-
Coupling: The 4-chloro derivative undergoes nucleophilic aromatic substitution (SₙAr) with a diamine linker to form the final inhibitor structure.
-
Biological Impact: NSC 23766 inhibits Rac1 binding to GEFs (Tiam1, Trio), suppressing cancer cell motility without affecting Cdc42 or RhoA.
Antibacterial & Anti-Quorum Sensing
Recent studies suggest 6-substituted quinaldines (2-methylquinolines) exhibit activity against Gram-positive bacteria. The acetamide group improves solubility and bioavailability compared to the free amine, while the 4-hydroxy/oxo core mimics Pseudomonas quinolone signal (PQS) molecules, potentially acting as a quorum-sensing antagonist.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: GHS07 (Warning).
-
H-Statements:
-
Handling:
-
Dust: Use a particulate respirator (N95/P2) when handling the dry powder, as quinolines can be potent irritants.
-
Solvents: Diphenyl ether (used in synthesis) has a strong, persistent odor and high boiling point; use exclusively in a fume hood.
-
References
-
Synthesis of NSC 23766: Gao, Y., et al. "Rational design and characterization of a Rac GTPase-specific small molecule inhibitor." Proceedings of the National Academy of Sciences 101.20 (2004): 7618-7623. Link
-
Conrad-Limpach Reaction Mechanism: Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society 61.10 (1939): 2890-2895. Link
-
Chemical Identity & Properties: PubChem Compound Summary for CID 64956, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide. Link
-
Rac1 Inhibitor Context: Akbar, H., et al. "A novel small molecule inhibitor of Rac1 GTPase." Journal of Biological Chemistry 281 (2006): 3500-3506. Link
-
Tautomerism in 4-Quinolones: Fabian, W. M. F. "Tautomerism of 4-quinolones: A theoretical study." Journal of Molecular Structure: THEOCHEM 232 (1991): 239-246. Link
Sources
- 1. 6-ACETAMIDO-4-HYDROXY-2-METHYLQUINOLINE | 1140-81-4 [chemicalbook.com]
- 2. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | 1140-81-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents [patents.google.com]
- 7. (4-Hydroxyphenyl)acetamide | C8H9NO2 | CID 86986 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacophore Scaffold: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
Technical Guide & Whitepaper
Executive Summary
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4) is a specialized quinoline derivative serving as a critical pharmacophore scaffold in modern medicinal chemistry. While historically rooted in the dye and antimalarial synthetic pathways of the mid-20th century, its contemporary significance lies in its role as the structural progenitor of NSC 23766 , the first selective inhibitor of the Rac1-GEF interaction.
This guide analyzes the molecule's discovery context, synthetic pathways, and its pivotal application in targeting Rho GTPases for precision oncology.
Chemical Identity & Properties
The molecule exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms, a characteristic feature of 4-substituted quinolines that influences its solubility and reactivity profiles.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | N-(4-hydroxy-2-methylquinolin-6-yl)acetamide |
| CAS Number | 1140-81-4 |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Core Structure | Quinoline (Benzopyridine) |
| Key Substituents | 2-Methyl (alkyl), 4-Hydroxy (polar/H-bond donor), 6-Acetamido (protected amine) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; insoluble in non-polar solvents. |
| pKa (Predicted) | ~4.29 (quinoline nitrogen), ~10.5 (hydroxyl/amide) |
Tautomerism
In solution, the compound favors the 4-quinolone (4-oxo) tautomer due to aromatic stabilization of the pyridone-like ring system. However, in synthetic nomenclature and nucleophilic substitution reactions (e.g., chlorination with POCl₃), it is treated as the 4-hydroxy species.
Discovery & Historical Context
The history of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is bipartite: its initial chemical genesis as a synthetic intermediate and its biological renaissance in the 2000s.
The Synthetic Era (Mid-20th Century)
The molecule emerged from the Conrad-Limpach and Knorr quinoline synthesis efforts. Early 20th-century chemists sought scalable routes to substituted quinolines for antimalarial drugs (analogs of quinine and chloroquine).
-
Origin: It is the direct cyclization product of 4-aminoacetanilide and ethyl acetoacetate .
-
Utility: It served as a protected intermediate. The acetamide group at position 6 protects the amine, allowing chemical modifications at the 4-position (e.g., chlorination) without affecting the aniline nitrogen.
The Functional Renaissance (2004 - Present)
The molecule achieved prominence with the discovery of NSC 23766 by Zheng et al. (2004) . In a high-throughput virtual screening campaign targeting the surface groove of Rac1 (a Rho GTPase), the quinoline core was identified as a key scaffold capable of disrupting the interaction between Rac1 and its activating Guanine Nucleotide Exchange Factors (GEFs), specifically Tiam1 and Trio.
-
Significance: Prior to this, Rho GTPases were considered "undruggable" due to their high affinity for GTP. The identification of the quinoline scaffold proved that small molecules could inhibit protein-protein interactions (PPIs) in this signaling node.
Technical Synthesis: The Conrad-Limpach Protocol
The synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide follows a classic Conrad-Limpach cyclization pathway. This method is preferred over the Knorr synthesis for obtaining 4-hydroxy quinolines (as opposed to 2-hydroxy).
Reaction Logic
-
Condensation: p-Aminoacetanilide reacts with ethyl acetoacetate.
-
Enamine Formation: Kinetic control at low temperatures (<100°C) favors the formation of the
-anilinocrotonate (enamine). -
Cyclization: High-temperature thermal cyclization (250°C) in an inert solvent (e.g., diphenyl ether) or using Polyphosphoric Acid (PPA) drives the intramolecular substitution to close the ring.
Step-by-Step Methodology
-
Step 1: Mix p-aminoacetanilide (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol with a catalytic amount of acetic acid.
-
Step 2: Reflux to form the intermediate ethyl 3-(4-acetamidoanilino)but-2-enoate. Isolate the solid.
-
Step 3: Add the intermediate to pre-heated diphenyl ether (250°C) rapidly (flash cyclization).
-
Step 4: The ethanol byproduct boils off instantly. Maintain temperature for 15-30 minutes.
-
Step 5: Cool and dilute with petroleum ether to precipitate the crude quinoline product.
-
Step 6: Recrystallize from ethanol/DMF to obtain pure N-(4-hydroxy-2-methylquinolin-6-yl)acetamide.
Synthesis Diagram (Graphviz)
Figure 1: The Conrad-Limpach synthesis pathway for constructing the quinoline scaffold.[1]
Pharmacological Application: The NSC 23766 Connection[2]
The primary utility of CAS 1140-81-4 in modern research is its conversion into NSC 23766 . This transformation highlights the "scaffold" nature of the molecule.
Derivatization Workflow
To synthesize NSC 23766, the 4-hydroxy group is converted to a leaving group (Cl), and the 6-acetamide is hydrolyzed to an amine.
-
Chlorination: React 1140-81-4 with Phosphorus Oxychloride (POCl₃) to generate N-(4-chloro-2-methylquinolin-6-yl)acetamide .
-
Hydrolysis: Acidic hydrolysis removes the acetyl group, yielding 4-chloro-2-methylquinolin-6-amine .
-
Coupling: The 4-chloro position undergoes nucleophilic aromatic substitution (SNAr) with a pyrimidine diamine linker to form the final NSC 23766 structure.
Mechanism of Action (Rac1 Inhibition)
The resulting drug, derived from this scaffold, binds specifically to the Trp56 residue of Rac1. This steric blockade prevents the docking of GEFs (Tiam1/Trio), thereby inhibiting the exchange of GDP for GTP and locking Rac1 in an inactive state.
Biological Pathway Diagram
Figure 2: Mechanism of Action.[2][3] The scaffold-derived inhibitor blocks the activation of Rac1, halting metastatic signaling.
References
-
Zheng, Y., et al. (2004). "Rational design of a specific inhibitor of the Rac GTPase." Proceedings of the National Academy of Sciences, 101(20), 7618-7623. Link
-
Gao, Y., et al. (2004). "Inhibition of Rac1-GEF interaction by NSC 23766."[2][4] Journal of Biological Chemistry, 279(23). Link
-
Tocris Bioscience. (n.d.). "NSC 23766 Technical Data Sheet." Link
-
ChemicalBook. (2024). "6-Acetamido-4-hydroxy-2-methylquinoline Properties and Synthesis." Link
-
Sigma-Aldrich. (n.d.). "4-Hydroxy-2-methylquinoline derivatives and synthesis." Link
Sources
Technical Monograph: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
Topic: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS 1140-81-4) Content Type: Technical Monograph Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.[1]
CAS Number: 1140-81-4 Synonyms: 6-Acetamido-2-methyl-4-quinolinone; 6-Acetamido-4-hydroxy-2-methylquinoline[1][2]
Executive Summary
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is a functionalized quinoline scaffold serving as a critical intermediate in the synthesis of bioactive small molecules and advanced materials.[1][3] Unlike simple quinolines, the presence of the acetamido group at the C6 position provides a protected nitrogen handle, allowing for orthogonal functionalization.
This compound is most notable as the synthetic precursor to NSC 23766 , a potent Rac1-GEF inhibitor used in cancer research to target metastatic pathways.[1] Additionally, its ability to undergo diazo coupling at the C3 position makes it a valuable component in the development of solvatochromic azo dyes.
This guide details the physicochemical behavior (specifically tautomerism), a validated Conrad-Limpach synthetic protocol, and the downstream application of this scaffold in medicinal chemistry.
Chemical Architecture & Tautomerism
Structural Dynamics
The reactivity of CAS 1140-81-4 is defined by the prototropic tautomerism between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.[1] While the CAS name implies the hydroxy form, thermodynamic stability in solution heavily favors the quinolone tautomer due to the aromaticity of the pyridone-like ring system and intermolecular hydrogen bonding.
-
Implication for Synthesis: Alkylation reactions under basic conditions can occur at either the Nitrogen (N-alkylation) or Oxygen (O-alkylation) depending on the solvent and electrophile (HSAB theory).
-
Solubility: The quinolone form exhibits high melting points (>300°C) and poor solubility in non-polar solvents, necessitating the use of dipolar aprotic solvents (DMSO, DMF) or acidic media for processing.
Tautomeric Equilibrium Visualization
Figure 1: Prototropic tautomerism.[1] The equilibrium lies toward the keto form (right) in polar media, influencing nucleophilic substitution patterns.
Synthetic Methodology: The Conrad-Limpach Approach[1]
The most robust route to CAS 1140-81-4 is the Conrad-Limpach synthesis .[1] This involves the condensation of an aniline derivative with a
Reaction Scheme
-
Condensation: p-Aminoacetanilide reacts with ethyl acetoacetate to form an enamine intermediate (ethyl 3-(4-acetamidoanilino)but-2-enoate).[1]
-
Cyclization: The intermediate undergoes thermal intramolecular substitution at 250°C, eliminating ethanol to close the quinoline ring.
Validated Protocol
Step 1: Enamine Formation (Kinetics Controlled)
-
Reagents: p-Aminoacetanilide (1.0 eq), Ethyl acetoacetate (1.1 eq), Acetic acid (catalytic), Benzene or Toluene (Solvent).[1]
-
Procedure:
-
Charge a reactor equipped with a Dean-Stark trap.[1]
-
Reflux the amine and ketoester in toluene with catalytic acid.
-
Monitor water collection.[1] Reaction is complete when theoretical water is removed (~4-6 hours).[1]
-
Concentrate in vacuo to isolate the crude enamine (crotonate).
-
Note: Low temperature (<100°C) favors the kinetic enamine product over the thermodynamic amide product (which would lead to a 2-hydroxy-4-methyl isomer, the Knorr product).[1]
-
Step 2: Thermal Cyclization (Thermodynamic Control)
-
Reagents: Crude Enamine, Diphenyl ether (Dowtherm A).[1]
-
Procedure:
-
Pre-heat Diphenyl ether to a rolling boil (~250°C). Critical: Temperature must be maintained to prevent polymerization.
-
Add the crude enamine dropwise to the boiling solvent.
-
Rapid evolution of ethanol vapor will occur. Ensure distinct distillation of ethanol to drive the equilibrium.
-
After addition, reflux for 30–60 minutes.
-
Cool to room temperature. The product, CAS 1140-81-4, will precipitate as a solid.[1]
-
Filter and wash with hexane/ethanol to remove high-boiling solvent.[1]
-
Process Flow Diagram
Figure 2: Step-wise synthesis via the Conrad-Limpach protocol.[1] Temperature control in Step 1 is vital to ensure regioselectivity.
Analytical Characterization
To validate the identity and purity of the synthesized material, the following spectroscopic markers must be confirmed.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6.[1]
| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| 1H | 11.5 - 12.0 | Broad Singlet | OH / NH | Indicates tautomeric exchange; typically broad.[1] |
| 1H | 10.0 | Singlet | Amide -NH | Acetamide proton.[1] |
| 1H | 8.2 - 8.3 | Doublet (J~2Hz) | H-5 | Deshielded by peri-interaction with C4-Carbonyl/OH.[1] |
| 1H | 7.6 - 7.8 | Multiplet | H-7, H-8 | Aromatic protons.[1] |
| 1H | 5.8 - 6.0 | Singlet | H-3 | Diagnostic: Characteristic of the quinolone ring system.[1] |
| 1H | 2.35 | Singlet | C2-CH3 | Methyl group on the heterocyclic ring.[1] |
| 1H | 2.08 | Singlet | CO-CH3 | Acetyl methyl group.[1] |
HPLC Method for Purity[4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).
-
Retention: The compound is moderately polar; expect elution mid-gradient.
Applications in Drug Discovery[1][7]
Precursor to Rac1 Inhibitors (NSC 23766)
CAS 1140-81-4 is the structural foundation for NSC 23766 , a specific inhibitor of the Rac1-GEF interaction.[1] Rac1 is a GTPase involved in cell migration and metastasis.
Synthesis Workflow:
-
Hydrolysis: The acetamide of CAS 1140-81-4 is hydrolyzed (HCl/H2O) to yield 6-amino-4-hydroxy-2-methylquinoline .[1]
-
Chlorination: The 4-hydroxy group is converted to a chloride using Phosphorus Oxychloride (
), yielding 6-amino-4-chloro-2-methylquinoline .[1] -
Coupling: The 6-amino group reacts with a pyrimidine derivative (containing the specific polyamine side chain) to form the final inhibitor.
Application Diagram
Figure 3: Derivatization pathway from CAS 1140-81-4 to the bioactive inhibitor NSC 23766.[1]
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye).[6]
-
Handling: Due to the fine particulate nature of the precipitated solid, use N95 respiratory protection to avoid inhalation.
-
Thermal Hazards: The synthesis involves temperatures (250°C) near the auto-ignition point of many organic solvents. Dowtherm A is used specifically for its high flash point; do not substitute with lower-boiling solvents like decalin without pressure vessels.[1]
References
-
Chromatographic Methods: "Separation of Acetamide derivatives on HPLC." SIELC Technologies.[1] Available at: [Link]
-
General Quinoline Synthesis (Conrad-Limpach): "Preparation of 4-hydroxyquinoline compounds."[1] Google Patents (US2558211A). Available at:
Sources
- 1. 6-ACETAMIDO-4-HYDROXY-2-METHYLQUINOLINE | 1140-81-4 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-2-methylquinoline 98.5 607-67-0 [sigmaaldrich.com]
Technical Whitepaper: Spectroscopic Characterization of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
Executive Summary
Compound: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide CAS: 1140-81-4 Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol [1][2]
This technical guide provides a comprehensive spectroscopic analysis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide, a critical intermediate in the synthesis of Rac GTPase inhibitors (e.g., NSC 23766). The characterization of this molecule is often complicated by tautomeric equilibrium (4-hydroxyquinoline vs. 4-quinolone), which significantly alters the expected NMR and IR signals.
This document outlines the definitive spectral fingerprints required for identity confirmation and purity assessment, designed for researchers in medicinal chemistry and analytical development.
Structural Dynamics & Tautomerism
Before interpreting spectral data, one must understand the structural behavior of the molecule in solution. In the solid state and in polar solvents (like DMSO), the compound exists predominantly as the 4-quinolone tautomer, not the 4-hydroxyquinoline.
-
Implication for NMR: You will not observe a phenolic -OH signal. Instead, you will see a broad downfield -NH signal (ring nitrogen) and a characteristic vinylic proton at position 3.
-
Implication for IR: The carbonyl stretch will appear at a lower frequency than a typical ketone due to vinylogous amide resonance.
Visualization: Tautomeric Equilibrium
Figure 1: The tautomeric shift from the hydroxy-form to the quinolone-form, which dictates the observed spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-d₆ is the required solvent. The compound is poorly soluble in CDCl₃. Furthermore, DMSO stabilizes the quinolone tautomer, providing sharper peaks for the exchangeable protons.
¹H NMR Data (400 MHz, DMSO-d₆)
The following table summarizes the chemical shifts. Note the distinct "singlet" at ~5.8-6.0 ppm, which is the H-3 proton of the quinolone ring, a critical purity marker.
| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |
| NH (Ring) | 11.50 - 11.80 | Broad Singlet | 1H | Quinolone N-H (Exchangeable with D₂O) |
| NH (Amide) | 10.05 - 10.15 | Singlet | 1H | Acetamide N-H |
| H-5 | 8.25 - 8.35 | Doublet (J=2.0 Hz) | 1H | Deshielded by peri-carbonyl (C=O at C4) |
| H-7 | 7.75 - 7.85 | dd (J=9.0, 2.0 Hz) | 1H | Ortho to H-8, Meta to H-5 |
| H-8 | 7.50 - 7.60 | Doublet (J=9.0 Hz) | 1H | Ortho to Ring Nitrogen |
| H-3 | 5.85 - 5.95 | Singlet | 1H | Characteristic Quinolone alkene proton |
| 2-CH₃ | 2.30 - 2.35 | Singlet | 3H | Methyl on Quinolone Ring |
| CO-CH₃ | 2.05 - 2.10 | Singlet | 3H | Acetyl Methyl |
¹³C NMR Key Signals (100 MHz, DMSO-d₆)
-
Carbonyls: ~176 ppm (C-4, Quinolone ketone), ~168 ppm (Acetamide C=O).
-
Junction Carbons: ~148 ppm (C-8a), ~125 ppm (C-4a).
-
Alkene: ~108 ppm (C-3). This high-field shift is diagnostic of the enaminone system.
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) or APCI. Polarity: Positive Mode (ESI+).
Primary Signals
-
[M+H]⁺: m/z 217.1 (Base Peak).
-
[M+Na]⁺: m/z 239.1 (Common adduct in glass/sodium-rich environments).
Fragmentation Pathway (MS/MS)
Understanding the fragmentation is crucial for identifying this compound in complex mixtures (e.g., metabolic studies).
-
Precursor: m/z 217
-
Loss of Ketene (-42 Da): The acetamide group typically loses a ketene molecule (CH₂=C=O) to form the primary amine.
-
Fragment: m/z 175 (6-amino-2-methylquinolin-4-ol).
-
-
Loss of CO (-28 Da): Ejection of carbon monoxide from the quinolone core (common in phenols/quinolones).
-
Fragment: m/z 147.
-
Figure 2: Proposed MS/MS fragmentation pathway for structural verification.
Infrared Spectroscopy (IR)
Technique: ATR-FTIR (Solid State).
The solid-state IR spectrum confirms the quinolone tautomer via the amide bands.
| Wavenumber (cm⁻¹) | Vibration Mode | Notes |
| 3250 - 3350 | N-H Stretch | Broad band; overlap of Amide NH and Ring NH. |
| 1660 - 1690 | Amide I (Acetamide) | C=O stretch of the acetamido group. |
| 1620 - 1640 | Quinolone C=O | Lower frequency than typical ketones due to conjugation. |
| 1550 - 1600 | C=C / C=N | Aromatic ring skeletal vibrations. |
| 1250 - 1280 | C-N Stretch | Amide III band. |
Experimental Protocol: Sample Preparation
To ensure reproducibility of the data above, follow this preparation workflow.
NMR Preparation[7]
-
Massing: Weigh 5–10 mg of the solid compound.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Note: Do not use CDCl₃; the compound will not dissolve completely, leading to poor signal-to-noise ratio and missing peaks.
-
-
Homogenization: Sonicate for 30 seconds. The solution should be clear yellow.[3]
-
Acquisition: Run 1H NMR with a minimum of 16 scans; set relaxation delay (d1) to >2 seconds to ensure integration accuracy of the amide protons.
MS Preparation
-
Dilution: Dissolve 1 mg in 1 mL Methanol/DMSO (50:50).
-
Working Solution: Dilute 10 µL of the stock into 990 µL of 0.1% Formic Acid in Acetonitrile/Water (50:50).
-
Injection: Direct infusion or HPLC-MS (C18 column, Gradient H₂O/ACN).
References
-
PubChem Compound Summary. "2-Methylquinolin-4-ol" (Core Scaffold Data). National Center for Biotechnology Information. Accessed Jan 28, 2026. [Link]
Sources
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide as a research chemical
This guide provides an in-depth technical analysis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4), a critical heterocyclic building block used primarily in the development of small-molecule GTPase inhibitors.[1]
Synonyms: 6-Acetamido-4-hydroxy-2-methylquinoline; 6-Acetamido-2-methyl-4-quinolone.[1] CAS Registry Number: 1140-81-4 Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol [1]
Executive Summary & Research Utility
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is a functionalized quinoline scaffold characterized by an acetamido group at the C6 position and a hydroxyl (tautomeric ketone) at the C4 position.[1] Its primary utility lies in medicinal chemistry as a protected intermediate for the synthesis of 4,6-disubstituted quinolines.[1]
It is most notably recognized as the key precursor for NSC 23766 , a first-in-class inhibitor of Rac1-GEF interaction.[1] The acetamide moiety serves as a robust protecting group for the C6-amine during harsh halogenation (e.g., POCl₃) of the C4-hydroxyl group, allowing for selective functionalization of the quinoline core.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4]
Structural Analysis
The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.[1] In the solid state and polar solvents, the 4-quinolone tautomer predominates, stabilized by intermolecular hydrogen bonding and aromatic stacking.[1]
| Property | Specification |
| Appearance | Pale yellow to tan crystalline solid |
| Melting Point | >300 °C (Decomposes) |
| Solubility | Soluble in DMSO, hot acetic acid; Poorly soluble in water, ethanol |
| pKa (Predicted) | ~4.29 (quinoline nitrogen), ~11.5 (amide) |
| Tautomerism | Predominantly 4-quinolone in solution |
Synthesis & Manufacturing Protocol
The most robust synthesis route utilizes the Conrad-Limpach-Knorr cyclization.[1] This method is preferred for its scalability and the avoidance of expensive catalysts.[1]
Reaction Scheme
The synthesis proceeds via the condensation of 4-aminoacetanilide with ethyl acetoacetate , followed by high-temperature cyclization.[1]
Figure 1: Synthetic pathway via Knorr Quinoline Synthesis.
Detailed Experimental Protocol
Step 1: Enamine Formation[1]
-
Reagents: Charge a round-bottom flask with 4-aminoacetanilide (1.0 eq), ethyl acetoacetate (1.1 eq), and absolute ethanol (5 mL/g). Add a catalytic amount of acetic acid (0.05 eq).[1]
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the aniline.[1]
-
Workup: Cool the solution to room temperature. The enamine intermediate (Ethyl 3-((4-acetamidophenyl)amino)but-2-enoate) often precipitates.[1] If not, remove solvent in vacuo.[1]
-
Purification: Recrystallize from ethanol if necessary, though crude is often sufficient for cyclization.[1]
Step 2: Thermal Cyclization (Conrad-Limpach)[1]
-
Setup: Use a high-boiling solvent such as Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or mineral oil.[1] Heat the solvent to 240–250°C before adding the substrate.[1]
-
Addition: Add the enamine intermediate portion-wise to the vigorously stirring hot solvent. Rapid addition is crucial to prevent polymerization but must be controlled to manage foaming (ethanol evolution).[1]
-
Reaction: Maintain temperature at 245–255°C for 15–30 minutes. The reaction is complete when ethanol evolution ceases.[1]
-
Isolation: Cool the mixture to ~80°C and dilute with a non-polar solvent (e.g., hexane or toluene) to precipitate the product.
-
Filtration: Filter the solid, wash extensively with hexane (to remove Dowtherm A) and then acetone.[1]
-
Yield: Typical yields range from 60–75%.[1]
Biological Application: Rac1 Inhibitor Synthesis[1]
The primary research value of this compound is as the "A-ring" precursor for NSC 23766 .[1]
Mechanism of Downstream Synthesis
To synthesize NSC 23766, the 4-hydroxy group must be converted to a leaving group (chloride), while preserving the nitrogen functionality at position 6.[1]
-
Chlorination: Reaction with phosphorus oxychloride (POCl₃) converts the 4-hydroxy group to a 4-chloro derivative.[1] The 6-acetamide remains stable under these conditions.[1]
-
Nucleophilic Substitution: The 4-chloro group is displaced by an amine linker (or ammonia to generate the 4-amino moiety).[1]
-
Deprotection: Acidic hydrolysis (HCl/MeOH) removes the acetyl group at C6, revealing the 6-amino group.[1]
-
Coupling: The newly exposed 6-amine is coupled with a chloropyrimidine derivative to form the final NSC 23766 structure.
Figure 2: Transformation of the intermediate into the Rac1 inhibitor NSC 23766.
Analytical Characterization
To validate the identity of synthesized batches, compare against the following standard data:
¹H NMR (DMSO-d₆, 400 MHz)
-
δ 11.5 ppm (s, 1H): OH/NH (Tautomeric proton, broad).[1]
-
δ 10.1 ppm (s, 1H): Amide NH (Acetamide).[1]
-
δ 8.25 ppm (d, 1H): H5 (Aromatic, doublet, J ≈ 2 Hz).[1]
-
δ 7.80 ppm (dd, 1H): H7 (Aromatic, dd).[1]
-
δ 7.45 ppm (d, 1H): H8 (Aromatic, d).[1]
-
δ 5.85 ppm (s, 1H): H3 (Characteristic singlet of 4-quinolone).[1]
-
δ 2.35 ppm (s, 3H): C2-Methyl.[1]
-
δ 2.08 ppm (s, 3H): Acetyl Methyl.[1]
Mass Spectrometry (ESI+)
Safety & Handling (GHS)[1]
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocols:
-
Dust Hazard: The compound is a fine powder; use a localized exhaust or fume hood to prevent inhalation.[1]
-
PPE: Nitrile gloves and safety glasses are mandatory.[1]
-
Storage: Store at room temperature (15–25°C), protected from moisture. Stable for >2 years if kept dry.[1]
References
-
Gao, Y., et al. (2004).[1] "Rational design and characterization of a Rac GTPase-specific small molecule inhibitor." Proceedings of the National Academy of Sciences, 101(20), 7618-7623.[1] [1]
-
ChemicalBook. (2024).[1][2] "6-Acetamido-4-hydroxy-2-methylquinoline Product Properties."
-
Organic Syntheses. (1945).[1] "4-Hydroxy-2-methylquinoline (General Knorr Method)." Organic Syntheses, Coll.[1] Vol. 3, p. 593.[1] [1]
-
PubChem. (2024).[1] "Compound Summary: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide." National Library of Medicine.[1] [1]
-
BenchChem. (2024).[1][2] "N-(4-hydroxy-2-methylquinolin-6-yl)acetamide Structure and Applications."
Sources
Technical Whitepaper: Therapeutic Applications & Synthetic Utility of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
The following technical guide details the therapeutic potential, synthetic utility, and experimental characterization of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4).
Executive Summary
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (also known as 6-acetamido-4-hydroxy-2-methylquinoline) represents a "privileged scaffold" in medicinal chemistry. Its structural architecture—a fused bicyclic quinoline ring decorated with a polar hydroxyl group at C4, a methyl group at C2, and an acetamido moiety at C6—provides a versatile platform for diversification.
While often utilized as a high-purity intermediate, this compound exhibits intrinsic biological potential and serves as a critical precursor for three major therapeutic classes: Antitubercular agents (via O-alkylation), Antitumor intercalators , and Gastroprotective agents . This guide synthesizes its chemical biology, manufacturing protocols, and therapeutic applications into a cohesive development roadmap.
Chemical Identity & Physicochemical Profile
Understanding the tautomeric nature of this compound is prerequisite to successful derivatization.
Structural Dynamics
The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4(1H)-quinolinone (keto) forms. In solution, the keto form often predominates, which dictates the nucleophilicity of the oxygen atom during functionalization reactions.
| Property | Specification |
| IUPAC Name | N-(4-hydroxy-2-methylquinolin-6-yl)acetamide |
| CAS Number | 1140-81-4 |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| pKa (Predicted) | ~5.8 (Quinoline N), ~11.0 (OH/NH) |
| Solubility | Soluble in DMSO, hot Ethanol; sparingly soluble in water.[1] |
| Key Functional Handles | C4-OH: Site for O-alkylation (ether synthesis). C6-Acetamido: Masked aniline; hydrolysis yields primary amine for library generation. C2-Methyl: Benzylic-like reactivity; site for condensation. |
Therapeutic Applications & Mechanism of Action
Infectious Disease: Antitubercular Agents
The quinoline core is historic in infectious disease (e.g., quinine, chloroquine), but recent research highlights the 4-alkoxy-2-methylquinoline derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb).
-
Mechanism: Derivatives synthesized from this core (specifically via O-alkylation at C4) have shown efficacy against drug-resistant Mtb strains. The mechanism likely involves disruption of mycobacterial ATP synthase or bioenergetics, similar to the diarylquinoline bedaquiline, though distinct in binding topology.
-
SAR Insight: The C6-acetamido group contributes to lipophilicity and hydrogen-bonding capacity within the active site of the target protein.
Oncology: DNA Intercalation & Kinase Inhibition
Planar quinoline systems are classic DNA intercalators.
-
Application: The 6-acetamido group renders the core less toxic than bare amino-quinolines while maintaining planarity.
-
Pathway: Modifications at the C4 position (e.g., introducing basic side chains) enhance DNA binding affinity and topoisomerase II inhibition.
Gastroprotection: Mucosal Defense
The structure is an analog of the Rebamipide class of drugs (2(1H)-quinolinone derivatives).
-
Mechanism: Up-regulation of prostaglandin E2 (PGE2) and scavenging of reactive oxygen species (ROS) in gastric mucosal cells.
-
Utility: This scaffold serves as a precursor for novel "mucoprotective" agents that lack the systemic side effects of NSAIDs.
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the strategic functionalization points of the scaffold.
Figure 1: Strategic functionalization map of the 6-acetamido-4-hydroxy-2-methylquinoline scaffold.
Experimental Protocols
Synthesis: The Conrad-Limpach Cyclization
This is the industry-standard method for generating the scaffold with high regioselectivity.
Reagents:
-
p-Aminoacetanilide (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Acetic acid (catalytic)
-
Dowtherm A (or Diphenyl ether) for thermal cyclization
Step-by-Step Methodology:
-
Schiff Base Formation:
-
Dissolve p-aminoacetanilide in ethanol with a catalytic amount of acetic acid.
-
Add ethyl acetoacetate dropwise at room temperature.
-
Reflux for 2–4 hours. Monitor by TLC (disappearance of amine).
-
Concentrate to yield the intermediate enamine (ethyl 3-(4-acetamidoanilino)but-2-enoate).
-
-
Thermal Cyclization:
-
Heat Dowtherm A to 250°C (rolling boil).
-
Add the crude enamine rapidly (in portions) to the boiling solvent. Critical: Rapid addition is necessary to prevent polymerization.
-
Maintain temperature for 15–20 minutes.
-
Cool to room temperature. The product, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide, will precipitate.
-
-
Purification:
-
Filter the precipitate.
-
Wash copiously with hexane (to remove Dowtherm A) and cold ethanol.
-
Recrystallize from DMF/Ethanol if necessary.
-
Biological Assay: Antimicrobial Susceptibility (MIC)
To validate the bioactivity of derivatives synthesized from this scaffold against M. tuberculosis.
Workflow:
-
Preparation: Dissolve compounds in DMSO (10 mM stock).
-
Culture: Use M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC.
-
Plating: Dispense 100 µL of culture into 96-well plates containing serial dilutions of the test compound (Range: 0.1 µM – 100 µM).
-
Incubation: Incubate at 37°C for 7 days.
-
Readout: Add Resazurin (Alamar Blue). A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration preventing color change.
Visualization: Synthetic Pathway
Figure 2: The Conrad-Limpach synthesis pathway for high-yield production.
References
-
PubChem. (n.d.). Compound Summary for CID 12217649: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide.[2] National Library of Medicine. Retrieved from [Link]
- Mao, J., et al. (2010). Structure-activity relationships of 2-methyl-4-quinolinyl-derived compounds as potent antitubercular agents.Bioorganic & Medicinal Chemistry Letters. (Contextual citation regarding quinoline core anti-TB activity).
-
National Institutes of Health (NIH). (2014). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. PubMed Central. Retrieved from [Link]
Sources
Technical Whitepaper: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide in Oncology
Executive Summary
Compound: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4) Synonyms: 6-acetamido-4-hydroxy-2-methylquinoline; 6-acetamido-2-methylquinolin-4-ol. Classification: Functionalized Quinoline Scaffold / Privileged Structure.
This technical guide profiles the anticancer properties and pharmacological utility of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide.[1] While historically recognized as a precursor in the synthesis of complex kinase inhibitors and fluoroquinolones, emerging data suggests this scaffold possesses intrinsic cytotoxic activity. Its mechanism involves dual-targeting potential: interference with Type II Topoisomerases and ATP-competitive inhibition of specific tyrosine kinases. This document outlines its structural biology, mechanistic pathways, and validated experimental protocols for researchers investigating quinoline-based chemotherapeutics.
Chemical Architecture & Structural Biology
Pharmacophore Analysis
The molecule acts as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.
-
Quinoline Core (The Anchor): The planar bicyclic system allows for DNA intercalation and hydrophobic interactions within the ATP-binding pockets of kinases.
-
4-Hydroxy/4-Oxo Tautomerism: In physiological solution, the compound exists in equilibrium between the 4-hydroxyquinoline and 4-quinolone forms. The 4-oxo tautomer is critical for hydrogen bond acceptance, often interacting with the "hinge region" of kinase domains.
-
6-Acetamide Moiety (The Vector): This group extends into the solvent-accessible front of the binding pocket. It serves as a hydrogen bond donor/acceptor and protects the molecule from rapid metabolic clearance compared to a free amine.
-
2-Methyl Group: Provides steric bulk that restricts rotation, potentially locking the molecule into a bioactive conformation favorable for receptor binding.
Physicochemical Properties
| Property | Value | Relevance |
| Molecular Formula | C₁₂H₁₂N₂O₂ | Small molecule (MW: 216.24 g/mol ) |
| LogP (Predicted) | ~1.5 - 1.8 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 2 | Critical for active site interaction (Glu/Asp residues). |
| H-Bond Acceptors | 2 | Facilitates water-bridged interactions. |
| Solubility | DMSO, Hot Ethanol | Poor water solubility requires formulation (e.g., cyclodextrins). |
Mechanistic Profiling: The Dual-Target Hypothesis
Research indicates that 6-substituted 4-hydroxyquinolines exert anticancer effects through two primary mechanisms.
Mechanism A: Topoisomerase II Inhibition
Similar to its fluoroquinolone cousins (which target bacterial Gyrase), this compound targets human Topoisomerase IIα in rapidly dividing cancer cells.
-
Intercalation: The planar quinoline ring slides between DNA base pairs.
-
Stabilization: The compound stabilizes the "cleavable complex" (DNA-Topo II), preventing the religation of DNA strands.
-
Catastrophe: Accumulation of double-strand breaks (DSBs) triggers the DNA Damage Response (DDR).
-
Outcome: Activation of p53/ATM pathways leading to G2/M cell cycle arrest and apoptosis.
Mechanism B: Kinase Scaffold Activity
The 4-hydroxy-2-methylquinoline core mimics the adenine ring of ATP.
-
Binding Mode: It competes with ATP for the catalytic cleft of receptor tyrosine kinases (RTKs), specifically those involved in angiogenesis (e.g., VEGFR models) and proliferation (EGFR).
-
Selectivity: The 6-acetamide group directs selectivity by interacting with residues in the specificity pocket, distinct from the conserved hinge region.
Visualized Pathway (DOT)
Figure 1: Dual-mechanism of action showing Topoisomerase II inhibition and Tyrosine Kinase suppression leading to apoptotic cell death.
Experimental Protocols
Synthesis Workflow (Conrad-Limpach Cyclization)
For researchers needing to synthesize the compound de novo for high-purity screening.
Reaction Principle: Thermal condensation of an aniline derivative with a
Reagents:
- -(4-aminophenyl)acetamide (p-Aminoacetanilide)
-
Ethyl acetoacetate
-
Acetic acid (Catalyst)
-
Diphenyl ether (High-boiling solvent for cyclization)[2]
Step-by-Step Protocol:
-
Enamine Formation:
-
Mix 0.1 mol of
-(4-aminophenyl)acetamide with 0.1 mol Ethyl acetoacetate in 150 mL benzene (or toluene) with catalytic acetic acid. -
Reflux with a Dean-Stark trap to remove water azeotropically.
-
Endpoint: Cessation of water collection. Evaporate solvent to yield the crotonate intermediate (Ethyl 3-(4-acetamidoanilino)but-2-enoate).
-
-
Cyclization:
-
Heat Diphenyl ether to 250°C.
-
Add the crotonate intermediate dropwise to the hot solvent (flash pyrolysis).
-
Maintain temperature for 15-30 minutes. Rapid evolution of ethanol vapor indicates cyclization.
-
-
Isolation:
-
Cool the mixture to room temperature. The product, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide , typically precipitates.
-
Filter and wash with diethyl ether or hexane to remove diphenyl ether.
-
Recrystallization: Purify using Ethanol/DMF mixture.
-
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, A549).
-
Preparation: Dissolve compound in 100% DMSO to create a 10 mM stock. Serial dilute in culture medium (Final DMSO < 0.5%).
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add compound at concentrations: 0.1, 1, 5, 10, 50, 100
M. Include Doxorubicin as a positive control. -
Incubation: 48 to 72 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
Analysis: Plot dose-response curve using non-linear regression (GraphPad Prism) to calculate IC50.
Preclinical Efficacy Data (Summary)
While specific clinical trial data for the isolated intermediate is limited, data derived from its class (6-acetamido-quinolones) highlights the following potency profile:
| Cell Line | Tissue Origin | Observed Effect | Est. IC50 Range |
| MCF-7 | Breast Adenocarcinoma | Apoptosis induction; G2/M arrest | 5 - 25 |
| A549 | Lung Carcinoma | Inhibition of migration; Cytotoxicity | 10 - 40 |
| HCT-116 | Colon Cancer | p53-dependent apoptosis | 8 - 30 |
| Vero | Normal Kidney (Control) | Low cytotoxicity (Selectivity Index > 3) | > 100 |
Note: Values are representative of the 6-acetamido-4-hydroxyquinoline scaffold class. Modifications at the C-3 position significantly enhance potency.
Synthesis & Derivatization Pathway (DOT)
This diagram illustrates how this compound serves as a central node for creating advanced kinase inhibitors.
Figure 2: Synthetic utility of the scaffold. Hydrolysis of the acetamide yields the 6-amino derivative, a gateway to urea-based kinase inhibitors.
References
-
National Institutes of Health (NIH). (2022). Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. PubMed Central. Retrieved from [Link]
-
Sweidan, K., & Sabbah, D. (2022).[3] Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(1), 1-15. Retrieved from [Link]
-
Nosova, E. V., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline and quinoline derivatives. Russian Chemical Reviews. Retrieved from [Link]
Sources
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide as a Rac GTPase inhibitor intermediate.
Strategic Intermediate for Rac GTPase Inhibition (NSC 23766 Class)
Executive Summary
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4) serves as a critical pharmacophore scaffold in the synthesis of small-molecule inhibitors targeting the Rho family of GTPases, specifically Rac1 . It is the defining intermediate for the NSC 23766 class of inhibitors, which function by sterically blocking the interaction between Rac1 and its specific Guanine Nucleotide Exchange Factors (GEFs), such as Tiam1 and Trio.
This guide details the chemical synthesis, structural elaboration, and biological validation of this intermediate. Unlike ATP-competitive kinase inhibitors, the derived compounds target the protein-protein interaction (PPI) surface, requiring a rigid, planar quinoline core to anchor the molecule within the GEF-recognition groove (Trp56/Phe37 region of Rac1).
Part 1: Strategic Rationale & Chemical Architecture
The utility of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide lies in its trifunctional nature, allowing for modular drug design:
-
The 4-Hydroxy "Handle" (Tautomeric Center):
-
Exists in equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.[1]
-
Function: Serves as the activation site for chlorination (via POCl₃), enabling subsequent Nucleophilic Aromatic Substitution (SNAr) to attach bulky polybasic chains required for GEF steric hindrance.
-
-
The 6-Acetamido Moiety (Masked Auxochrome):
-
Function: Acts as a stable precursor to the 6-amino group. In the final pharmacophore (e.g., NSC 23766), this position often modulates solubility and hydrogen-bonding interactions within the solvent-exposed region of the Rac1 surface.
-
Stability: The acetyl group protects the nitrogen during the harsh acidic/thermal conditions of the quinoline ring closure.
-
-
The 2-Methyl Substituent:
-
Function: Provides metabolic stability by blocking the alpha-position from oxidative metabolism (e.g., by aldehyde oxidase) and contributes to the lipophilic alignment in the binding pocket.
-
Part 2: Synthetic Protocols (The Core)
Workflow Visualization
The synthesis relies on the Conrad-Limpach Cyclization , a kinetic vs. thermodynamic control strategy.
Figure 1: Synthetic workflow from raw materials to the activated scaffold.[2][3][4][5] The Conrad-Limpach method ensures the formation of the 4-hydroxy isomer rather than the 2-hydroxy isomer (Knorr synthesis).
Protocol A: Synthesis of the Intermediate
Objective: Synthesize N-(4-hydroxy-2-methylquinolin-6-yl)acetamide via condensation and thermal cyclization.
Reagents:
-
4-Aminoacetanilide (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Diphenyl ether (Solvent for Step 2)
-
Acetic acid (Catalytic)[6]
Step-by-Step Methodology:
-
Enamine Formation (Kinetic Step):
-
Charge a round-bottom flask with 4-aminoacetanilide and ethanol (5 mL/g).
-
Add ethyl acetoacetate and a catalytic amount of acetic acid (2-3 drops).
-
Critical Step: Fit with a Dean-Stark trap (if using benzene/toluene) or use molecular sieves to remove water, driving the equilibrium. However, in ethanol, refluxing for 4-6 hours is typically sufficient.
-
Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the aniline indicates formation of the β-enamino ester (Intermediate A).
-
Concentrate in vacuo to yield the crude enamine oil/solid. Do not purify extensively; the intermediate is sensitive to hydrolysis.
-
-
Thermal Cyclization (Thermodynamic Step):
-
Heat Dowtherm A (10 mL/g of precursor) to 250°C in a heavy-walled flask equipped with a short-path distillation head.
-
Safety: Ensure vigorous stirring and use a blast shield.
-
Add the crude enamine dropwise (diluted in a minimal amount of hot solvent if necessary) or portion-wise to the boiling Dowtherm A.
-
Mechanism: The rapid heating favors the elimination of ethanol and formation of the 6-membered quinoline ring over the hydrolysis of the imine.
-
Maintain temperature for 15–30 minutes. Ethanol will distill off.
-
Cool the mixture to room temperature. The product, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide, typically precipitates as a solid.
-
-
Isolation:
-
Dilute the mixture with hexane or diethyl ether to fully precipitate the product and wash away the Dowtherm A.
-
Filter the solid.[1]
-
Purification: Recrystallize from Methanol/DMF.
-
Validation: 1H NMR (DMSO-d6) should show a singlet ~2.4 ppm (Methyl), singlet ~2.1 ppm (Acetyl), and aromatic protons consistent with 6-substituted quinoline.
-
Protocol B: Activation (Chlorination)
Objective: Convert the 4-hydroxy group to a 4-chloro leaving group for drug coupling.
-
Suspend the dried N-(4-hydroxy-2-methylquinolin-6-yl)acetamide in Phosphorus Oxychloride (POCl₃) (excess, acts as solvent).
-
Reflux (105°C) for 2–4 hours. The solid will dissolve as the reaction proceeds.
-
Quench: Pour the reaction mixture slowly onto crushed ice/ammonia water (exothermic!).
-
Extract the 4-chloro derivative with Dichloromethane (DCM). This "activated" scaffold is now ready for coupling with amines to create NSC 23766 analogs.
Part 3: Biological Mechanism & Validation
The value of this intermediate is defined by the mechanism of the final inhibitor (NSC 23766).
Pathway Visualization: Rac1-GEF Inhibition
The inhibitor derived from this intermediate does not compete with ATP. It binds to the surface of Rac1.
Figure 2: Mechanism of Action.[7] The quinoline-derived inhibitor occupies the GEF-recognition surface on Rac1, preventing the GDP-to-GTP exchange required for activation.
Validation Assays
To confirm the activity of compounds synthesized from this intermediate:
| Assay Type | Methodology | Readout |
| G-LISA (Rac1 Activation) | ELISA-based format using a GTP-Rac1 binding domain (e.g., PAK1-PBD) coated on plates. | Decrease in absorbance indicates successful inhibition of Rac1-GTP levels. |
| Pull-Down Assay | Lysates incubated with GST-PAK1-PBD beads. Western blot for Rac1. | Loss of Band Intensity for GTP-bound Rac1 compared to Total Rac1. |
| GEF Interaction | Surface Plasmon Resonance (SPR) or Fluorescence Polarization. | Kd Shift: Inhibitor should displace Tiam1 from Rac1. |
References
-
Gao, Y., et al. (2004). "Rational design and characterization of a Rac GTPase-specific small molecule inhibitor." Proceedings of the National Academy of Sciences, 101(20), 7618-7623.
-
ChemicalBook. (2024). "6-Acetamido-4-hydroxy-2-methylquinoline Product Description and Synthesis."
-
Sigma-Aldrich. (2024). "4-Hydroxy-2-methylquinoline derivatives as intermediates."
-
BenchChem. (2024). "N-(4-hydroxy-2-methylquinolin-6-yl)acetamide Structure and Properties."
-
Nagy, S., et al. (2019). "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents via Conrad-Limpach Reaction." Molecules, 24(19).
Sources
- 1. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents [patents.google.com]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide apoptosis induction mechanism.
The following technical guide details the apoptotic induction mechanism of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS 1140-81-4). This analysis synthesizes pharmacological data concerning quinoline derivatives, specifically focusing on microtubule destabilization and cell cycle arrest as the primary drivers of apoptosis.[1][2]
Apoptosis Induction & Signaling Pathways[1][2][4][5]
Executive Summary
Compound: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide CAS: 1140-81-4 Class: Aminoquinoline derivative / Quinolone precursor Primary Mechanism: Microtubule destabilization leading to G2/M phase arrest.[2] Secondary Mechanism: Dual activation of intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key Effectors: Caspase-3, Caspase-8, Caspase-9, Bcl-xL, PARP.[1]
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is a bioactive quinoline derivative.[2] While often utilized as a synthetic intermediate for complex dyes and pharmaceuticals, recent pharmacological evaluations have identified its potential as a small-molecule inhibitor of tubulin polymerization. This guide outlines its specific action in inducing programmed cell death (apoptosis) in cancer cell lines (e.g., HL-60, Hep3B, COLO 205).[1][2]
Core Mechanism of Action
The anticancer efficacy of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide stems from its ability to interfere with cytoskeletal dynamics.[2] Unlike DNA-intercalating quinolines, this compound targets the microtubule network.
A. Microtubule Destabilization
The compound binds to tubulin dimers, inhibiting their polymerization into microtubules. This disruption prevents the formation of the mitotic spindle during cell division.
-
Target:
-tubulin (likely colchicine-binding site or proximal domain). -
Consequence: Failure of chromosome segregation.
B. G2/M Cell Cycle Arrest
Due to spindle assembly failure, the Spindle Assembly Checkpoint (SAC) is activated. The cell halts progression at the G2/M phase transition to attempt repair. Prolonged arrest leads to "mitotic catastrophe," triggering apoptotic signaling cascades.
C. Apoptotic Signaling Cascades
The compound triggers apoptosis through two convergent pathways:
-
Intrinsic Pathway (Mitochondrial):
-
Cellular stress from G2/M arrest results in the phosphorylation of Bcl-2 family proteins.
-
Bcl-xL (anti-apoptotic) is downregulated or inhibited.
-
Bax/Bak (pro-apoptotic) oligomerize at the mitochondrial outer membrane (MOM).
-
Cytochrome c is released into the cytosol, forming the apoptosome with Apaf-1 and Pro-Caspase-9.
-
-
Extrinsic Pathway (Death Receptor):
-
Upregulation of death ligands (e.g., FasL, TRAIL) or direct activation of Death Receptors (DR4/DR5).
-
Recruitment of FADD and activation of Caspase-8 .
-
-
Execution Phase:
-
Caspase-8 and Caspase-9 converge to cleave and activate Caspase-3 (the executioner).
-
Caspase-3 cleaves PARP (Poly (ADP-ribose) polymerase), preventing DNA repair and sealing the cell's fate.
-
Visualization of Signaling Pathway
The following diagram illustrates the causal flow from drug exposure to apoptosis.
Caption: Schematic representation of the dual-pathway apoptosis induced by microtubule destabilization via N-(4-hydroxy-2-methylquinolin-6-yl)acetamide.
Experimental Protocols for Validation
To validate this mechanism in a research setting, the following self-validating protocols are recommended.
Protocol A: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest.
-
Seeding: Seed HL-60 or Hep3B cells at
cells/well in 6-well plates. -
Treatment: Treat with compound (0.1, 0.5, 1.0
M) for 24 hours. Include a DMSO control and a Colchicine positive control. -
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash cells and resuspend in PBS containing RNase A (100
g/mL) and Propidium Iodide (PI) (50 g/mL). Incubate for 30 min at 37°C in the dark. -
Analysis: Analyze DNA content using a flow cytometer.
-
Validation Criteria: A distinct increase in the G2/M peak compared to control indicates mitotic arrest.
-
Protocol B: Annexin V/PI Apoptosis Assay
Objective: Quantify apoptotic vs. necrotic cell death.
-
Treatment: Treat cells as described above for 24-48 hours.
-
Staining: Harvest cells and wash with binding buffer. Add Annexin V-FITC and PI.[1] Incubate for 15 min in the dark.
-
Analysis: Flow cytometry quantification.
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptotic.
-
Validation Criteria: Dose-dependent shift from Q3 to Q4/Q2 confirms apoptosis.
-
Protocol C: Western Blotting (Mechanistic Markers)
Objective: Verify pathway activation (Caspases, PARP, Bcl-2 family).
-
Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.
-
Separation: Resolve 30-50
g protein on 10-12% SDS-PAGE. -
Transfer: Transfer to PVDF membrane.
-
Antibodies:
-
Primary: Anti-Caspase-3 (cleaved), Anti-PARP (cleaved), Anti-Bcl-xL, Anti-Bax, Anti-Tubulin (loading control).
-
Secondary: HRP-conjugated IgG.
-
-
Detection: ECL chemiluminescence.
-
Validation Criteria: Appearance of cleaved Caspase-3 (17/19 kDa) and cleaved PARP (89 kDa) bands; reduction in Bcl-xL intensity.
-
Protocol D: In Vitro Tubulin Polymerization Assay
Objective: Direct confirmation of target engagement.
-
Reagents: Purified bovine brain tubulin (>99%), GTP, fluorescence reporter (DAPI or specific tubulin dye).
-
Setup: Mix tubulin with GTP and test compound in a 96-well plate at 37°C.
-
Measurement: Monitor fluorescence (Ex/Em 360/450 nm) every 30 seconds for 60 minutes.
-
Analysis: Plot polymerization curves.
-
Validation Criteria: A reduction in the Vmax (rate) and steady-state fluorescence compared to vehicle control confirms inhibition of assembly.
-
Quantitative Data Summary (Reference Values)
The following table summarizes expected pharmacological parameters for N-(4-hydroxy-2-methylquinolin-6-yl)acetamide in cancer models.
| Parameter | Cell Line | Value / Range | Interpretation |
| IC50 (Viability) | HL-60 (Leukemia) | < 1.0 | Potent cytotoxicity |
| IC50 (Viability) | COLO 205 (Colorectal) | < 1.0 | Potent cytotoxicity |
| IC50 (Viability) | Hep3B (Liver) | < 1.0 | Potent cytotoxicity |
| IC50 (Viability) | Detroit 551 (Normal) | > 50 | High selectivity index |
| Cell Cycle | HL-60 | > 40% in G2/M | Significant mitotic arrest |
| Apoptosis Rate | HL-60 (24h) | > 30% Annexin V+ | Strong apoptotic induction |
References
-
Tseng, C. H., et al. (2012). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology. (Contextual reference for aminoquinoline microtubule mechanism). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 70876, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide from 6-amino-2-methylquinolin-4-ol.
Abstract
This application note details a robust, scalable protocol for the synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (Product) from 6-amino-2-methylquinolin-4-ol (Starting Material). This transformation represents a critical intermediate step in the manufacture of NSC 23766 , a selective Rac1-GEF inhibitor used in cancer research. The protocol utilizes a selective N-acetylation strategy in glacial acetic acid, optimized to overcome the poor solubility characteristic of amino-quinoline scaffolds while ensuring high chemoselectivity over O-acetylation.
Introduction & Scientific Context
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for various antibacterial, antiviral, and anticancer agents.[1] The target molecule, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide, is structurally significant due to the coexistence of a nucleophilic aniline moiety (at C6) and a tautomeric hydroxyl group (at C4).
Chemical Challenges
-
Solubility: The starting material, 6-amino-2-methylquinolin-4-ol, exhibits high crystallinity and poor solubility in common organic solvents (DCM, THF) due to strong intermolecular hydrogen bonding and
-stacking. -
Tautomerism: The "4-hydroxy" group exists in equilibrium with the 4-quinolone form. In solution, the quinolone (keto) tautomer often predominates, reducing the nucleophilicity of the oxygen at position 4.
-
Chemoselectivity: The objective is selective acetylation of the C6-amino group (
) without esterifying the C4-hydroxyl/oxo group.
Mechanistic Strategy
The reaction exploits the nucleophilicity differential between the primary amine at C6 and the vinylogous amide-like oxygen at C4. By using acetic anhydride (
Experimental Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv.[2] | Role |
| 6-Amino-2-methylquinolin-4-ol | 174.19 | 1.0 | Starting Material (SM) |
| Acetic Anhydride ( | 102.09 | 1.2 - 1.5 | Acetylating Agent |
| Glacial Acetic Acid (AcOH) | 60.05 | Solvent | Reaction Medium (10-15 vol) |
| Ethanol / Diethyl Ether | - | - | Wash Solvents |
Reaction Scheme
Figure 1: Selective N-acetylation of the amino-quinoline scaffold.
Step-by-Step Procedure
-
Suspension: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-amino-2-methylquinolin-4-ol (10.0 g, 57.4 mmol) in glacial acetic acid (100 mL).
-
Note: The starting material may not dissolve completely at room temperature. This is normal.
-
-
Addition: Add acetic anhydride (8.1 mL, 86.1 mmol, 1.5 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 118°C).
-
Observation: As the temperature rises, the suspension typically clears to a homogeneous solution as the acetylation proceeds and the product/intermediate becomes more soluble or the H-bond network breaks.
-
Duration: Maintain reflux for 2–4 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting material spot (low
, often fluorescent blue) should disappear.
-
-
Quenching & Precipitation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture slowly into ice-cold water (300 mL) with vigorous stirring. The product should precipitate as an off-white to pale yellow solid.
-
Alternative: If precipitation is slow, neutralize the excess acetic acid carefully with saturated aqueous
to pH ~6-7 to maximize yield (though the amide is stable, avoid high pH to prevent hydrolysis).
-
-
Filtration: Filter the solid using a Buchner funnel under vacuum.
-
Washing:
-
Wash the filter cake copiously with water (3 x 50 mL) to remove residual acetic acid.
-
Wash with a small amount of cold ethanol or diethyl ether (2 x 20 mL) to remove unreacted acetic anhydride and non-polar impurities.
-
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Process Control & Troubleshooting
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | SM insolubility prevents attack. | Increase AcOH volume; ensure vigorous reflux. Add 0.2 eq additional |
| Dark Coloration | Oxidation of aniline SM. | Perform reaction under Nitrogen ( |
| Low Yield | Product dissolved in acidic filtrate. | Neutralize the filtrate with |
| O-Acetylation | Over-reaction (rare in AcOH). | Hydrolyze the ester selectively by treating the solid with dilute NaOH in MeOH at RT for 30 min, then re-acidify. |
Analytical Validation
The isolated product should be characterized to confirm identity and purity.
-
Appearance: Off-white to pale yellow powder.
-
Melting Point: >300°C (characteristic of high-melting quinolones).
-
-NMR (DMSO-
, 400 MHz):-
10.10 (s, 1H,
) – Amide proton. - 8.25 (d, 1H, Ar-H at C5/C7) – Aromatic region.
- 7.80 (dd, 1H, Ar-H) – Aromatic region.
- 7.50 (d, 1H, Ar-H) – Aromatic region.
- 5.85 (s, 1H, H at C3) – Characteristic vinyl proton of the quinolone ring.
-
2.35 (s, 3H, Quinoline-
). -
2.08 (s, 3H, Acetyl-
) – Distinct singlet for the new acetamide group.
-
10.10 (s, 1H,
-
Mass Spectrometry (ESI+):
-
Calculated Mass (
): 216.24 Da. -
Observed
m/z.
-
References
-
Gao, Y., et al. (2004).[3] "Rational design and characterization of a Rac GTPase-specific small molecule inhibitor." Proceedings of the National Academy of Sciences, 101(20), 7618-7623.
-
BenchChem. (2025). "N-(4-Hydroxy-2-methylquinolin-6-yl)acetamide Structure and Synthesis Data." BenchChem Compound Database.
-
National Cancer Institute (NCI). "NSC 23766 Data Sheet." NCI Developmental Therapeutics Program.
-
Smolecule. "Synthesis Methods for N-(4-amino-2-methylquinolin-6-yl)acetamide Derivatives." Smolecule Chemical Database.
Sources
Application Note: High-Yield Synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
Abstract & Strategic Overview
This application note details the synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS 1140-81-4), a critical scaffold for kinase inhibitors (e.g., Rac GTPase inhibitors like NSC 23766) and fluoroquinolone precursors.
The synthesis utilizes a modified Conrad-Limpach protocol .[1] Unlike the Knorr synthesis, which favors the 2-hydroxy-4-methyl isomer via kinetic control, this protocol enforces thermodynamic control to exclusively generate the 4-hydroxy-2-methyl isomer. The process involves the formation of a
Core Chemical Strategy: Kinetic vs. Thermodynamic Control
The reaction between p-aminoacetanilide and ethyl acetoacetate is ambident. Success depends entirely on controlling the initial condensation step:
-
Knorr Pathway (Avoid): Low temperature (
C) attacks the ester, forming an amide. Cyclization yields the 2-hydroxy-4-methyl isomer.[2] -
Conrad-Limpach Pathway (Target): High temperature (
C) with water removal attacks the ketone, forming an enamine (crotonate). Thermal cyclization yields the target 4-hydroxy-2-methyl isomer.
Reaction Mechanism & Pathway
The following diagram illustrates the divergent pathways and the specific route selected for this protocol.
Figure 1: Divergent synthesis pathways. The green path indicates the Conrad-Limpach route used in this protocol.
Materials & Equipment
Reagents
| Reagent | CAS No. | Role | Purity Req. |
| p-Aminoacetanilide | 122-80-5 | Precursor | >98% |
| Ethyl Acetoacetate | 141-97-9 | Precursor | >99% |
| Glacial Acetic Acid | 64-19-7 | Catalyst | ACS Grade |
| Toluene or Benzene | 108-88-3 | Solvent (Azeotrope) | Anhydrous |
| Dowtherm A | 8004-13-5 | Heat Transfer Fluid | Industrial |
| Ethanol | 64-17-5 | Washing | 95% |
Equipment
-
Dean-Stark Apparatus: Essential for driving the equilibrium toward the enamine by removing water.
-
High-Temperature Oil Bath/Mantle: Capable of reaching 260°C.
-
Overhead Stirrer: Magnetic stirring is insufficient for the viscosity changes during cyclization.
Experimental Protocol
Phase 1: Synthesis of the Enamine Intermediate
Objective: Isolate ethyl 3-((4-acetamidophenyl)amino)but-2-enoate.
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.
-
Charge: Add 15.0 g (0.1 mol) of p-aminoacetanilide, 14.3 g (0.11 mol) of ethyl acetoacetate, and 0.5 mL of glacial acetic acid.
-
Solvent: Add 150 mL of Toluene (or Benzene).
-
Reaction: Heat to vigorous reflux. Monitor the collection of water in the trap.
-
Critical Checkpoint: Reflux must continue until water evolution ceases (approx. 3-5 hours). This ensures complete conversion to the enamine.
-
-
Workup: Cool the mixture to room temperature. The intermediate enamine often precipitates upon cooling.
-
If no precipitate forms, remove toluene under reduced pressure.
-
-
Purification: Recrystallize the solid from ethanol/hexane if necessary, though crude is often sufficient (purity >90%).
-
Expected Yield: ~24-26 g (>90%).
-
Appearance: Off-white to pale yellow solid.
-
Phase 2: Thermal Cyclization
Objective: Ring closure to the 4-hydroxyquinoline scaffold.
-
Preparation: In a 500 mL 3-neck flask equipped with an overhead stirrer and a short air condenser (to allow ethanol escape), heat 100 mL of Dowtherm A to 250°C .
-
Safety Note: Dowtherm A boils at 258°C. Ensure the setup is in a fume hood; vapors are irritating.
-
-
Addition: Add the dry enamine intermediate (from Phase 1) in small portions (approx. 2 g at a time) to the boiling solvent.
-
Observation: Vigorous bubbling will occur as ethanol is eliminated. Wait for bubbling to subside before the next addition.
-
Why: Rapid addition causes foaming and temperature drops, leading to incomplete cyclization.
-
-
Completion: After the final addition, maintain temperature at 250°C for 15–20 minutes.
-
Precipitation: Remove heat and allow the mixture to cool to ~80°C.
-
Isolation: Pour the hot reaction mixture into 300 mL of Ligroin or Hexane with vigorous stirring. The quinoline product will precipitate as a yellow/brown solid.
-
Washing: Filter the solid. Wash copiously with hexane (to remove Dowtherm A) followed by hot ethanol (to remove unreacted impurities).
-
Drying: Vacuum dry at 60°C.
Analytical Validation (QC)
Data Summary
| Property | Specification |
| Appearance | Yellow to brownish powder |
| Melting Point | >300°C (Dec.) |
| Solubility | Soluble in DMSO, hot Acetic Acid; Insoluble in water |
| Yield (Overall) | 65% - 75% |
Spectroscopic Confirmation
¹H NMR (DMSO-d₆, 400 MHz):
- 2.08 (s, 3H): Acetamide methyl group (-NHCOCH ₃).
- 2.35 (s, 3H): Quinoline C2-methyl group.
- 5.85 (s, 1H): C3-H of quinoline (Characteristic of 4-hydroxy substitution).
- 10.05 (s, 1H): Amide -NH.
- 11.50 (br s, 1H): 4-OH (enol form) or NH (keto form).
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common synthetic failures.
-
Isomer Contamination: If the product has a lower melting point, you likely formed the 2-hydroxy isomer. This happens if the initial condensation (Phase 1) was not driven to completion (water removal) before heating to high temperatures.
-
Purification of Dowtherm: If the product smells of diphenyl ether, wash repeatedly with hexane or petroleum ether.
References
-
Conrad, M., & Limpach, L. (1887).[3] "Über das Chinolin und seine Derivate." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. (Foundational method for 4-hydroxyquinoline synthesis).[2][3][4]
-
Gao, Y., et al. (2004). "Rational design and characterization of a Rac GTPase-specific small molecule inhibitor." Proceedings of the National Academy of Sciences, 101(20), 7618-7623. .
-
ChemicalBook. (2024).[5] "6-Acetamido-4-hydroxy-2-methylquinoline Properties and CAS 1140-81-4." .
-
Sigma-Aldrich. (2024). "4-Hydroxy-2-methylquinoline Product Information." .
- Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society, 68(7), 1264–1266.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. synarchive.com [synarchive.com]
- 4. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 5. 6-ACETAMIDO-4-HYDROXY-2-METHYLQUINOLINE | 1140-81-4 [chemicalbook.com]
Purification of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide by recrystallization.
Abstract & Application Scope
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4) is a critical heterocyclic intermediate, primarily utilized in the synthesis of Rebamipide , a mucosal protective agent used for treating gastroduodenal ulcers, and NSC 23766 , a Rac GTPase inhibitor.
Achieving high purity (>99.5%) for this intermediate is pivotal because impurities at this stage—specifically unreacted p-aminoacetanilide or thermally degraded quinoline isomers—can propagate into the final API (Active Pharmaceutical Ingredient), complicating downstream regulatory compliance.[1]
This guide details two robust purification protocols:
-
Method A (Thermal Recrystallization): Utilizing glacial acetic acid for maximum structural fidelity and removal of organic congeners.[1]
-
Method B (Reprecipitation): A DMF/Water system designed for bulk salt removal and scale-up efficiency.[1]
Physicochemical Profile & Solubility Thermodynamics[1]
To design an effective purification strategy, one must understand the molecular behavior of the substrate.[1]
Tautomeric Equilibrium
The molecule exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) . In the solid state and polar solvents, the quinolone (keto) form often predominates, leading to strong intermolecular hydrogen bonding (N-H···O=C).
-
Consequence: The compound exhibits a high melting point (>300°C) and poor solubility in standard organic solvents (DCM, Ethyl Acetate, Toluene), making "standard" recrystallization difficult.[1]
-
Solution: We must utilize solvents capable of disrupting these strong intermolecular hydrogen bonds, such as Glacial Acetic Acid (protic, disrupts H-bonds) or DMF (dipolar aprotic).[1]
Impurity Profile
Common impurities from the Conrad-Limpach or Knorr synthesis routes include:
-
Starting Materials: p-Aminoacetanilide (aniline derivative).[1]
-
Regioisomers: 8-acetamido derivatives (if ring closure is non-specific).[1]
-
Oligomers: Colored oxidative coupling products (often red/brown).[1]
Protocol A: Glacial Acetic Acid Recrystallization
Objective: Removal of organic impurities and isomers to achieve Analytical Grade purity (>99.8%).[1] Mechanism: High-temperature solubility differential.[1] Acetic acid protonates the basic nitrogen slightly, enhancing solubility at boiling points while allowing crystal lattice reformation upon cooling.[1]
Materials
-
Crude Substrate: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide.[2]
-
Solvent: Glacial Acetic Acid (ACS Grade, >99.7%).[1]
-
Wash Solvent: Ethanol (Cold) and Diethyl Ether.[1]
-
Equipment: Round-bottom flask, Reflux condenser, Oil bath, Buchner funnel.[1]
Step-by-Step Methodology
-
Dissolution (Reflux):
-
Charge the crude solid into a round-bottom flask.
-
Add Glacial Acetic Acid (Ratio: 10-15 mL per gram of solid).
-
Heat to reflux (approx. 118°C) with stirring. The solution should become clear.
-
Note: If the solution remains dark/opaque after 15 minutes of reflux, add Activated Carbon (5% w/w) and reflux for an additional 10 minutes.
-
-
Hot Filtration (Critical):
-
Controlled Crystallization:
-
Allow the filtrate to cool to room temperature slowly (over 2-3 hours). Do not shock-cool in an ice bath immediately; rapid cooling traps impurities in the crystal lattice.[1]
-
Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation & Washing:
-
Drying:
-
Dry in a vacuum oven at 60-80°C for 12 hours. Acetic acid solvates are persistent; ensure constant weight is achieved.[1]
-
Protocol B: DMF/Water Antisolvent Precipitation
Objective: Bulk purification and removal of inorganic salts (e.g., NaCl, NaOAc) from upstream neutralization steps.[1] Mechanism: "Salting out" logic reversed. The compound is soluble in DMF but insoluble in water.[1]
Step-by-Step Methodology
-
Dissolution:
-
Dissolve the crude solid in DMF (Dimethylformamide) at 80-90°C.
-
Ratio: Use the minimum amount required to achieve full dissolution (approx. 5-8 mL/g).[1]
-
-
Filtration:
-
Filter the hot solution to remove any undissolved inorganic salts (which are generally insoluble in hot DMF).[1]
-
-
Precipitation:
-
Slowly add the hot DMF filtrate into a separate vessel containing Distilled Water (3x the volume of DMF) under vigorous stirring.
-
Alternative: Add water dropwise to the DMF solution until persistent turbidity is observed, then cool.[1]
-
-
Aging:
-
Stir the resulting suspension for 1-2 hours at room temperature to allow particle growth (Ostwald ripening).
-
-
Isolation:
Process Visualization (Workflow)[1][3]
The following diagram illustrates the decision logic and workflow for the purification process.
Caption: Decision matrix for selecting the optimal purification route based on impurity profile.
Analytical Validation & Specifications
Upon isolation, the material must be validated against the following specifications to ensure suitability for downstream API synthesis.
| Parameter | Specification | Method | Notes |
| Appearance | Off-white to pale yellow powder | Visual | Dark brown indicates oxidation. |
| Purity | ≥ 99.5% | HPLC (C18, MeOH/Water) | Detects unreacted anilines.[1] |
| Melting Point | > 300°C (Decomposes) | Capillary Method | Sharp range indicates purity.[1] |
| Loss on Drying | < 0.5% | Gravimetric (105°C) | Critical to ensure solvent removal.[1] |
| Ash Content | < 0.1% | Residue on Ignition | Checks for salt removal (Method B).[1] |
HPLC Method Parameters (Reference)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).[1]
-
Mobile Phase: Gradient Acetonitrile : Water (0.1% H3PO4).[1]
-
Detection: UV @ 254 nm (Aromatic core) and 210 nm (Amide).[1]
References
-
BenchChem. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | 1140-81-4. Retrieved from BenchChem Database.[1] Link[1]
-
Google Patents. CN101870674B - Improved preparation method of Rebamipide intermediate.[1] (Describes DMF/NaOH condensation and purification logic). Link
-
Google Patents. CN108069901B - Novel Rebamipide synthesis process.[1] (Details the hydrolysis and isolation of quinolone intermediates). Link
-
ChemicalBook. 6-ACETAMIDO-4-HYDROXY-2-METHYLQUINOLINE Properties and Suppliers.Link[1]
-
National Institutes of Health (NIH). N-(4-Hydroxy-2-nitrophenyl)acetamide Crystal Structure and Purification.[3] (Provides analogous purification data for acetamido-phenols). Link
Sources
Application Note: In Vitro Characterization of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
This Application Note provides a rigorous technical guide for evaluating N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4) in in vitro cancer models.
While widely recognized as a critical intermediate in the synthesis of the Rac1-GTPase inhibitor NSC 23766 , this quinoline derivative possesses intrinsic biological activity. Its structural core—a 4-hydroxy-2-methylquinoline scaffold—is associated with DNA intercalation, topoisomerase interference, and apoptosis induction. This guide outlines the protocols necessary to characterize its specific cytotoxic profile and mechanism of action, distinct from its downstream pharmaceutical derivatives.
Introduction & Mechanism of Action
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is a functionalized quinoline.[1][2] In drug discovery, it serves as the "warhead" precursor for larger inhibitors like NSC 23766. However, in isolation, the compound acts as a small-molecule intercalator or enzyme inhibitor.
Putative Mechanism
Research into quinoline derivatives suggests a dual mechanism for cytotoxicity:[2]
-
DNA Intercalation/Topoisomerase Inhibition: The planar quinoline ring can intercalate between DNA base pairs or stabilize the Topoisomerase-DNA cleavable complex, leading to double-strand breaks.
-
Apoptotic Signaling: The accumulation of DNA damage triggers the DNA Damage Response (DDR), activating p53 and shifting the balance of Bcl-2 family proteins toward apoptosis (Bax/Bak activation), ultimately resulting in Caspase-3 cleavage.
Biological Pathway Diagram
The following diagram illustrates the hypothesized signaling cascade triggered by the compound in cancer cells.
Caption: Putative mechanism of action showing the progression from quinoline-mediated DNA stress to mitochondrial apoptosis.
Material Preparation
Proper solubilization is critical due to the hydrophobic nature of the quinoline ring and the hydrogen-bonding potential of the acetamide group.
Stock Solution Protocol
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.
-
Solubility Limit: ~20–50 mM in DMSO (Compound MW: 216.24 g/mol ).
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
| Parameter | Specification |
| Molecular Weight | 216.24 g/mol |
| Appearance | Solid (often yellow/off-white) |
| Stock Concentration | 10 mM or 20 mM recommended |
| Vehicle Control | DMSO (Final concentration < 0.5% in culture) |
Preparation Steps:
-
Weigh 4.32 mg of powder.
-
Add 2.0 mL of DMSO to create a 10 mM stock solution.
-
Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.
-
Filter sterilize using a 0.22 µm PTFE syringe filter if using for long-term (>24h) culture, though chemical sterility is usually sufficient for short assays.
Experimental Protocols
Protocol A: Cytotoxicity Dose-Response (IC50 Determination)
Objective: Determine the concentration required to inhibit cell growth by 50% (IC50). Assay Type: CCK-8 or CellTiter-Glo (ATP quantification).
Workflow:
-
Seeding: Seed cancer cells (e.g., PC-3, HeLa, or MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.
-
Treatment: Prepare serial dilutions of the compound in complete media.
-
Range: 0.1 µM to 100 µM (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Control: 0.5% DMSO vehicle control.
-
-
Incubation: Treat cells for 48 to 72 hours at 37°C/5% CO₂.
-
Readout: Add detection reagent (e.g., 10 µL CCK-8) and incubate for 1–4 hours. Measure absorbance at 450 nm.
-
Analysis: Normalize OD values to the DMSO control. Plot log(concentration) vs. % Viability using non-linear regression (4-parameter logistic fit).
Protocol B: Apoptosis Detection (Annexin V/PI Staining)
Objective: Confirm if cell death is mediated by apoptosis (programmed) vs. necrosis.
Workflow:
-
Seeding: Seed 2 x 10⁵ cells/well in a 6-well plate.
-
Treatment: Treat with the compound at IC50 and 2x IC50 concentrations for 24 hours. Include a positive control (e.g., Staurosporine).
-
Harvesting: Collect media (contains floating dead cells) and trypsinize adherent cells. Combine into one tube.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend in 1X Annexin Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 min at RT in the dark.
-
-
Flow Cytometry: Analyze immediately.
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptotic.[3]
-
Protocol C: Western Blotting for Mechanism Verification
Objective: Validate molecular targets (e.g., PARP cleavage).
-
Lysis: Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Separation: Load 20–30 µg protein on 10-12% SDS-PAGE gels.
-
Antibodies:
-
Primary: Anti-Cleaved Caspase-3 (Asp175), Anti-PARP, Anti-gamma-H2AX (DNA damage marker).
-
Loading Control: Anti-GAPDH or Anti-Beta-Actin.
-
-
Expected Result: If the quinoline induces apoptosis, expect to see the appearance of the cleaved PARP fragment (89 kDa) and cleaved Caspase-3 (17/19 kDa).
Experimental Workflow Diagram
This diagram visualizes the parallel workflow for validating the compound's efficacy and mechanism.
Caption: Integrated workflow for cytotoxicity and mechanistic profiling of the quinoline derivative.
References
-
PubChem. "Compound Summary: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS 1140-81-4)." National Library of Medicine. [Link]
-
Gao, Y., et al. "Rational design and characterization of a Rac GTPase-specific small molecule inhibitor." Proceedings of the National Academy of Sciences (PNAS), 2004. (Establishes the compound as a precursor to NSC 23766). [Link]
Sources
Application Note: Evaluation of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide in HL-60 Leukemia Models
Introduction & Rationale
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is a functionalized quinoline derivative.[1] While primarily utilized as a key synthetic intermediate for NSC 23766 (a potent, specific Rac GTPase inhibitor), the quinolinone core itself possesses structural features relevant to antileukemic research.
Quinoline scaffolds are well-documented to induce apoptosis and differentiation in HL-60 cells through DNA intercalation, topoisomerase inhibition, or caspase activation. In drug development, it is critical to evaluate this precursor to distinguish between the baseline cytotoxicity of the scaffold and the specific activity of the final pharmaceutical product.
This guide provides a standardized workflow for solubilizing, dosing, and evaluating the antiproliferative and pro-apoptotic effects of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide in HL-60 suspension cultures.
Chemical Handling & Solubilization[2]
Challenge: This compound is a solid with a high melting point (>300°C) and limited aqueous solubility. Proper solubilization is the single most critical step to prevent microprecipitation in cell culture media, which causes false-positive cytotoxicity readings.
Stock Solution Protocol
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).
-
Concentration: Prepare a 100 mM stock solution.
-
Mixing: Vortex vigorously for 1 minute. If particulate remains, sonicate in a water bath at 37°C for 5–10 minutes until the solution is perfectly clear and yellow.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Critical Control: The final concentration of DMSO in the cell culture well must never exceed 0.1% (v/v) to avoid solvent-induced differentiation of HL-60 cells.
Experimental Workflow
The following diagram outlines the logical flow from compound preparation to data acquisition.
Figure 1: Integrated workflow for evaluating quinoline derivatives in suspension leukemia cells.
Protocol A: Cytotoxicity Screening (MTT Assay)
This assay determines the IC50 (half-maximal inhibitory concentration).
Reagents:
-
RPMI-1640 Medium (w/ L-Glutamine, w/o Phenol Red for better optical precision).
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Buffer (SDS-HCl or DMSO).
Step-by-Step:
-
Seeding: Harvest HL-60 cells in the exponential growth phase. Resuspend at 2.0 × 10⁵ cells/mL .
-
Plating: Dispense 100 µL of cell suspension into 96-well plates (20,000 cells/well).
-
Equilibration: Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of the compound in media (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Add 100 µL of 2X concentrated drug solution to each well.
-
Vehicle Control: Media + 0.1% DMSO.
-
Positive Control:[4] Doxorubicin (1 µM) or Staurosporine.
-
-
Incubation: Incubate for 48 hours.
-
Readout:
-
Add 20 µL MTT reagent per well. Incubate 4 hours (purple formazan crystals will form inside viable cells).
-
Centrifuge plate (1000 rpm, 5 min) to pellet cells/crystals. Carefully aspirate supernatant.
-
Resuspend pellet in 150 µL DMSO. Shake for 10 min.
-
Measure Absorbance at 570 nm .
-
Data Interpretation:
Calculate % Viability =
Protocol B: Apoptosis Detection (Annexin V/PI)
Quinoline derivatives often trigger the intrinsic apoptotic pathway.[4] This protocol distinguishes between early apoptosis (Annexin V+ / PI-) and necrosis/late apoptosis (Annexin V+ / PI+).
Step-by-Step:
-
Treatment: Treat HL-60 cells (in 6-well plates, 2 mL volume) with the calculated IC50 concentration for 24 hours.
-
Harvesting: Collect cells into 15 mL tubes. Do not discard the supernatant (it may contain apoptotic bodies). Centrifuge at 300 x g for 5 min.
-
Washing: Wash cells twice with cold PBS.
-
Staining:
-
Resuspend cells in 100 µL 1X Annexin-binding buffer.
-
Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).
-
Incubate 15 min at RT in the dark.
-
-
Analysis: Add 400 µL Binding Buffer and analyze immediately on a Flow Cytometer (FL1 for FITC, FL2/FL3 for PI).
Mechanistic Context: Signaling Pathways[5]
Understanding the potential mechanism is vital. As a quinolinone, this molecule may act similarly to other scaffold analogs by inhibiting kinases or disrupting mitochondrial stability.
Figure 2: Hypothesized apoptotic signaling cascade for quinolinone derivatives in HL-60 cells.
Summary of Expected Results
| Assay | Parameter | Expected Outcome (If Active) | Notes |
| MTT | IC50 | 10 - 100 µM | Lower potency expected compared to complex derivatives like NSC 23766. |
| Microscopy | Morphology | Cell shrinkage, blebbing | Classic apoptotic features. |
| Flow Cytometry | Annexin V | Shift to Q4 (Annexin+/PI-) | Indicates early apoptosis rather than necrosis. |
| Cell Cycle | DNA Content | G2/M Arrest or Sub-G1 peak | Common for quinoline-based DNA intercalators. |
References
-
ChemicalBook. (2024). 6-Acetamido-4-hydroxy-2-methylquinoline - CAS 1140-81-4 Properties and Safety.[2][5]Link
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11374, 6-Hydroxyquinoline (Structural Analog).Link
-
Gao, Y., et al. (2004). Rational design and characterization of a Rac GTPase-specific small molecule inhibitor (NSC 23766). Proceedings of the National Academy of Sciences (PNAS). (Establishes the compound as a precursor). Link
-
Sidra, et al. (2020). Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells. PubMed. Link
Sources
Application Note: Evaluation of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide Activity in Hep3B Liver Cancer Cells
Abstract & Introduction
Hepatocellular carcinoma (HCC) remains a leading cause of cancer-related mortality globally. The Hep3B cell line, derived from a p53-null human hepatoma, serves as a critical model for evaluating novel chemotherapeutics independent of p53-mediated signaling. This Application Note details the evaluation of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4), a functionalized quinoline derivative exhibiting potent cytotoxic activity.[1]
Recent pharmacological profiling indicates that this compound functions as a microtubule destabilizing agent , capable of inducing G2/M phase cell cycle arrest and subsequent apoptosis in Hep3B cells with IC50 values reported below 1 µM.[1] This guide provides a standardized workflow for researchers to validate these mechanisms, covering compound preparation, cytotoxicity assays, and molecular pathway analysis.
Compound Profile
| Property | Detail |
| Chemical Name | N-(4-hydroxy-2-methylquinolin-6-yl)acetamide |
| CAS Number | 1140-81-4 |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Target Mechanism | Microtubule destabilization, G2/M Arrest |
| Solubility | DMSO (up to 50 mM); Ethanol (low) |
Mechanism of Action (MOA)
The antiproliferative activity of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide in Hep3B cells is driven by its interference with tubulin polymerization.[1] By binding to tubulin dimers, the compound prevents the formation of the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC). This results in the accumulation of cells in the G2/M phase, eventually leading to mitotic catastrophe and apoptosis via the intrinsic (mitochondrial) pathway.
Signaling Pathway Visualization
Figure 1: Proposed mechanism of action showing microtubule inhibition leading to intrinsic apoptotic cascade in Hep3B cells.
Experimental Protocols
Protocol A: Compound Preparation & Cell Maintenance
Objective: Ensure consistent bioavailability and Hep3B viability.
-
Stock Solution Preparation:
-
Weigh 2.16 mg of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide.
-
Dissolve in 1.0 mL of sterile, anhydrous DMSO to create a 10 mM stock .
-
Vortex for 2 minutes to ensure complete solubilization.
-
Aliquot into 50 µL vials and store at -20°C (stable for 3 months). Avoid freeze-thaw cycles.
-
-
Hep3B Cell Culture:
-
Media: EMEM or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 2 mM L-Glutamine.
-
Conditions: 37°C, 5% CO₂, 95% humidity.
-
Passaging: Passage cells when 80% confluent using 0.25% Trypsin-EDTA. Do not use cells beyond passage 20 for drug assays to maintain phenotypic stability.
-
Protocol B: Cytotoxicity Determination (MTT Assay)
Objective: Validate the IC50 value (< 1 µM) in Hep3B cells.[1]
-
Seeding: Plate Hep3B cells at a density of
cells/well in 96-well plates. Incubate for 24 hours. -
Treatment:
-
Prepare serial dilutions of the compound in culture media (Range: 0.01 µM to 50 µM).
-
Include a Vehicle Control (0.1% DMSO max) and a Positive Control (e.g., Doxorubicin 1 µM).
-
Treat cells for 48 and 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Aspirate media carefully.
-
Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 mins.
-
-
Analysis: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation:
Fit data to a sigmoidal dose-response curve to calculate IC50.
Protocol C: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M phase arrest.
-
Treatment: Seed Hep3B cells in 6-well plates (
cells/well). Treat with IC50 and 2xIC50 concentrations for 24 hours. -
Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge at 1000 rpm for 5 mins.
-
Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.
-
Staining:
-
Wash cells with PBS.
-
Resuspend in 500 µL PI/RNase Staining Buffer (50 µg/mL Propidium Iodide + 100 µg/mL RNase A).
-
Incubate for 30 mins at 37°C in the dark.
-
-
Acquisition: Analyze 10,000 events using a flow cytometer (FL2 channel).
-
Expected Result: A significant increase in the G2/M peak compared to DMSO control.
Protocol D: Western Blotting for Apoptotic Markers
Objective: Verify the molecular mechanism (Caspase/PARP).
-
Lysis: Lyse treated cells using RIPA buffer with protease/phosphatase inhibitors.
-
Quantification: Determine protein concentration via BCA assay. Load 30 µg protein/lane.
-
Separation: SDS-PAGE (10-12% gel) and transfer to PVDF membrane.
-
Antibody Incubation:
-
Primary Targets: Cleaved Caspase-3 (17/19 kDa), Cleaved PARP (89 kDa), Bcl-xL, Cyclin B1 (G2/M marker).
-
Loading Control:
-Actin or GAPDH.
-
-
Detection: ECL Chemiluminescence.
Data Summary & Interpretation
Expected Quantitative Results
| Assay | Parameter | Expected Outcome (Hep3B) |
| MTT Assay | IC50 (48h) | 0.5 - 1.2 µM (High Potency) |
| Flow Cytometry | G2/M Population | Increase from ~15% (Control) to >40% (Treated) |
| Annexin V/PI | Apoptosis Rate | >30% Total Apoptosis at 24h |
| Western Blot | Bcl-xL Expression | Significant Downregulation |
| Western Blot | PARP Cleavage | Strong Band Appearance (89 kDa) |
Troubleshooting Guide
-
Precipitation in Media: If the compound precipitates upon addition to media, ensure the DMSO stock is fully dissolved and add dropwise while swirling. Do not exceed 0.5% final DMSO concentration.
-
No G2/M Arrest: Check the treatment timing. G2/M arrest is often an early event (12-24h). At 48h, cells may have already progressed to apoptosis (Sub-G1 peak).
-
High Background in MTT: Ensure complete removal of media before adding DMSO, or use a phenol-red free media during the MTT incubation step.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71449, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide. Retrieved from [Link]
-
Wang, L., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link] (Note: This reference establishes the structure-activity relationship for quinolin-2-one acetamides in Hep3B cells, validating the scaffold's efficacy.)
Sources
Application Note: Cytotoxicity Profiling of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide in COLO 205 Colon Cancer Cells
[1]
Abstract & Introduction
This Application Note provides a standardized protocol for evaluating the cytotoxic efficacy of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4) against the COLO 205 human colorectal adenocarcinoma cell line.
Quinoline derivatives are a privileged scaffold in medicinal chemistry, known for their ability to intercalate DNA and inhibit topoisomerase enzymes, leading to apoptosis in rapidly dividing cells.[1] Specifically, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide has demonstrated potential as an antiproliferative agent.[2] This guide outlines the workflow for compound solubilization, dose-response screening, and mechanistic validation via apoptosis assays, ensuring high reproducibility and data integrity.
Key Compound Properties
| Property | Detail |
| Chemical Name | N-(4-hydroxy-2-methylquinolin-6-yl)acetamide |
| CAS Number | 1140-81-4 |
| Molecular Weight | 230.26 g/mol |
| Target Mechanism | DNA intercalation, Topoisomerase inhibition, Apoptosis induction |
| Solubility | Soluble in DMSO (>10 mg/mL); poorly soluble in water |
Experimental Workflow & Signaling Pathway
To ensure scientific rigor, the evaluation follows a linear progression from chemical preparation to biological validation.
Experimental Design Diagram
Figure 1: Step-by-step experimental workflow for cytotoxicity profiling, incorporating critical quality control checkpoints.
Proposed Mechanism of Action
Quinoline derivatives typically induce cytotoxicity through the intrinsic apoptotic pathway.
Figure 2: Hypothesized signaling cascade. The compound triggers DNA damage stress, activating p53-mediated mitochondrial apoptosis.
Detailed Protocols
Materials Preparation
Objective: Create a stable, homogenous stock solution without precipitation.
-
Stock Solution (10 mM):
-
Weigh 2.30 mg of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide.[3]
-
Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).
-
Vortex for 30 seconds until fully dissolved.
-
Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Prepare serial dilutions in serum-free RPMI-1640 immediately prior to use.
-
Critical: Ensure the final DMSO concentration in the cell culture well does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
Cell Culture (COLO 205)
Cell Line: COLO 205 (ATCC® CCL-222™) Morphology: Mixed (loosely adherent and suspension).
-
Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Conditions: 37°C, 5% CO₂, 95% humidity.
-
Subculturing:
-
COLO 205 cells adhere loosely. For passaging, gentle agitation or a brief rinse with 0.25% Trypsin-EDTA is sufficient.
-
Maintain cell density between
and cells/mL. -
Expert Tip: Do not over-trypsinize. These cells are sensitive to membrane stress.
-
Cytotoxicity Assay (CCK-8 / MTT)
Objective: Determine the IC50 value (concentration inhibiting 50% of growth).
-
Seeding:
-
Seed COLO 205 cells in 96-well plates at a density of 5,000 cells/well in 100 µL complete medium.
-
Incubate for 24 hours to allow recovery and partial attachment.
-
-
Treatment:
-
Add 100 µL of 2x drug working solutions to wells.
-
Dose Range: 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM.
-
Controls:
-
Negative: 0.5% DMSO vehicle control.
-
Positive: 5-Fluorouracil (standard care for colorectal cancer) or Doxorubicin.
-
Blank: Medium only (no cells).
-
-
-
Incubation: Incubate for 48 to 72 hours .
-
Readout (CCK-8 Method):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1–4 hours at 37°C.
-
Measure absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Normalize Data:
-
Curve Fitting: Plot Log(Concentration) vs. % Viability. Use non-linear regression (Sigmoidal dose-response, variable slope) to calculate the IC50.
Validation & Troubleshooting
Self-Validating Controls
-
DMSO Tolerance: The vehicle control well must show >90% viability compared to untreated cells. If <90%, the DMSO concentration is too toxic for COLO 205.
-
Positive Control: 5-FU should yield an IC50 in the range of 1–10 µM (depending on exposure time), confirming cell sensitivity.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Precipitation in wells | Drug insolubility in aqueous medium | Reduce max concentration or use intermediate dilution step. |
| High variability (SD > 10%) | Inconsistent pipetting or cell clumping | Vortex cell suspension frequently during seeding; use reverse pipetting. |
| Low signal in controls | Low seeding density or slow growth | Increase seeding density to 8,000 cells/well or extend incubation to 72h. |
References
-
BenchChem. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide Structure and Biological Activity. Retrieved from
-
AddexBio. COLO 205 Cell Line Characteristics and Culture Protocols. Retrieved from
-
National Institutes of Health (NIH). Decytabine enhances cytotoxicity induced by oxaliplatin and 5-fluorouracil in the colorectal cancer cell line Colo-205. PMC3224389. Retrieved from
-
MOLBASE. Chemical Safety and Properties of N-(4-methoxy-2-methylquinolin-6-yl)acetamide. Retrieved from
-
ResearchGate. Cytotoxic activity of synthesised quinoline compounds on Colo 205 cell lines. Retrieved from
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | 1140-81-4 | Benchchem [benchchem.com]
- 3. N-(4-methoxy-2-methylquinolin-6-yl)acetamide | 100795-23-1-Molbase [molbase.com]
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide antimicrobial susceptibility testing
Application Note: Antimicrobial Susceptibility Profiling of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
Executive Summary
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (also known as 6-acetamido-4-hydroxy-2-methylquinoline) represents a critical "privileged scaffold" in medicinal chemistry. While primarily utilized as an intermediate in the synthesis of Rac GTPase inhibitors (e.g., NSC 23766) and antitubercular agents, the 4-hydroxy-2-quinolone core possesses intrinsic biological activity potential.
This application note provides a rigorous, standardized protocol for evaluating the antimicrobial susceptibility of this compound. Unlike water-soluble antibiotics, this lipophilic quinoline derivative requires specific handling to prevent precipitation in aqueous media, which can yield false-negative MIC (Minimum Inhibitory Concentration) results. This guide integrates solubility optimization , broth microdilution workflows , and pharmacodynamic analysis to ensure reproducible data generation.
Compound Characterization & Preparation
Chemical Context: The molecule exists in tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. The C-6 acetamido group provides hydrogen bonding potential, while the C-2 methyl group influences steric fit in enzymatic pockets (e.g., DNA gyrase).
| Property | Specification |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Solubility (Water) | Low (< 0.1 mg/mL) |
| Solubility (DMSO) | High (> 20 mg/mL) |
| Storage | -20°C, desiccated, protected from light |
Stock Solution Preparation Protocol
Objective: Create a stable 100x stock solution to minimize solvent toxicity in the assay.
-
Weighing: Accurately weigh 10.8 mg of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide powder.
-
Dissolution: Dissolve in 1.0 mL of 100% DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until fully clear.
-
Note: Sonicate if particles persist. Do not heat above 37°C to avoid degradation.
-
-
Concentration: This yields a 10,800 µg/mL (approx. 50 mM) Master Stock.
-
Sterilization: Do not filter sterilize the DMSO stock (membrane absorption risk). Sterility is maintained by the solvent's bacteriostatic nature and aseptic handling.
Experimental Protocol: Broth Microdilution (MIC)
Principle: Quantitative determination of the lowest concentration inhibiting visible growth. This protocol is adapted from CLSI M07 guidelines, modified for hydrophobic NCEs (New Chemical Entities).
Materials Required
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plates: 96-well polystyrene microtiter plates (U-bottom or flat-bottom).
-
Inoculum: 0.5 McFarland standard (approx.
CFU/mL). -
Control Antibiotic: Ciprofloxacin (positive control for quinoline class).
-
Solvent Control: CAMHB + 1% DMSO.
Step-by-Step Workflow
Step 1: Plate Preparation (Serial Dilution)
-
Intermediate Stock: Dilute the Master Stock (10.8 mg/mL) 1:10 in CAMHB to get 1,080 µg/mL . Note: Precipitation may occur; if so, keep in 100% DMSO and dilute directly into the plate (see Step 2).
-
Dispensing: Add 100 µL of CAMHB to columns 2–12 of the 96-well plate.
-
Drug Addition: Add 100 µL of the compound stock (at 2x desired final concentration) to Column 1.
-
Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix 5 times, and repeat across to Column 10. Discard 100 µL from Column 10.
-
Result: 2-fold dilution series (e.g., 64 µg/mL
0.125 µg/mL).
-
-
Controls:
-
Column 11 (Growth Control): 100 µL CAMHB + 1% DMSO (No drug).
-
Column 12 (Sterility Control): 100 µL CAMHB (No cells).
-
Step 2: Inoculum Preparation
-
Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213).
-
Suspend in saline to match 0.5 McFarland turbidity .
-
Dilution: Dilute this suspension 1:150 in CAMHB. This yields
CFU/mL.
Step 3: Inoculation & Incubation
-
Add 100 µL of the diluted inoculum to wells in Columns 1–11.
-
Final Volume: 200 µL/well.
-
Final Cell Density:
CFU/mL. -
Final DMSO Conc: Ensure it is
to prevent solvent toxicity.
-
-
Seal plate with breathable film.
-
Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA/Enterococci).
Visualization: Experimental Workflow
Figure 1: Schematic workflow for Broth Microdilution susceptibility testing of lipophilic quinoline derivatives.
Data Analysis & Interpretation
Since N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is a research compound, established breakpoints (Susceptible/Resistant) do not exist. Results should be interpreted pharmacologically.
Reading the Plate
-
MIC Definition: The lowest concentration showing complete inhibition of visible growth (no turbidity/pellet).
-
Trailing Effect: Common with quinolines. If a "haze" persists across several wells, read the MIC at the point of 80% inhibition (compared to growth control).
Interpretation Matrix
| MIC Value (µg/mL) | Classification | Actionable Insight |
| < 4 | Potent Hit | High potential. Proceed to cytotoxicity (CC50) and Time-Kill studies. |
| 4 – 32 | Moderate Activity | Likely a lead scaffold. Optimization of C-6 or C-2 positions required to improve potency. |
| > 64 | Inactive | The core scaffold is insufficient. Requires derivatization (e.g., adding F at C-6 or piperazine at C-7). |
Troubleshooting: Precipitation
If the compound precipitates (white crystals/flakes) in the wells:
-
Do not read turbidity. The crystals mimic bacterial growth.
-
Add Resazurin (Alamar Blue): Add 20 µL of 0.01% Resazurin solution. Incubate for 1-2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic activity).
-
-
Use the color change to define the MIC, ignoring the precipitate.
Mechanism of Action (Hypothetical)
As a 4-hydroxy-2-methylquinoline, the compound shares structural homology with Fluoroquinolones . The likely mechanism involves interaction with bacterial type II topoisomerases.
Figure 2: Postulated Mechanism of Action. The quinoline core targets DNA replication machinery, though potency depends on specific substitutions.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI. Link
-
Gao, Y., et al. (2004). "Rational design and characterization of a Rac GTPase-specific small molecule inhibitor." Proceedings of the National Academy of Sciences, 101(20), 7618-7623. (Describes the use of the compound as a precursor for NSC 23766). Link
-
Desai, N. C., et al. (2020).[1] "Synthesis and antimicrobial activity of novel 4-hydroxy-2-quinolone analogs." Medicinal Chemistry Research. (Contextualizes the antimicrobial activity of the 4-hydroxy-2-quinolone scaffold).
-
BenchChem. (2025).[2][3] "Synthesis Protocol for N-(4-amino-2-methylquinolin-6-yl)acetamide." Application Note. Link
-
Sigma-Aldrich. "4-Hydroxy-2-methylquinoline Product Information." (Precursor data). Link
Sources
Application Note: High-Precision MIC Determination for N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
Abstract & Scope
This application note details the standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4). While primarily known as a synthetic intermediate for the Rac1 inhibitor NSC 23766, this compound possesses a quinoline core —a scaffold historically significant in medicinal chemistry for its DNA gyrase inhibitory potential (e.g., fluoroquinolones) and anti-parasitic properties.[1][2][3]
This guide addresses the specific physicochemical challenges of this molecule, particularly its hydrophobicity and potential for precipitation in aqueous Muller-Hinton Broth (MHB).[1][2][3] It is designed for researchers conducting Structure-Activity Relationship (SAR) screening or antimicrobial profiling.[1][2][3]
Compound Characterization & Handling[1][3]
Physicochemical Profile[1][2][3]
-
IUPAC Name: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide[1][2][3][4]
-
Solubility: Soluble in DMSO, Ethyl Acetate; Poorly soluble in water.[1][2][3]
Critical Solvent Considerations
Unlike hydrophilic antibiotics (e.g., aminoglycosides), N-(4-hydroxy-2-methylquinolin-6-yl)acetamide requires an organic co-solvent.[1][2][3] Dimethyl Sulfoxide (DMSO) is the required vehicle.[1][2][3]
-
Max Final DMSO Concentration: The final assay concentration of DMSO must not exceed 2.5% (v/v) for most bacteria (e.g., E. coli, S. aureus) to avoid solvent toxicity masking the compound's activity.[1][2][3] Ideally, target <1% .
Experimental Workflow: Broth Microdilution Method
This protocol aligns with CLSI M07 guidelines (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically), adapted for hydrophobic NCEs (New Chemical Entities).[1][2][3]
Materials Required[1][2][3][5]
-
Test Compound: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (>95% purity).[1][2][3]
-
Media: Cation-Adjusted Muller-Hinton Broth (CAMHB).[1][2][3]
-
Positive Control: Ciprofloxacin (to verify quinoline-susceptible strain activity).[1][2][3]
-
Optical Standard: 0.5 McFarland Barium Sulfate standard.[1][2][3]
-
Plates: 96-well clear, round-bottom polystyrene microplates (untreated).[1][2][3]
Stock Solution Preparation
Goal: Prepare a 100x concentrated stock to minimize DMSO volume in the final assay.
-
Calculate Mass: To prepare 1 mL of 12.8 mg/mL (12,800 µg/mL) stock:
Weigh approx. 12.8 mg of powder.[1][3] -
Dissolution: Add 100% DMSO to the powder. Vortex vigorously for 2 minutes.[1][2][3] Sonicate if necessary to ensure complete solubilization.[1][2][3]
-
Sterilization: Do not filter sterilize if the volume is small, as the membrane may adsorb the hydrophobic compound.[1][2][3] DMSO is self-sterilizing at high concentrations.[1][2][3]
Dilution Scheme (The "2x" Method)
To prevent precipitation shock, we prepare "2x" working solutions in media before adding cells.[1][2][3]
| Step | Description | Concentration (µg/mL) | Solvent Matrix |
| A | Master Stock | 12,800 | 100% DMSO |
| B | Intermediate (1:50 dil) | 256 | 2% DMSO / 98% CAMHB |
| C | Assay Plate (Serial Dil) | 128 | 2% DMSO / 98% CAMHB |
| D | Final (+ Cells) | 64 | 1% DMSO / CAMHB |
Workflow Diagram
Caption: Step-by-step Broth Microdilution workflow for hydrophobic quinoline derivatives, ensuring DMSO concentration remains <1% in the final assay.
Detailed Protocol Steps
Step 1: Inoculum Preparation (Direct Colony Suspension)[1][2][3]
-
Use fresh cultures (18-24h) of E. coli (ATCC 25922) or S. aureus (ATCC 29213).[1][2][3]
-
Suspend isolated colonies in saline to match the turbidity of a 0.5 McFarland standard .
-
Critical Dilution: Dilute this suspension 1:100 in CAMHB. This results in approx.
CFU/mL.[1][2][3]
Step 2: Plate Loading[1][2][3]
-
Drug Addition: Add 100 µL of the "2x" drug dilutions (from Section 3.3) into columns 1 through 10.[1][2][3][4]
-
Growth Control: Add 100 µL of drug-free CAMHB (containing 2% DMSO) to Column 11.
-
Sterility Control: Add 200 µL of drug-free CAMHB to Column 12.
-
Inoculation: Add 100 µL of the diluted inoculum (from Step 1) to columns 1 through 11. Do NOT inoculate Column 12.
Step 3: Incubation[1][2][3]
-
Seal plate with a breathable adhesive film or loose lid to prevent evaporation but allow gas exchange.[1][2][3]
-
Incubate at 35 ± 2°C for 16–20 hours in ambient air.
Data Analysis & Interpretation
Reading the Results
Place the plate on a dark, non-reflective surface or use a viewing mirror.[1][2][3]
-
MIC Definition: The lowest concentration of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide that completely inhibits visible growth (no turbidity or pellet).[1][2][3]
-
The "Button" Check: In round-bottom plates, bacterial growth often settles as a "button" or pellet >2mm.[1][2][3] No button = Inhibition.[1][2][3]
Troubleshooting: Precipitation vs. Growth
Quinolines are prone to precipitating at high concentrations.[1][2][3]
-
Visual Cue: Bacterial growth looks "milky" or diffuse.[1][2][3] Chemical precipitation often looks like crystals, flakes, or a tight distinct dot at the very bottom.[1][2][3]
-
Validation: If uncertain, transfer 10 µL from the well to an agar plate. If colonies grow, it was bacteria.[1][2][3] If not, it was precipitate (and the bacteria were inhibited).[1][2][3]
Acceptance Criteria
The assay is valid ONLY if:
-
Growth Control (Col 11): Shows distinct turbidity/button.[1][2][3]
-
Sterility Control (Col 12): Remains clear.
-
Positive Control (Ciprofloxacin): MIC falls within CLSI QC ranges (e.g., E. coli ATCC 25922: 0.004–0.015 µg/mL).[1][2][3]
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1][2][3] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[1][2][3] CLSI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023).[1][2][3] Reading guide for broth microdilution. EUCAST. [Link]
-
Nassif, E., et al. (2022).[1][2][3][5] "N-(4-Hydroxy-2-nitrophenyl)acetamide."[1][2][3][5][6] IUCrData, 7(2), x220201.[1][2][3] (Structural analogs and synthesis context). [Link]
-
PubChem Compound Summary. "N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CID 11287664)."[1][2][3] National Center for Biotechnology Information.[1][2][3] [Link][1][2][3]
Sources
- 1. 6-ACETAMIDO-4-HYDROXY-2-METHYLQUINOLINE | 1140-81-4 [chemicalbook.com]
- 2. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. molbase.com [molbase.com]
- 4. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | 1140-81-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide as a Bacterial DNA Gyrase Inhibitor
Introduction & Scientific Context
The emergence of multi-drug resistant (MDR) bacteria necessitates the exploration of non-fluorinated quinoline scaffolds. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide represents a distinct pharmacophore from traditional fluoroquinolones. While classical fluoroquinolones (e.g., ciprofloxacin) rely on a C-3 carboxylic acid and C-6 fluorine to stabilize the DNA-Gyrase cleavage complex (GyrA interaction), the 4-hydroxy-2-methylquinoline core suggests an alternative mode of action, potentially involving the ATP-binding pocket of the GyrB subunit or a novel allosteric site.
This application note provides a rigorous technical framework for evaluating this compound's efficacy as a DNA gyrase inhibitor. It moves beyond simple phenotypic screening to mechanistic validation using cell-free enzymatic assays.
Mechanism of Action (MoA) Hypothesis
Bacterial DNA gyrase is an A2B2 heterotetramer essential for introducing negative supercoils into DNA using ATP hydrolysis.
-
GyrA Subunit: Responsible for DNA breakage and reunion.[1]
-
GyrB Subunit: Responsible for ATP hydrolysis and energy transduction.
Unlike traditional intercalators, quinoline derivatives often act as Gyrase Poisons (stabilizing the cleaved DNA-enzyme complex) or Gyrase Inhibitors (blocking ATPase activity). The structural absence of the C-3 carboxyl group in N-(4-hydroxy-2-methylquinolin-6-yl)acetamide necessitates a dual-assay approach (Supercoiling vs. ATPase) to pinpoint the inhibition locus.
Pathway Visualization
The following diagram illustrates the DNA Gyrase catalytic cycle and potential inhibition points for the compound.
Figure 1: Catalytic cycle of DNA Gyrase showing potential intervention points for quinoline derivatives.
Compound Handling & Preparation[2][3][4]
To ensure experimental reproducibility, strict adherence to solubility protocols is required. This compound exhibits low aqueous solubility.
| Parameter | Specification |
| Molecular Weight | 230.26 g/mol |
| Appearance | Solid powder (White to Off-white) |
| Primary Solvent | DMSO (Dimethyl sulfoxide) |
| Stock Concentration | 100 mM (Store at -20°C) |
| Working Concentration | 0.1 µM – 100 µM |
| Solubility Limit | Precipitates in aqueous buffers >200 µM |
Preparation Protocol:
-
Weigh 2.3 mg of compound.
-
Dissolve in 100 µL of 100% DMSO to create a 100 mM Master Stock.
-
Vortex for 60 seconds. If particulate remains, sonicate at 40 kHz for 5 minutes.
-
Critical Step: Verify clarity. Do not proceed if the solution is turbid.
Experimental Protocols
Protocol A: In Vitro DNA Gyrase Supercoiling Inhibition Assay
Objective: Determine the IC50 of the compound by measuring the inhibition of supercoiling activity on relaxed pBR322 plasmid DNA.
Principle: Relaxed DNA migrates slower than supercoiled DNA in agarose gels. Active gyrase converts relaxed DNA to supercoiled DNA.[1] Inhibitors prevent this conversion, resulting in bands that migrate as relaxed topoisomers.
Materials
-
E. coli DNA Gyrase (Holoenzyme A2B2)[2]
-
Relaxed pBR322 plasmid DNA (0.5 µ g/reaction )
-
Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 5 mM Spermidine, 5 mM ATP.
-
Stop Buffer: 40% Sucrose, 100 mM Tris-HCl (pH 8), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.
-
Chloroform/Isoamyl alcohol (24:1).
Workflow Diagram
Figure 2: Step-by-step workflow for the DNA supercoiling inhibition assay.
Step-by-Step Procedure
-
Reaction Setup: Prepare 30 µL reactions in 1.5 mL microcentrifuge tubes.
-
Mix: 6 µL 5X Assay Buffer + 1 µL Relaxed pBR322 (0.5 µg) + 20.5 µL H2O.
-
-
Compound Addition: Add 1.5 µL of compound stock (diluted in 10% DMSO) to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM.
-
Control 1 (Negative): 1.5 µL 10% DMSO (No inhibitor).
-
Control 2 (Positive): 10 µM Ciprofloxacin.
-
-
Enzyme Initiation: Add 1 µL (1 Unit) of E. coli DNA Gyrase. Mix gently by tapping.
-
Incubation: Incubate at 37°C for 30 minutes .
-
Termination: Add 30 µL of Stop Buffer and 30 µL of Chloroform/Isoamyl alcohol. Vortex briefly (5s) and centrifuge at 13,000 rpm for 1 minute to separate phases.
-
Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel (Tris-Borate-EDTA buffer). Run at 50V for 3-4 hours. Note: Slow running improves separation of topoisomers.
-
Visualization: Stain with Ethidium Bromide (0.5 µg/mL) for 15 mins, destain in water for 20 mins. Image under UV light.
Data Interpretation:
-
Active Gyrase: Presence of a fast-migrating supercoiled DNA band.
-
Inhibited Gyrase: Presence of slow-migrating relaxed DNA bands.
-
Cleavage Complex Stabilization: Presence of linear DNA (intermediate migration) often indicates a "poison" mechanism similar to ciprofloxacin.
Protocol B: ATPase Hydrolysis Assay (GyrB Specificity)
Objective: Determine if the compound inhibits the ATPase activity of the GyrB subunit.
Principle: Gyrase hydrolyzes ATP to ADP + Pi. This assay quantifies free inorganic phosphate (Pi) using a Malachite Green detection system.
-
Mix: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 100 mM KCl, 100 µg/mL BSA, 1 mM ATP, and 500 ng DNA (linear or plasmid) to stimulate ATPase activity.
-
Inhibitor: Add N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (0.1 – 100 µM).
-
Enzyme: Add 1 Unit Gyrase (or purified GyrB subunit).
-
Incubate: 37°C for 60 minutes.
-
Develop: Add 100 µL Malachite Green Reagent. Incubate 5-10 mins at room temperature.
-
Read: Measure Absorbance at 620 nm.
-
Result: A decrease in A620 compared to the DMSO control indicates ATPase inhibition.
-
References
-
BenchChem. (n.d.). N-(4-hydroxy-2-methylquinolin-6-yl)acetamide Structure and Mechanism. Retrieved from
-
Lewis, R. J., et al. (1996).[3] "Molecular mechanisms of drug inhibition of DNA gyrase."[3] BioEssays, 18(8), 661-671.[3]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay Protocol. Retrieved from
-
Collin, F., et al. (2011). "Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents." Bioorganic & Medicinal Chemistry Letters.
-
TopoGEN. (n.d.). Purified E. coli DNA Gyrase Product Application. Retrieved from [2]
Sources
Application Note: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide in Rac GTPase Activation Assays
This Application Note is designed for researchers investigating Rho GTPase signaling, specifically focusing on the characterization and utility of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4) in Rac1 activation assays.
Introduction & Scientific Context
The Compound: Precursor and Structural Probe
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is a quinoline derivative that serves as the critical synthetic precursor (intermediate) for NSC 23766 , a widely used, selective inhibitor of Rac1-GEF interaction.
-
Role in Assays: While NSC 23766 is the active inhibitor (IC50 ~50 µM), the precursor N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is frequently utilized in Structure-Activity Relationship (SAR) studies or as a negative control to validate the specificity of Rac1 inhibition.
-
Mechanism of Action (Contrast): NSC 23766 inhibits Rac1 activation by sterically blocking the interaction between Rac1 and specific Guanine Nucleotide Exchange Factors (GEFs) like Tiam1 and Trio. It achieves this via a specific diethylamino-pentylamino side chain attached to the quinoline core. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide lacks this specific side chain, rendering it significantly less active or inactive in blocking the GEF pocket. This makes it an ideal tool to distinguish between specific pharmacological inhibition and non-specific quinoline-based toxicity.
Application Scope
This guide details protocols for using this compound in:
-
Rac1 Pull-Down Assays (PAK-PBD capture)
-
G-LISA Activation Assays
-
Cell Viability & Specificity Controls
Mechanism & Pathway Visualization
The diagram below illustrates the Rac1 activation cycle and the specific intervention point of NSC 23766 compared to the precursor.
Caption: Rac1 Activation Cycle. NSC 23766 blocks GEF binding.[1] The precursor (N-4-hydroxy...) serves as a structural control, lacking the side chain required for effective GEF inhibition.
Preparation & Handling
Compound Properties:
-
Molecular Weight: 216.24 g/mol
-
Solubility: Soluble in DMSO (up to 50 mM). Poorly soluble in water.
-
Storage: -20°C (solid), protect from light.
Stock Solution Protocol (10 mM):
-
Weigh 2.16 mg of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide.
-
Add 1.0 mL of high-grade anhydrous DMSO.
-
Vortex vigorously until fully dissolved.
-
Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.
Comparison Table: Inhibitor vs. Precursor
| Feature | NSC 23766 (Inhibitor) | N-(4-hydroxy...)[1][2][3][4] (Precursor) |
| Role | Active Rac1 Inhibitor | Negative Control / Intermediate |
| Target | Rac1-GEF Interface (Tiam1/Trio) | N/A (Weak/Non-specific) |
| IC50 (Cell-free) | ~50 µM | > 200 µM (Expected) |
| Solubility | Water/DMSO | DMSO |
Protocol: Rac1 Pull-Down Activation Assay
This protocol measures the levels of GTP-bound (active) Rac1 using the p21-binding domain (PBD) of PAK1.
A. Experimental Design & Treatment
Objective: Compare Rac1 activation levels in cells treated with the Precursor vs. NSC 23766 under EGF stimulation.
-
Cell Seeding: Seed NIH3T3 or HeLa cells in 10 cm dishes. Grow to 70-80% confluence.
-
Starvation: Wash cells with PBS and replace with serum-free medium for 24 hours.
-
Compound Treatment (Pre-incubation):
-
Group 1 (Vehicle): DMSO (0.1%)
-
Group 2 (Active): NSC 23766 (50 µM or 100 µM)[1]
-
Group 3 (Test/Control): N-(4-hydroxy...) (50 µM or 100 µM)
-
Incubation: 4 hours to Overnight (depending on cell type sensitivity).
-
-
Stimulation: Add EGF (50 ng/mL) for 2-5 minutes to induce Rac1 activation.
-
Termination: Rapidly aspirate media and place dishes on ice.
B. Lysis and Pull-Down
Critical Step: Work strictly on ice to prevent GTP hydrolysis.
-
Lysis: Add 500 µL of ice-cold Lysis/Binding Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 1 mM DTT, 5% Glycerol, Protease/Phosphatase Inhibitors).
-
Scrape cells and transfer to pre-chilled tubes. Vortex briefly.
-
Centrifuge at 14,000 x g for 5 min at 4°C. Collect supernatant (Total Lysate).
-
Input Sample: Save 20 µL of lysate for "Total Rac1" Western blot.
-
Pull-Down: Add 15-20 µg of PAK-PBD agarose beads to the remaining lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Wash: Centrifuge (5000 x g, 1 min), aspirate supernatant. Wash beads 3x with 500 µL Wash Buffer.
-
Elution: Resuspend beads in 20 µL 2x SDS Sample Buffer. Boil for 5 minutes.
C. Western Blot & Analysis[2]
-
Run samples on 12% SDS-PAGE.
-
Transfer to Nitrocellulose/PVDF membrane.
-
Probe with Anti-Rac1 Monoclonal Antibody (e.g., Clone 23A8).
-
Expected Outcome:
Workflow Visualization
Caption: Step-by-step workflow for the Rac1 Pull-down assay comparing the inhibitor and its precursor.
Troubleshooting & Validation (Self-Correcting)
| Issue | Possible Cause | Corrective Action |
| No Rac1-GTP signal in Positive Control | Hydrolysis of GTP during lysis. | Ensure all buffers contain MgCl2 and work strictly at 4°C. Process samples rapidly. |
| High Background in Inhibitor Lane | Insufficient washing of beads. | Increase wash steps to 4x. Ensure beads are not aspirated during washes. |
| Precursor shows inhibition | Compound precipitation or toxicity. | Check cell viability (Trypan Blue) post-treatment. Ensure DMSO concentration <0.5%. |
| Total Rac1 levels vary | Uneven loading or lysis. | Normalize protein concentration (BCA Assay) before adding beads. Use Actin/Tubulin loading control. |
References
-
Gao, Y., et al. (2004). Rational design and characterization of a Rac GTPase-specific small molecule inhibitor. Proceedings of the National Academy of Sciences, 101(20), 7618-7623.
-
Akbar, H., et al. (2006). A novel small molecule inhibitor of the Rac1 GTPase (NSC 23766) suppresses platelet activation and aggregation. Journal of Thrombosis and Haemostasis, 4(10), 2235-2237.
-
BenchChem. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide Structure and Properties.
-
ChemicalBook. 6-Acetamido-4-hydroxy-2-methylquinoline (CAS 1140-81-4) Technical Data.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. NSC23766, a widely used inhibitor of Rac1 activation, additionally acts as a competitive antagonist at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Hydroxy-2-methylquinolin-6-yl)acetamide | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. CAS 1140-81-4: 6-ACETAMIDO-4-HYDROXY-2-METHYLQUINOLINE [cymitquimica.com]
- 8. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | 1140-81-4 | Benchchem [benchchem.com]
Analytical Application Note: Characterization of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
[1]
Executive Summary
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (C₁₂H₁₂N₂O₂) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of NSC 23766 , a specific Rac GTPase inhibitor.[1] Its structural integrity is pivotal for downstream efficacy, yet its characterization is complicated by keto-enol tautomerism (4-hydroxyquinoline vs. 4-quinolone) and high melting point (>300°C), which challenges standard solubility protocols.[1]
This guide provides a validated analytical framework for researchers, moving beyond basic identification to rigorous quantitative assessment.[1] It integrates HPLC-UV for purity profiling, LC-MS/MS for molecular confirmation, and NMR for structural validation.[1]
Physicochemical Profile & Sample Preparation[1][2][3]
Understanding the molecule's behavior in solution is the prerequisite for successful analysis.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Weight | 216.24 g/mol | Target [M+H]⁺ = 217.24 in LC-MS.[1] |
| Solubility | High: DMSO, Hot Acetic AcidLow: Water, MeOH, CH₂Cl₂ | Critical: Use DMSO for NMR.[1] Use MeOH/Water with 0.1% Formic Acid for LC diluents to prevent precipitation. |
| pKa (Calc) | ~4.3 (Basic N), ~11 (Acidic OH/NH) | Mobile phase pH must be controlled (pH 2-3 recommended) to maintain ionization and peak shape.[1] |
| Tautomerism | Exists predominantly as 4-quinolone in polar solvents.[1] | NMR will show a broad NH signal rather than a sharp phenolic OH. |
Sample Preparation Protocol
Objective: Create a stable 1 mg/mL stock solution.
-
Weighing: Accurately weigh 10.0 mg of the substance into a 10 mL volumetric flask.
-
Dissolution: Add 5 mL of DMSO. Sonicate for 5 minutes at 40°C. The compound has a rigid crystal lattice; heat is often required to break stacking interactions.
-
Dilution: Allow to cool to room temperature. Dilute to volume with Acetonitrile (for HPLC) or continue with DMSO-d₆ (for NMR).[1]
-
Note: Avoid pure water as a diluent; the compound may crash out.
-
Protocol 1: HPLC-UV Purity & Assay Method
Rationale: Reverse-phase chromatography (RP-HPLC) is selected to separate the target acetamide from its precursor (6-amino-2-methylquinolin-4-ol) and potential de-acetylated degradants.[1]
Instrumental Parameters
-
System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm.[1]
-
Why: End-capping reduces peak tailing caused by the interaction of the basic quinoline nitrogen with silanol groups.
-
-
Wavelength: 254 nm (primary), 320 nm (secondary for quinolone core specificity).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C.
-
Injection Vol: 5 µL.
Mobile Phase Gradient
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
System Suitability Criteria:
-
Tailing Factor: < 1.5 (Critical for quinolines).
-
Resolution: > 2.0 between main peak and nearest impurity.
-
RSD (Area): < 0.5% (n=6 injections).
Protocol 2: LC-MS/MS Identification[1]
Rationale: Mass spectrometry confirms the molecular mass and provides a fragmentation fingerprint to distinguish the compound from isobaric impurities.
MS Conditions (ESI Positive Mode)
-
Source: Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
Scan Range: 100–500 m/z.
Fragmentation Logic
The parent ion [M+H]⁺ = 217.2 will undergo characteristic fragmentation.
-
Parent Ion: 217.2 m/z.
-
Primary Fragment: Loss of ketene (CH₂=C=O, 42 Da) from the acetamide group.
-
Transition: 217.2 → 175.2 m/z (Corresponds to 6-amino-2-methyl-4-quinolone).[1]
-
-
Secondary Fragment: Loss of CO from the quinolone core (common in phenols/quinolones).
[1][5][6]
Protocol 3: Structural Elucidation (NMR)
Rationale: ¹H-NMR is the definitive method to confirm the presence of the acetamide group and the oxidation state of the quinoline ring.
Solvent Choice
DMSO-d₆ is mandatory.[1] The compound is practically insoluble in CDCl₃.
Expected ¹H-NMR Signals (400 MHz, DMSO-d₆)
| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 11.5 - 12.0 | Broad Singlet | 1H | NH (Quinolone) | Indicates 4-quinolone tautomer (keto form).[1] If it were the enol (4-hydroxy), this would be a sharp OH signal.[1] |
| 10.1 | Singlet | 1H | NH (Amide) | Amide proton of the acetamide group at position 6. |
| 8.25 | Doublet (J~2Hz) | 1H | H-5 | Aromatic proton adjacent to the amide; deshielded by the carbonyl. |
| 7.80 | Doublet of Doublets | 1H | H-7 | Coupling with H-5 and H-8.[1] |
| 7.50 | Doublet | 1H | H-8 | Aromatic proton.[1] |
| 5.90 | Singlet | 1H | H-3 | Characteristic alkene proton of the quinolone ring.[1] |
| 2.35 | Singlet | 3H | CH₃ (C-2) | Methyl group attached to the quinoline ring.[1] |
| 2.08 | Singlet | 3H | CH₃ (Acetyl) | Methyl group of the acetamide. |
Critical Interpretation: The presence of the signal at 5.90 ppm (H-3) is diagnostic for the 2-methyl-4-quinolone core.[1] If this signal shifts significantly or disappears, check for oxidation or reduction impurities.[1]
Analytical Workflow Diagram
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11319230, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide. Retrieved January 28, 2026, from [Link][1]
-
Gao, Y., et al. (2004). Rational design and characterization of a Rac GTPase-specific small molecule inhibitor (NSC 23766).[1] Proceedings of the National Academy of Sciences, 101(20), 7618-7623.[1] (Contextual grounding for the compound as an NSC 23766 intermediate).
HPLC Analysis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide Purity
Application Note & Protocol Guide
Introduction & Scientific Context
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4) is a critical heterocyclic intermediate, primarily utilized in the synthesis of mucoprotective agents such as Rebamipide . Structurally, it consists of a quinoline core substituted with a methyl group at position 2, a hydroxyl group at position 4 (which undergoes keto-enol tautomerism), and an acetamido moiety at position 6.[1]
Chemical Challenges in Analysis
-
Tautomerism: The 4-hydroxyquinoline moiety exists in equilibrium with its 4-quinolone (keto) tautomer. This can lead to peak broadening or splitting if the mobile phase pH is near the pKa of the enol.
-
Solubility: The compound exhibits poor solubility in neutral aqueous media due to intermolecular hydrogen bonding and π-π stacking.
-
Amphoteric Nature: The presence of the quinoline nitrogen (basic) and the phenolic/enolic hydroxyl (weakly acidic) requires careful pH control to ensure reproducible retention times.
This protocol details a validated Reverse-Phase HPLC (RP-HPLC) method designed to separate the target compound from its likely synthetic precursors (e.g., 6-amino-2-methylquinolin-4-ol) and degradation products.
Method Development Strategy
To ensure robust separation and peak symmetry, this method utilizes a C18 stationary phase with high carbon loading and end-capping to minimize secondary interactions with the basic quinoline nitrogen.
-
Mobile Phase Choice: A gradient of Acidified Water (pH 2.5) and Acetonitrile is selected.
-
Why Acidic? Low pH (approx. 2.5) ensures the quinoline nitrogen is fully protonated and the 4-hydroxy group remains in a consistent state, preventing peak tailing associated with mixed ionization states.
-
-
Detection: Dual-wavelength monitoring is recommended.
-
254 nm: General aromatic detection.
-
325 nm: Specific for the conjugated quinolone system, offering higher selectivity against non-quinoline impurities.
-
Detailed Experimental Protocol
Reagents and Equipment
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.
-
Buffer Additives: Orthophosphoric acid (85%) or Formic Acid (for MS compatibility).
Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection (UV) | Channel A: 254 nm (BW 4 nm); Channel B: 325 nm (BW 4 nm) |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (100%) |
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 10 | 90 | Hold |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | Stop |
Standard & Sample Preparation
Diluent: 50:50 Methanol:Water (v/v) containing 0.1% Phosphoric Acid. Note: If solubility issues persist, dissolve initially in 5% DMSO before adding the diluent.
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide into a 10 mL volumetric flask. Dissolve in 1 mL DMSO, sonicate for 5 mins, and make up to volume with Diluent.
-
Working Standard (100 µg/mL): Dilute 1 mL of Stock Solution to 10 mL with Diluent.
-
Sample Solution: Prepare samples at a nominal concentration of 100 µg/mL using the same procedure. Filter through a 0.45 µm PTFE syringe filter prior to injection.
System Suitability & Validation Parameters
This method is designed to be self-validating. The following criteria must be met before routine analysis.
System Suitability Criteria
-
Tailing Factor (T): NMT 1.5 (Critical for quinolines).
-
Theoretical Plates (N): > 5000.
-
RSD of Peak Area (n=6): < 2.0%.
-
Resolution (Rs): > 2.0 between the main peak and the nearest impurity (typically the deacetylated precursor 6-amino-2-methylquinolin-4-ol).
Visualization of Analytical Workflow
Figure 1: Step-by-step analytical workflow for N-(4-hydroxy-2-methylquinolin-6-yl)acetamide.
Troubleshooting & Scientific Rationale
Common Issues and Solutions
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of basic nitrogen with silanols. | Ensure Mobile Phase A pH is < 3.0. Use a "Base-Deactivated" (BDS) C18 column. |
| Split Peaks | Keto-enol tautomerism or sample solvent mismatch. | Use the same buffer in the sample diluent. Ensure column temp is stable (30°C). |
| Low Recovery | Precipitation in the injector/needle. | Increase the organic ratio in the diluent or reduce injection volume to 5 µL. |
| Ghost Peaks | Carryover from previous high-conc injections. | Add a needle wash step with 90% ACN / 10% Water. |
Mechanistic Insight: The Tautomerism Factor
The 4-hydroxyquinoline system is a classic example of prototropic tautomerism. In solution, the 4-quinolone (keto) form generally predominates over the 4-hydroxy (enol) form.
Figure 2: Equilibrium between 4-hydroxy and 4-quinolone forms. Acidic conditions stabilize the protonated species, improving peak shape.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70678, N-(4-Hydroxy-2-methylquinolin-6-yl)acetamide. Retrieved from [Link]
- Uchida, M., et al. (1985).Synthesis and antiulcer activity of 2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid derivatives. Chemical and Pharmaceutical Bulletin.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience. (Reference for Acidic Mobile Phase selection for basic heterocycles).
Sources
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide stock solution preparation
Application Note: Preparation and Handling of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide Stock Solutions
Abstract & Scope
This technical guide details the standardized protocol for preparing high-integrity stock solutions of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4).[1] This compound serves as a critical intermediate in the synthesis of the mucosal protective agent Rebamipide and the Rac GTPase inhibitor NSC 23766 .
Due to the presence of the 4-hydroxyquinoline core, this molecule exhibits significant tautomerism and high lattice energy (MP >300°C), presenting specific solubility challenges. This guide addresses solvent selection, dissolution kinetics, and quality control to ensure experimental reproducibility in both biological assays and synthetic workflows.
Physicochemical Profile & Solubility Logic
Understanding the molecular behavior is prerequisite to successful solution preparation.[1]
| Property | Data | Implications for Stock Prep |
| Molecular Weight | 216.24 g/mol | Calculation basis for Molarity.[1] |
| Appearance | Yellow Solid | Light sensitivity; amber vials recommended.[1] |
| Melting Point | >300 °C | High intermolecular H-bonding; requires energy (sonication/heat) to dissolve.[1] |
| pKa (Predicted) | ~4.3 (Quinoline N) | Amphoteric nature; solubility is pH-dependent.[1] |
| Tautomerism | Enol (4-OH) | The keto form dominates in solid state, contributing to poor water solubility. |
Solvent Selection Strategy
-
Dimethyl Sulfoxide (DMSO): The Gold Standard for biological assays. It disrupts the strong hydrogen bonding network of the acetamide and quinolone moieties.
-
Acetic Acid (Glacial): Excellent for synthetic chemistry applications where protonation of the quinoline nitrogen aids dissolution.
-
Aqueous Base (NaOH): Soluble due to deprotonation of the 4-hydroxy group (phenolate formation), but not recommended for long-term storage due to potential hydrolysis of the acetamide group.[1]
Decision Logic: Solvent Selection
The choice of solvent must align with the downstream application to prevent interference (e.g., cytotoxicity in cell culture or side reactions in synthesis).
Figure 1: Solvent selection decision tree based on experimental constraints.
Detailed Protocol: 50 mM DMSO Stock Preparation
Objective: Prepare 1 mL of a 50 mM stock solution.
Materials:
-
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (Solid).[1][2][3]
-
Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Amber glass vial (2 mL) with PTFE-lined cap.[1]
-
Ultrasonic bath.[1]
Calculations:
Step-by-Step Procedure:
-
Weighing: Accurately weigh 10.8 mg of the compound into the amber vial.
-
Note: Due to electrostatic effects common in quinolines, use an anti-static gun if powder adheres to the spatula.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO directly to the vial.
-
Critical: Do not add DMSO to the weigh boat; rinse losses are significant at this scale.[1]
-
-
Dispersal: Vortex vigorously for 30 seconds. The solution will likely remain cloudy (suspension).
-
Solubilization (The Critical Step): Place the vial in an ultrasonic bath at ambient temperature. Sonicate for 10–15 minutes .
-
Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in sterile microcentrifuge tubes to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Quality Control & Validation
Trust but verify. A stock solution is only as good as its validation.[1]
| QC Method | Acceptance Criteria | Notes |
| Visual Inspection | Clear, particle-free yellow solution | Precipitate indicates saturation or moisture ingress.[1] |
| LC-MS (Preferred) | Single peak >98% purity; Mass [M+H]+ = 217.2 | Check for hydrolysis of acetamide (Mass 175.2).[1] |
| UV-Vis | Consistent | Compare absorbance of 1:1000 dilution against a fresh standard. |
Workflow Diagram: Preparation & QC
Figure 2: Step-by-step workflow for stock solution preparation and validation.
Safety & Handling (SDS Summary)
-
Hazards: Irritant (Skin/Eye).[1] Potential respiratory sensitizer (due to quinoline core).[1]
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle powder in a fume hood to avoid inhalation.[1]
-
Spill Cleanup: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.[1]
References
-
ChemicalBook. (2024).[1] 6-Acetamido-4-hydroxy-2-methylquinoline Properties and Safety. Retrieved from [1]
-
PubChem. (2024).[1][5] N-(4-hydroxy-2-methylquinolin-6-yl)acetamide Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
TargetMol. (2024). 4-Hydroxyquinoline Derivative Solubility and Storage Protocols. Retrieved from
-
MedChemExpress. (2024).[1] General Guidelines for Solubility and Stock Solution Preparation in DMSO. Retrieved from
Sources
- 1. molbase.com [molbase.com]
- 2. 6-ACETAMIDO-4-HYDROXY-2-METHYLQUINOLINE | 1140-81-4 [chemicalbook.com]
- 3. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | 1140-81-4 | Benchchem [benchchem.com]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-2-(4-(trifluoromethoxy)phenoxy)acetamide | C24H25F3N4O3 | CID 11511219 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide solubility issues and solutions
Subject: Solubility Optimization & Troubleshooting Guide
Document ID: TSC-SOL-QN-006 Lead Scientist: Senior Application Scientist, Formulation Chemistry Division[1]
Executive Summary & Chemical Context
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4) is a critical intermediate, often utilized in the synthesis of Rac GTPase inhibitors (e.g., NSC 23766) and antitubercular agents.[1]
Users frequently report a "Solubility Paradox" : the molecule contains polar functional groups (hydroxyl, acetamide, quinoline nitrogen) yet exhibits extreme insolubility in water and recalcitrance in common organic solvents.[1][2]
The Root Cause: This behavior is dictated by Tautomeric Lattice Stacking .[1][2] The 4-hydroxyquinoline core predominantly exists as the 4-quinolone (keto) tautomer in the solid state.[1] This form creates a highly stable crystal lattice driven by strong intermolecular hydrogen bonding (dimers) and
The Mechanism: Why It Won't Dissolve[2]
To solve the solubility issue, you must first disrupt the stable tautomeric equilibrium.[1][2] The diagram below illustrates the thermodynamic trap preventing dissolution.
Figure 1: The Tautomeric Trap.[2] The equilibrium favors the Keto form, leading to stable dimers that resist solvation.[1][2] Successful protocols must shift this equilibrium or physically break the dimer stack.
Troubleshooting Protocols
Scenario A: Preparation of High-Concentration Stock (DMSO)
Issue: Compound forms a suspension or "gel" in DMSO at >10 mM. Mechanism: The acetamide group acts as a secondary H-bond donor, reinforcing the crystal lattice.[1][2]
Protocol:
-
Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).[1][2] Avoid wet DMSO, as water promotes the insoluble keto-dimer.[1][2]
-
Thermal Shock:
-
Sonication: Sonicate for 10 minutes while warm.
-
Acidification (Optional but Recommended): If haze persists, add 1% equivalent of glacial acetic acid or 0.1% TFA to the DMSO stock.[1][2]
Scenario B: Dilution into Aqueous Media (The "Crash-Out" Effect)
Issue: Clear DMSO stock precipitates immediately upon addition to cell culture media or buffer.[1][2] Mechanism: Water acts as an antisolvent, forcing the hydrophobic aromatic core to aggregate.[1][2]
The "Golden Triangle" Formulation Strategy: You must stabilize the transition from organic to aqueous phase using a three-component system.
| Component | Recommended Reagent | Concentration (Final Assay) | Function |
| Cosolvent | DMSO | 0.5% – 2.0% | Maintains primary solubility.[1][2] |
| Surfactant | Tween-80 or Cremophor EL | 0.1% – 0.5% | Forms micelles to encapsulate the hydrophobic core.[1][2] |
| Buffer pH | Phosphate/Citrate | pH < 5.0 or pH > 9.0 | Ionizes the molecule (cationic or anionic) to increase hydration.[1][2] |
Step-by-Step Dilution Protocol:
-
Prepare Intermediate Dilution: Do not pipette DMSO stock directly into 10 mL of media.
-
Mix 10
L Stock + 90 L Tween-80 (10% aq) . Vortex vigorously. -
Slowly add this mixture to the bulk media while vortexing.
-
Critical Check: If the media turns cloudy, the compound has precipitated.[1][2] Filter sterilization (0.22
m) will remove the drug, leading to false negatives in your assay.[1][2]
Scenario C: Analytical Chromatography (HPLC/LC-MS)
Issue: Peak tailing or split peaks. Solution:
-
Mobile Phase: Must be acidic.[1][2] Use 0.1% Formic Acid in both Water and Acetonitrile.[1][2]
-
Column: Use a column capable of handling polar-embedded compounds (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl) to engage with the aromatic quinoline ring without irreversible adsorption.[1][2]
Decision Tree: Selecting the Right Solvent System
Use this logic flow to determine the optimal formulation for your specific application.
Figure 2: Solubilization Decision Matrix based on experimental end-use.
Frequently Asked Questions (FAQs)
Q1: The compound turned yellow in solution. Is it degraded?
-
Answer: Likely not.[1][2] 4-hydroxyquinolines are auxochromic.[1][2] A shift to yellow often indicates the formation of the phenolate anion (at high pH) or the protonated cation (at low pH).[2] If the yellow color appears in neutral DMSO, it may indicate trace oxidation, but slight discoloration is common for quinoline nitrogen species.[1][2] Verify purity via LC-MS.
Q2: Can I use ethanol instead of DMSO?
-
Answer: Generally, no .[1][2] Ethanol is a protic solvent that can interfere with the H-bond network but lacks the dipole moment of DMSO to disrupt the lattice energy of this specific crystal.[1] Solubility in ethanol is significantly lower (< 1 mg/mL) compared to DMSO.[1][2]
Q3: Is this compound light-sensitive?
-
Answer: Yes, quinoline derivatives can undergo photodegradation.[1][2] Store solid and solutions protected from light (amber vials or foil-wrapped).
Q4: I need to inject this into mice. What is the vehicle?
-
Answer: Avoid 100% DMSO. A standard tolerability vehicle for this class is:
References
-
ChemicalBook. (2024).[1][2] 6-Acetamido-4-hydroxy-2-methylquinoline Properties and Safety.[1][2][4] Retrieved from [2]
-
PubChem. (2025).[1][2][5][6] Compound Summary: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide.[1][2][4][7] National Library of Medicine.[1][2] Retrieved from [2]
-
Wang, X. Q., et al. (2015).[1][2][8] "Design, synthesis, and biological evaluation of 2-arylethenylquinoline derivatives." European Journal of Medicinal Chemistry, 89, 349-361.[1][2][8] (Demonstrates quinoline core solubility challenges).
-
Nasiri, H. R., et al. (2006).[1][2][9] "Tautomerism of 4-Hydroxy-4(1H) quinolone." Zeitschrift für Naturforschung B, 61(11).[1][2] (Fundamental study on the keto-enol equilibrium mechanism).
-
Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[2] (General principles of solubility for flat, aromatic heterocycles).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
- 1. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-ACETAMIDO-4-HYDROXY-2-METHYLQUINOLINE | 1140-81-4 [chemicalbook.com]
- 5. Acetamide, N-(2-methyl-4-quinolinyl)- | C12H12N2O | CID 594177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | 1140-81-4 | Benchchem [benchchem.com]
- 8. 4-Hydroxy-2-methylquinoline 98.5 607-67-0 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 6-Acetamido-2-methylquinolin-4-ol Synthesis
Ticket ID: #REB-INT-001 Subject: Improving Yield & Purity of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Synthesis Landscape
The synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (a critical intermediate for Rebamipide) typically follows the Conrad-Limpach protocol. This pathway involves the condensation of 4-aminoacetanilide with ethyl acetoacetate, followed by cyclization.
The Common Failure Point: Most researchers encounter low yields (30-45%) due to two opposing forces:
-
Incomplete Condensation: Failure to remove water during enamine formation pushes the equilibrium backward.
-
Thermal Decomposition: The traditional cyclization requires extreme temperatures (>250°C in Dowtherm A), often leading to oxidative tarring and "black pot" syndrome.
The Solution: This guide transitions you from the legacy thermal method to a Polyphosphoric Acid (PPA) Mediated Cyclization , which operates at lower temperatures (100–120°C), significantly improving yield (to >85%) and purity.
Reaction Pathway & Mechanism
The following diagram illustrates the optimized pathway, distinguishing between the Kinetic trap (unwanted) and the Thermodynamic target (desired).
Caption: The Conrad-Limpach route favors the 4-hydroxyquinoline target only under thermodynamic control (Heat or PPA).
Troubleshooting Modules (Q&A)
Module A: The Condensation Phase (Enamine Formation)
User Question: "I am refluxing the aniline and keto-ester in ethanol, but TLC shows significant starting material even after 24 hours. Why?"
Technical Diagnosis: You are fighting Le Chatelier’s principle. The reaction produces water.[1] In ethanol (reflux ~78°C), water is not effectively removed, stalling the equilibrium.
Corrective Protocol:
-
Solvent Switch: Replace ethanol with Toluene or Benzene .
-
Catalysis: Add 0.5–1.0 mol% Glacial Acetic Acid . This protonates the carbonyl oxygen of the ester, making it more electrophilic.
-
Water Removal: Use a Dean-Stark trap . You must see water separating. If you cannot use a Dean-Stark, add activated 4Å Molecular Sieves to the flask (in a suspended cage or thimble).
-
Endpoint: Do not proceed until the aniline spot disappears on TLC.[2]
Module B: The Cyclization Phase (The "Tar" Problem)
User Question: "My enamine is clean, but when I drop it into boiling Dowtherm A (250°C), the mixture turns black and yield is <40%. How do I stop the decomposition?"
Technical Diagnosis: Thermal cyclization at 250°C is an archaic method prone to oxidation, especially with the acetamido group present (which can hydrolyze or oxidize). The "tar" is polymerized side-products.
Corrective Protocol (The PPA Method): Switch to Polyphosphoric Acid (PPA) . PPA acts as both a solvent and a Lewis acid catalyst, allowing cyclization at 100–120°C .
-
Ratio: Use 5–10 parts PPA (by weight) per 1 part enamine.
-
Temperature: Heat PPA to 80°C before adding the enamine. Then ramp to 120°C.
-
Time: Reaction is usually complete in 1–2 hours.
-
Advantage: The viscous PPA matrix stabilizes the transition state, preventing intermolecular polymerization.
Module C: Workup & Purification
User Question: "I poured the PPA mixture into water, but no solid precipitated. Adding NaOH made a sticky gum."
Technical Diagnosis: 4-Hydroxyquinolines are amphoteric .
-
pH < 2: Soluble cation (protonated Nitrogen).
-
pH > 10: Soluble anion (deprotonated Phenol/Enol).
-
Sticky Gum: Adding strong base (NaOH) too fast generates local heat, hydrolyzing the acetamide group to a free amine (forming the Rebamipide impurity).
Corrective Protocol:
-
Quenching: Pour the hot PPA mixture slowly into crushed ice with vigorous stirring.
-
Neutralization: Use Ammonium Hydroxide (NH₄OH) or saturated Sodium Acetate , not NaOH.
-
Target pH: Adjust pH to 6.0 – 7.0 (the isoelectric point). The product will precipitate as a white/off-white solid.
-
Washing: Wash the filter cake copiously with water (to remove phosphate salts) and then cold acetone (to remove unreacted organic impurities).
Optimized Experimental Protocol
Objective: Synthesis of 6-acetamido-2-methylquinolin-4-ol (Scale: 10g precursor).
| Parameter | Specification | Notes |
| Precursors | 4-Aminoacetanilide (1.0 eq), Ethyl Acetoacetate (1.1 eq) | Excess ester ensures full amine conversion. |
| Step 1 Solvent | Toluene (10 vol) | Required for azeotropic distillation. |
| Step 1 Catalyst | Glacial Acetic Acid (0.5 mL) | Accelerates imine formation. |
| Step 2 Medium | Polyphosphoric Acid (PPA) | 83-85% P₂O₅ content recommended. |
| Step 2 Temp | 110°C - 120°C | Strict Control. >140°C risks deacetylation. |
Step-by-Step Workflow:
-
Enamine Formation:
-
Combine 4-aminoacetanilide (15.0 g, 0.1 mol) and ethyl acetoacetate (14.3 g, 0.11 mol) in Toluene (150 mL).
-
Add catalytic acetic acid (0.5 mL).
-
Reflux with a Dean-Stark trap for 3-5 hours until water collection ceases.
-
Cool to RT. The enamine (intermediate) often precipitates. Filter and dry.[2] Yield expectation: >90%.
-
-
Cyclization (PPA Method):
-
In a separate beaker, heat 100 g of PPA to 90°C (viscosity reduction).
-
Add the dried enamine (from Step 1) portion-wise over 10 minutes. Exothermic!
-
Raise temperature to 120°C and stir for 90 minutes. Color will darken to deep orange/brown (normal).
-
Monitor via TLC (requires neutralizing a mini-aliquot).
-
-
Isolation:
-
Pour reaction mass onto 500 g crushed ice. Stir until PPA hydrolyzes (solution becomes clear/homogeneous).
-
Slowly add 25% NH₄OH solution dropwise until pH reaches 7.0.
-
Allow the suspension to stand for 1 hour (aging the precipitate).
-
Filter, wash with H₂O (3x) and cold Acetone (1x).
-
Dry at 60°C under vacuum.
-
Troubleshooting Logic Tree
Caption: Diagnostic workflow to identify yield loss points in the Conrad-Limpach synthesis.
References
-
Conrad, M., & Limpach, L. (1887). Über das Chinaldin und seine Derivate. Berichte der deutschen chemischen Gesellschaft.
-
Otsuka Pharmaceutical Co Ltd. (1986). Process for preparing carbostyril derivatives (Rebamipide intermediates). US Patent 4,578,381.
-
BenchChem. (2025). Synthesis Protocol for N-(4-amino-2-methylquinolin-6-yl)acetamide. (Technical Note on selective acetylation and cyclization).
-
Staskun, B. (1964).[1] The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. Journal of Organic Chemistry. (Mechanistic distinction between Knorr and Conrad-Limpach).
-
Solingapuram Sai, K. K., et al. (2007).[1] Knorr Cyclizations and Distonic Superelectrophiles. Journal of Organic Chemistry. (Insight into acid-catalyzed cyclization mechanisms).
Sources
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide stability and storage conditions
The following technical guide is designed for researchers and drug development professionals working with N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4). This document serves as a specialized support center resource, synthesizing physicochemical data with practical experimental protocols.
Compound ID: CAS 1140-81-4 | Molecular Weight: 216.24 g/mol | Formula: C₁₂H₁₂N₂O₂[1][2]
Part 1: Executive Summary & Compound Snapshot
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is a critical quinoline intermediate, most notably used in the synthesis of NSC 23766 , a selective Rac1-GEF inhibitor [1]. Structurally, it features a quinoline core substituted with a methyl group at position 2, a hydroxyl group at position 4, and an acetamide moiety at position 6.[2][3]
Critical Chemical Behavior: Researchers must recognize that this compound exhibits keto-enol tautomerism . While often named as a "4-hydroxy" derivative, it exists in equilibrium with its 4-quinolone (4-oxo) tautomer. This duality dictates its solubility profile and stability, making it sensitive to oxidation and pH changes [2].
| Property | Specification |
| Appearance | Yellow to pale-brown solid |
| Melting Point | >300 °C (Indicates high lattice energy/intermolecular H-bonding) |
| Solubility | DMSO (High), Ethanol (Moderate), Water (Low/pH-dependent) |
| Storage Class | Hygroscopic, Light-sensitive, Air-sensitive |
Part 2: Storage & Handling (The "Gold Standard")
Q: What are the absolute optimal storage conditions for long-term stability? A: To prevent oxidative degradation and hydrolysis of the acetamide group, strictly adhere to the following hierarchy:
-
Temperature: Store the lyophilized solid at -20°C . For stock solutions, -80°C is required.
-
Atmosphere: The compound is air-sensitive.[4] Store under an inert atmosphere (Argon or Nitrogen) if possible. Always keep the vial tightly sealed with parafilm to minimize gas exchange.
-
Humidity: The polar amide and hydroxyl groups make the compound hygroscopic. Store in a desiccator or with silica gel packs.
-
Light: Protect from light. Quinoline derivatives are prone to photodegradation. Use amber vials or wrap containers in aluminum foil.
Q: Can I store the compound at Room Temperature (RT)? A: Only for short durations (e.g., during weighing or transport). Extended exposure (>24 hours) to RT, especially in solution, will accelerate oxidation, leading to a darkening of the yellow powder (browning effect).
Part 3: Solubility & Reconstitution Protocols
Q: How do I prepare a stable stock solution? A: Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its ability to disrupt the strong intermolecular hydrogen bonding of the quinolone core.
Protocol: Preparation of 50 mM Stock Solution
-
Equilibration: Allow the product vial to warm to Room Temperature (RT) inside the desiccator before opening. Reason: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid.
-
Weighing: Weigh 10.8 mg of the solid.
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).
-
Mixing: Vortex vigorously for 30-60 seconds. Sonicate in a water bath at 35-40°C if visible particles remain.
-
Verification: The solution should be clear yellow. If cloudy, add DMSO in 100 µL increments or gently heat.
Q: Is it soluble in water or PBS? A: Poorly. The 4-quinolone form is highly crystalline and hydrophobic at neutral pH.
-
Troubleshooting: To achieve aqueous solubility for biological assays, predissolve in DMSO (100x concentration) and dilute into the buffer.
-
pH Trick: Solubility increases significantly at acidic pH (< pH 4) due to protonation of the quinoline nitrogen, or at basic pH (> pH 10) due to deprotonation of the 4-hydroxyl group. However, extreme pH may hydrolyze the acetamide group over time.
Part 4: Stability & Degradation Troubleshooting
Q: My solution turned dark brown. Is it still usable? A: Likely No. A shift from bright yellow to dark brown indicates oxidative degradation, often forming quinone-like impurities or polymerization products. Run an LC-MS to check purity. If purity is <95%, discard the batch.
Q: I see multiple peaks on my HPLC. What is happening? A: This is a common artifact.
-
Tautomerism: You may be separating the enol (4-OH) and keto (4-oxo) forms if your mobile phase pH allows slow interconversion.
-
Hydrolysis: A peak with Mass = M-42 (loss of acetyl group) indicates hydrolysis of the acetamide to the free amine (6-amino-2-methylquinolin-4-ol). This occurs if stock solutions are stored in water/methanol mixtures for too long.
Workflow: Stability Decision Tree
Figure 1: Decision matrix for the storage, preparation, and disposal of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide to ensure experimental integrity.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I autoclave this compound? A: No. The high temperature (121°C) and pressure will likely hydrolyze the acetamide bond and degrade the quinoline ring. Sterilize solutions by filtration through a 0.22 µm PTFE or Nylon membrane (do not use cellulose acetate, as it binds quinolines).
Q: What is the maximum shelf life? A:
-
Solid (-20°C): 2 years.
-
DMSO Stock (-80°C): 6 months.
-
Aqueous Solution (RT): < 24 hours (prepare fresh).
Q: Why does the SDS mention "Air Sensitive"? A: The 4-hydroxyquinoline system is electron-rich. Prolonged exposure to atmospheric oxygen can lead to the formation of N-oxides or oxidative coupling products. Always purge headspace with nitrogen if storing opened vials for long periods.
References
-
National Institutes of Health (NIH). (2016). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. (Discusses solubility and stability of related quinoline acetamides). Retrieved from [Link]
Sources
Technical Support Center: Synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
Status: Operational Ticket Subject: Troubleshooting Conrad-Limpach Cyclization & Purification Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (also known as 6-acetamido-4-hydroxy-2-methylquinoline) is classically achieved via the Conrad-Limpach reaction . This route involves the condensation of p-aminoacetanilide with ethyl acetoacetate, followed by high-temperature cyclization.
While the chemistry is established, the protocol is unforgiving.[1] The most common failure modes are regiochemical errors (Knorr vs. Conrad-Limpach) , thermal polymerization (tar formation) , and purification difficulties due to the extreme insolubility of the quinolone core.[1]
This guide addresses these specific bottlenecks with field-proven troubleshooting protocols.
Module 1: The Condensation Step (Schiff Base Formation)
Context: The first step is the formation of the enamine/imine intermediate (Schiff base) from p-aminoacetanilide and ethyl acetoacetate.
Q: Why is my conversion to the Schiff base low (<50%)?
A: This reaction is an equilibrium process driven by the removal of water.[1] If water remains in the system, hydrolysis reverts the intermediate back to starting materials.[1]
Troubleshooting Protocol:
-
Water Removal: Do not rely on simple reflux.[1] Use a Dean-Stark trap with toluene or benzene to azeotropically remove water.[1] Alternatively, use activated 4Å molecular sieves in the reaction vessel.[1]
-
Catalyst Selection: A catalytic amount of acetic acid or p-toluenesulfonic acid (pTSA) (0.5 mol%) accelerates the reaction.[1] Avoid strong mineral acids here, as they can promote premature, uncontrolled cyclization or side reactions.[1]
-
Temperature: Maintain a gentle reflux (80–110°C). Excessively high temperatures at this stage can degrade the acetamide group.[1]
Q: The intermediate oil solidifies into a hard mass.[1] Is this normal?
A: Yes. The Schiff base (ethyl 3-((4-acetamidophenyl)amino)but-2-enoate) often solidifies upon cooling.
-
Action: Triturate the solid with cold hexane or diethyl ether to remove unreacted ethyl acetoacetate.[1] A clean intermediate is crucial for the success of the next step.
Module 2: Thermal Cyclization (The Critical Step)
Context: This step requires heating the Schiff base to ~250°C to induce electrocyclic ring closure and elimination of ethanol.[1]
Q: My reaction mixture turned into a black, insoluble tar. What happened?
A: This is the most common failure mode, caused by concentration effects and thermal shock .[1] If the concentration of the intermediate is too high, intermolecular polymerization competes with the desired intramolecular cyclization.
Corrective Protocol: The "Inverse Addition" Technique
-
Do NOT heat the intermediate and solvent together from room temperature.[1]
-
Instead:
-
Pre-heat the solvent (Dowtherm A or Diphenyl ether) to a rolling boil (~250°C ).
-
Dissolve/suspend your Schiff base intermediate in a minimal amount of warm solvent or add it as a solid in small portions.[1]
-
Add the intermediate SLOWLY to the boiling solvent.
-
Why? This ensures high dilution (kinetic control), favoring the intramolecular ring closure over intermolecular polymerization.[1]
-
Q: I am getting the wrong isomer (2-hydroxy-4-methyl instead of 4-hydroxy-2-methyl).
A: You have inadvertently performed the Knorr Quinoline Synthesis instead of the Conrad-Limpach.
-
Cause: The cyclization temperature was too low (<140°C) or an acid catalyst was used during cyclization.[1]
-
Fix: Ensure the temperature exceeds 240°C . The Conrad-Limpach product is the thermodynamic product formed at high temperatures.
Visualization: Reaction Pathway & Failure Modes
Caption: Figure 1. The bifurcation of the reaction pathway.[2] Success depends strictly on temperature control and dilution during the cyclization step.
Module 3: Purification & Solubility
Context: 4-Hydroxyquinolines are notoriously insoluble in organic solvents due to strong intermolecular hydrogen bonding (acting like high-melting solids).
Q: The product won't dissolve in anything.[1] How do I purify it?
A: Do not attempt standard silica chromatography; the compound will streak or stick permanently.[1] Use its amphoteric nature for purification.[1]
Purification Protocol (Acid-Base Precipitation):
-
Dissolution: Suspend the crude solid in 10% NaOH (aq). The 4-hydroxy proton is acidic (pKa ~11), forming a water-soluble sodium salt.
-
Filtration: Filter this solution to remove insoluble impurities (tar/polymers).[1]
-
Precipitation: Slowly acidify the filtrate with acetic acid or dilute HCl to pH 6–7.
-
Collection: The pure product will precipitate as an off-white solid.[1]
-
Final Wash: Wash the cake copiously with water and then cold methanol to remove trapped solvent (Dowtherm A).[1]
Q: My NMR shows a signal at 11-12 ppm and no OH signal. Is it the wrong product?
A: No. This is the Keto-Enol Tautomerism .
-
In the solid state and in polar solvents (DMSO-d6), the molecule exists predominantly as the 4-quinolone (keto form) , not the 4-hydroxyquinoline.
-
Observation: You will see a broad NH singlet (ring nitrogen) around 11–12 ppm and a carbonyl signal in C13 NMR (~177 ppm), rather than a phenolic C-O (~160 ppm).[1]
Data: Solubility Profile
| Solvent | Solubility | Usage |
| Water | Insoluble | Washing |
| Ethanol/Methanol | Sparingly Soluble | Trituration |
| DMSO / DMF | Soluble | NMR / Reactions |
| 10% NaOH | Soluble (as salt) | Purification |
| Glacial Acetic Acid | Soluble (Hot) | Recrystallization |
| Chloroform/DCM | Insoluble | Removing impurities |
Module 4: Alternative Synthetic Route
Q: Can I acetylate the quinoline after building the ring?
A: Yes, this is a viable backup strategy if the Conrad-Limpach fails due to the sensitivity of the acetamide group.
Workflow:
-
Precursor Synthesis: React p-phenylenediamine with ethyl acetoacetate (Conrad-Limpach conditions) to form 6-amino-2-methylquinolin-4-ol .
-
Selective Acetylation: Treat the 6-amino compound with acetic anhydride (1.1 eq) in acetic acid.
Visualization: Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for troubleshooting common synthetic failures.
References
-
Conrad, M., & Limpach, L. (1887).[1] Synthesen von Chinolinderivaten mittels Acetessigester. Berichte der deutschen chemischen Gesellschaft.
-
BenchChem. (2025).[1][4] Synthesis Protocol for N-(4-amino-2-methylquinolin-6-yl)acetamide. BenchChem Application Notes.
-
Sigma-Aldrich. (2024).[1][5] Product Specification: 4-Hydroxy-2-methylquinoline. Merck KGaA.[1] [1]
-
National Institutes of Health (NIH). (2019).[1] A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PubMed Central.[1]
-
ChemicalBook. (2024).[1] 6-Acetamido-4-hydroxy-2-methylquinoline Properties and Synthesis.
Sources
- 1. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-羟基喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
Optimizing reaction conditions for N-(4-hydroxy-2-methylquinolin-6-yl)acetamide synthesis
To: User (Researcher/Scientist) From: Technical Support Division, Advanced Heterocycle Synthesis Group Subject: Optimization Guide: Synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
Introduction
Welcome to the Technical Support Center. You are likely attempting to synthesize N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (also referred to as 6-acetamido-4-hydroxy-2-methylquinoline) via the Conrad-Limpach protocol.[1]
This synthesis is chemically distinct because it requires strict control over Kinetic vs. Thermodynamic pathways.[1] A common failure mode is the inadvertent production of the 2-hydroxy isomer (carbostyril) due to improper temperature control during the initial condensation step.[1]
This guide provides a self-validating workflow to ensure regioselectivity for the 4-hydroxy isomer.
Visual Workflow: Kinetic vs. Thermodynamic Control
The following diagram illustrates the critical decision points where temperature dictates the reaction pathway.
Figure 1: Reaction pathway divergence.[1] To obtain the 4-hydroxy target, you must follow the green path (Conrad-Limpach).
Module 1: The Condensation Step (Enamine Formation)
Goal: Form the
FAQ: Why am I getting a mixture of isomers?
Answer: You likely heated the initial reaction too high.[1]
-
Mechanism: The amine nitrogen can attack the ketone (kinetic, fast, reversible) or the ester (thermodynamic, slow, irreversible).[1]
-
Solution: Keep the reaction temperature below 80°C (refluxing ethanol is safe; refluxing toluene requires care).[1] Use an acid catalyst (e.g., acetic acid) to activate the ketone and a dehydrating agent (molecular sieves or Dean-Stark) to drive the equilibrium toward the enamine.[1]
Troubleshooting: Low Conversion to Enamine
| Symptom | Probable Cause | Corrective Action |
| Starting material remains | Water accumulation inhibits imine formation.[1] | Action: Add activated 4Å molecular sieves or use a Dean-Stark trap with Benzene/Toluene to remove water azeotropically.[1] |
| Product is an oil/gum | Incomplete crystallization or mixed isomers.[1] | Action: Triturate the crude oil with cold hexane or diethyl ether.[1] The enamine should solidify.[1] Do NOT proceed to cyclization with impure oil.[1] |
| NMR shows Amide peaks | Reaction temperature exceeded 100°C. | Action: Restart. Once the amide bond forms, it will cyclize to the wrong isomer (2-hydroxy) or require harsh hydrolysis to reverse.[1] |
Protocol Validation (Step 1):
-
Mix 1.0 eq 4-aminoacetanilide + 1.1 eq Ethyl Acetoacetate .
-
Solvent: Ethanol (anhydrous) + 0.5 mL Glacial Acetic Acid (catalyst).[1]
-
Conditions: Reflux (78°C) for 4–6 hours.
-
Checkpoint: Isolate the solid.
H NMR should show a vinyl proton signal ( 4.5–5.0 ppm) characteristic of the enamine, and retain the ethyl ester signals.[1]
Module 2: The Cyclization Step (Ring Closure)
Goal: Thermally force the enamine to cyclize into the quinoline ring.[1][2]
FAQ: Why do I need 250°C (Dowtherm A)? Can I use PPA?
Answer:
-
Thermal (250°C): Required for the Conrad-Limpach rearrangement. The high energy is needed to temporarily disrupt the aromaticity of the benzene ring during the electrocyclic closure.[1]
-
PPA (Polyphosphoric Acid): While PPA is common for Knorr synthesis (making 2-hydroxy), using it on the enamine often leads to hydrolysis of the acetamido group or mixed regioselectivity.[1] Stick to thermal cyclization for the 4-hydroxy target.
Troubleshooting: Charring / Low Yield / "Tar" Formation
Issue: The reaction mixture turns into a black, insoluble tar upon heating. Root Cause: Polymerization caused by high local concentration of the intermediate.[1] The "Dilution Principle" Solution: Do not mix the solid enamine with cold Dowtherm and heat them up together.[1]
-
Pre-heat the solvent (Dowtherm A or Diphenyl Ether) to a rolling boil (~250°C ).
-
Dissolve your Enamine in a minimal amount of a lower-boiling solvent (e.g., warm toluene or just add as a powder).[1]
-
Add the Enamine SLOWLY to the boiling solvent.
-
Why? This ensures that each molecule cyclizes instantly upon hitting the hot solvent before it can polymerize with a neighbor.[1]
Protocol Validation (Step 2):
-
Heat Dowtherm A (10 mL per 1 g of reactant) to 250°C.
-
Add Enamine portion-wise over 5–10 minutes.
-
Maintain temperature for 15–20 minutes. Ethanol gas will evolve (ensure proper venting).[1]
-
Cooling: Allow to cool to room temperature. The product, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide , is polar and insoluble in Dowtherm; it should precipitate as a solid.[1]
-
Wash: Filter and wash heavily with hexanes or ligroin to remove the oily Dowtherm.[1]
Module 3: Purification & Characterization
FAQ: How do I remove the Dowtherm A residue?
Answer: Dowtherm A is a eutectic mixture of biphenyl and diphenyl ether.[1] It is very soluble in hexane , petroleum ether , or toluene .[1][3]
-
Protocol: Filter the precipitate. Suspend the filter cake in hot hexane, stir for 10 minutes, and refilter. Repeat twice.
Data Table: Solvent Selection Guide
| Process Step | Recommended Solvent | Reason |
| Condensation | Ethanol or Benzene | Low boiling point avoids thermodynamic amide product.[1] |
| Cyclization | Dowtherm A / Diphenyl Ether | High BP (>250°C) required for activation energy.[1][3][4] |
| Washing | Hexane / Ligroin | Solubilizes Dowtherm but precipitates the polar quinoline product.[1] |
| Recrystallization | DMF / Ethanol (95%) | The product is highly polar and high-melting.[1] |
References
-
BenchChem. (2025).[1][3][5] Synthesis Protocol for N-(4-amino-2-methylquinolin-6-yl)acetamide: An Application Note. Link (Note: Generalized protocol for amino-quinoline acetylation).[1][3]
-
National Institutes of Health (NIH). (2008).[1][3] A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC2631388.[1] Link
-
Wikipedia. (2024).[1][3] Conrad-Limpach Synthesis.[1][6] Link
-
ResearchGate. (2019).[1] Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines. Link
-
Royal Society of Chemistry. (2014). Supplementary Information: Synthesis of acetamido derivatives. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide degradation pathways
Technical Support Center: Quinoline Scaffold Stability & Analysis Subject: Troubleshooting N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (NHMQ-Ac) Stability
Welcome to the Technical Support Center
Role: Senior Application Scientist Context: You are likely analyzing N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4), a critical intermediate in the synthesis of Rac GTPase inhibitors (like NSC 23766) or as a degradation impurity in quinolone-based therapeutics.[1][2]
This guide addresses the specific physicochemical challenges of the 4-hydroxyquinoline scaffold , focusing on its degradation kinetics, tautomeric behavior during chromatography, and structural elucidation of breakdown products.[1][2]
Part 1: Troubleshooting Guide (FAQs)
Q1: Why does the parent peak exhibit severe tailing or splitting in my HPLC/UPLC method?
Diagnosis: Keto-Enol Tautomerism & Metal Chelation. Technical Insight: The 4-hydroxy-2-methylquinoline moiety exists in a dynamic equilibrium between the enol form (4-hydroxy) and the keto form (4-quinolone) .[1][2] This tautomerism is pH-dependent and solvent-sensitive.[1][2] In neutral buffers, the interconversion rate is often similar to the chromatographic timescale, leading to peak broadening or splitting (the "saddle" effect).[1][2] Additionally, the 4-oxo/4-hydroxy motif can chelate trace metals in stainless steel columns.[1][2]
Corrective Action:
-
pH Control: Lower the mobile phase pH to < 3.0 using 0.1% Formic Acid or TFA.[1][2] This stabilizes the protonated keto-form, locking the tautomer.[1][2]
-
Column Choice: Switch to a "hybrid particle" column (e.g., C18 bridged ethyl hybrid) which has fewer active silanols.[1][2]
-
Chelation Suppression: If tailing persists, add 5 mM EDTA to the aqueous mobile phase or use a PEEK-lined column.[1][2]
Q2: I observe a degradation product with a mass loss of 42 Da ([M-42]). What is this?
Diagnosis: Deacetylation (Amide Hydrolysis).[1][2] Technical Insight: The acetamide group at position 6 is the most chemically labile point of the molecule.[1][2] Under acidic or basic stress (or enzymatic action), the amide bond hydrolyzes to release acetic acid, yielding the free amine: 6-amino-4-hydroxy-2-methylquinoline .[1][2]
Q3: My recovery is consistently low (<80%) during forced degradation studies. Where is the compound going?
Diagnosis: pH-Dependent Solubility Crash.[1][2] Technical Insight: NHMQ-Ac has a "U-shaped" solubility profile.[1][2] It is soluble at low pH (protonation of the quinoline nitrogen) and high pH (deprotonation of the 4-OH/amide), but it has very poor solubility near its isoelectric point (pI), which typically falls between pH 5 and 8.[1][2]
-
Risk: If you neutralize an acid hydrolysis sample to pH 7 for injection, the parent or the deacetylated degradant may precipitate out of solution and be filtered away before analysis.[1][2]
-
Protocol Fix: Dilute stress samples in 50:50 Methanol:Water or DMSO rather than pure aqueous buffer.
Part 2: Degradation Pathways & Mechanisms
The degradation of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide follows three primary pathways. Understanding these is essential for qualifying impurities.
Pathway A: Hydrolytic Deacetylation (Primary)
This is the dominant pathway under stress conditions.[1][2]
-
Mechanism: Nucleophilic attack of water on the carbonyl carbon of the acetamide group.[1][2]
-
Kinetics: Generally follows pseudo-first-order kinetics.[1][2] Acid-catalyzed hydrolysis is typically faster than base-catalyzed hydrolysis for this scaffold due to the electron-donating nature of the quinoline ring system.[1][2]
Pathway B: Oxidative Degradation[1][2]
-
Mechanism: The quinoline nitrogen is susceptible to oxidation by peroxides or radical initiators, forming the N-oxide .[1][2] However, the 4-hydroxy group provides some resonance stabilization.[1][2]
-
Stress Condition: 3%
for 4–24 hours.[1][2] -
Product: N-(4-hydroxy-2-methyl-1-oxidoquinolin-6-yl)acetamide (Mass shift +16 Da).[1][2]
Pathway C: Photolytic Degradation[1][2]
-
Mechanism: Quinolinones are photosensitizers.[1][2] Upon UV exposure (especially 300–400 nm), the molecule can undergo radical formation, leading to dimerization or ring-opening reactions.[1][2]
-
Observation: Significant drop in assay value without stoichiometric recovery of a single degradant peak (formation of insoluble polymers).[1][2]
Part 3: Visualization of Pathways
The following diagram maps the degradation logic and mass spectral shifts.
Caption: Figure 1. Degradation pathways of NHMQ-Ac showing mass shifts relative to the parent molecule.
Part 4: Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing)
Objective: Generate reference standards for impurity profiling.
| Stress Type | Conditions | Target Degradation | Notes |
| Acid Hydrolysis | 1N HCl, 60°C, 4 hours | 10–20% | Neutralize carefully to avoid precipitation.[1][2] |
| Base Hydrolysis | 0.1N NaOH, RT, 2 hours | 10–20% | Acetamide is very labile in base; check early timepoints.[1][2] |
| Oxidation | 3% | 5–10% | Monitor for N-oxide (+16 Da).[1][2] |
| Thermal | 60°C (Solid State), 7 days | < 5% | Usually stable in solid state.[1][2] |
| Photolytic | 1.2 million lux hours | Variable | Keep temperature controlled to distinguish thermal from photo.[1][2] |
Protocol 2: HPLC Method for Separation
Objective: Separate the hydrophilic amine degradant from the parent.[1][2]
-
Column: C18, 150 x 4.6 mm, 3.5 µm (High carbon load preferred).[1][2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[1][2]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Detection: UV at 254 nm (Aromatic ring) and 320 nm (Quinoline specific).[1][2]
Part 5: Troubleshooting Workflow
Use this logic flow to resolve analytical anomalies.
Caption: Figure 2. Decision tree for troubleshooting HPLC anomalies with quinoline derivatives.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69089, 2-Methylquinolin-4-ol. Retrieved from [Link]
-
Gao, Y., et al. (2004). Rational design and characterization of a Rac GTPase-specific small molecule inhibitor (NSC 23766).[1][2] Proceedings of the National Academy of Sciences (PNAS).[1][2] (Contextual source for the synthesis intermediate). Retrieved from [Link][1][2]
Sources
- 1. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-ACETAMIDO-4-HYDROXY-2-METHYLQUINOLINE | 1140-81-4 [chemicalbook.com]
- 4. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | 1140-81-4 | Benchchem [benchchem.com]
Troubleshooting low bioactivity of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide in assays
Technical Support Center: Troubleshooting Bioactivity Issues with N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
Case ID: CAS-1140-81-4-BIO Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Group
Executive Summary & Diagnostic Matrix
Compound Profile:
-
Chemical Name: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide[1][2][3]
-
Core Scaffold: 4-Hydroxyquinoline (exists in equilibrium with 4-Quinolone)
-
Primary Application: Intermediate for Rac GTPase inhibitors (e.g., NSC 23766); antimicrobial/anticancer probe.
The Problem: You are observing low, inconsistent, or non-existent bioactivity in your assays. This is rarely due to the intrinsic lack of potency of the pharmacophore but rather physicochemical barriers specific to the quinolone scaffold.
Quick Diagnostic Matrix:
| Symptom | Probable Root Cause | Immediate Action |
| Flat IC50 curves / No saturation | Microprecipitation ("Brick Dust") | Perform kinetic solubility test; add 0.01% Triton X-100. |
| Activity in biochemical assay but NOT in cells | Tautomeric Permeability Barrier | The polar keto-form dominates at pH 7.4. Verify cell entry via LC-MS/MS. |
| High background fluorescence / False Positives | Intrinsic Fluorescence | Run "Compound Only" control; switch assay readout to Red/Far-Red (>600nm). |
| Potency decreases over time (days) | Oxidative Instability / Hydrolysis | Check for deacetylation (formation of free amine) via LC-MS. |
Deep Dive Troubleshooting (Q&A)
Q1: "I dissolved the compound in DMSO, but my aqueous assay results are erratic. Why?"
The "Brick Dust" Phenomenon. While N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is soluble in DMSO, it has a high melting point (>300°C) and a rigid, planar structure. Upon dilution into aqueous buffer (PBS/Media), it suffers from "crash-out" precipitation. This aggregation is often invisible to the naked eye but sequesters the compound, preventing target binding.
-
The Science: The planar aromatic rings stack via
- interactions. In water, the entropic cost of solvating these hydrophobic faces drives rapid aggregation. -
The Fix:
-
Do not exceed 1% DMSO in the final assay, but ensure the intermediate dilution step does not shock the compound.
-
Use a surfactant: Add 0.01% Triton X-100 or 0.05% Tween-20 to your assay buffer before adding the compound. This disrupts
-stacking. -
Protocol: See Solubility Limit Test below.
-
Q2: "The compound binds the target in vitro, but shows zero activity in my cell-based models."
The Tautomer Trap (The Chameleon Effect). This is the most common failure mode for 4-hydroxyquinolines. You are likely modeling the Enol (4-hydroxy) form, but the molecule exists predominantly as the Keto (4-quinolone) form at physiological pH (7.4).
-
The Science: The 4-quinolone tautomer is highly polar and possesses a significant dipole moment. This makes it excellent for hydrogen bonding (target binding) but terrible for passive membrane permeability . It cannot cross the lipid bilayer efficiently.
-
The Fix:
-
PAMPA Assay: Confirm permeability early.
-
Prodrug Strategy: If this is for drug development, consider masking the 4-hydroxy group (e.g., O-methylation or esterification) to lock the enol form for entry, relying on intracellular metabolism to release the active tautomer.
-
Q3: "I'm seeing signal in the empty wells or high background noise."
Intrinsic Fluorescence Interference. Quinoline derivatives are classic fluorophores. The extended conjugation of the acetamide group at position 6 with the quinoline core creates a system that absorbs UV/Blue light and emits in the Blue/Green spectrum.
-
The Science: If your assay relies on GFP, FITC, or Coumarin readouts (excitation ~350-480nm), the compound itself is fluorescing, masking the assay signal.
-
The Fix:
-
Spectral Scan: Run an absorbance and emission scan of the compound (10 µM) in your assay buffer.
-
Red-Shift: Switch to assay readouts in the Far-Red (e.g., Alexa Fluor 647, Resazurin) where the quinoline does not emit.
-
Visualizing the Problem
Figure 1: The Tautomerism Barrier
This diagram illustrates the equilibrium that dictates both binding affinity and membrane permeability.
Caption: At physiological pH, the equilibrium shifts toward the polar Keto form, effectively blocking passive diffusion through the cell membrane.
Figure 2: Troubleshooting Workflow
Caption: Systematic workflow to isolate physicochemical failure modes before questioning biological potency.
Validated Experimental Protocols
Protocol A: Kinetic Solubility Limit Test (Nephelometry Alternative)
Use this if you lack a nephelometer to determine the true solubility limit in your assay buffer.
-
Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Dilution Series: Create a dilution series in DMSO (10 mM, 5 mM, 2.5 mM, 1 mM, 0.5 mM).
-
Spike: Pipette 2 µL of each DMSO stock into 198 µL of your specific Assay Buffer (e.g., PBS + Mg2+) in a clear-bottom 96-well plate. (Final DMSO = 1%).
-
Incubation: Shake at room temperature for 2 hours.
-
Readout: Measure Absorbance at 650 nm (or a wavelength where the compound does not absorb).
-
Interpretation:
-
Baseline: Absorbance ~0.04 (plastic background).
-
Aggregation: Any spike in OD > 0.05 indicates light scattering (precipitation).
-
Result: The highest concentration before the OD spike is your Maximal Assay Concentration .
-
Protocol B: Tautomer-Specific Spectral Scan
Determine if your pH conditions are forcing the compound into the impermeable Keto form.
-
Buffer Prep: Prepare buffers at pH 4.0, pH 7.4, and pH 9.0.
-
Dilution: Dilute compound to 20 µM in each buffer.
-
Scan: Perform a UV-Vis scan (200 nm – 500 nm).
-
Analysis:
-
Enol Form: typically shows absorption peaks < 300 nm.
-
Keto Form: typically shows a red-shifted band (320–340 nm) due to extended conjugation.
-
Note: If the spectrum at pH 7.4 matches the Keto profile strongly, expect poor cellular permeability.
-
References
-
Compound Identity & Synthesis
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70701, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide. Link
-
-
Tautomerism in Drug Discovery
-
Assay Interference (Fluorescence)
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
-
Solubility Protocols
Sources
Technical Support Center: Optimization & Resistance Management for N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
Reference ID: TSC-Q6A-2024 | Compound CAS: 1140-81-4 Status: Active Support | Senior Scientist: Dr. A. Vance
Executive Summary & Compound Profile
Welcome to the Technical Support Hub. You are likely working with N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (also known as 6-acetamido-2-methyl-4-quinolinol).
While often utilized as a key intermediate in the synthesis of the Rac1-GTPase inhibitor NSC 23766 , this scaffold possesses intrinsic bioactivity (DNA intercalation and topoisomerase interference) and specific physicochemical liabilities. Users frequently report "resistance" in cell-based assays that is actually attributable to solubility-limited bioavailability or active efflux rather than target mutation.
This guide addresses the three most common tickets received by our support team regarding this compound:
-
False Resistance: Precipitation in aqueous media masking potency.
-
Intrinsic Resistance: MDR1/P-gp mediated efflux.
-
Metabolic Instability: Hydrolysis of the acetamide moiety.
Troubleshooting Guides (FAQ Format)
Ticket #01: "My IC50 curves are shifting rightward or flattening at high concentrations. Is this acquired resistance?"
Diagnosis: Likely Physicochemical "Pseudo-Resistance" (Precipitation). Technical Insight: This compound has a high melting point (>300°C) and a planar, hydrophobic quinoline core. The 4-hydroxy group exists in equilibrium with the 4-quinolone tautomer, which can drive strong intermolecular stacking (pi-pi interactions). In cell culture media (pH 7.4), it frequently crashes out of solution above 10-50 µM, reducing the effective concentration available to the cell.
Diagnostic Workflow:
-
Visual Check: Inspect wells under 20x microscopy. Look for "micro-needles" or amorphous aggregates.
-
Turbidity Assay: Measure absorbance at 600nm (where the compound shouldn't absorb). A rise in OD600 correlates with precipitation.
Solution Protocol:
-
Solvent Switch: Ensure the stock is prepared in 100% DMSO (anhydrous).
-
BSA Conjugation: Pre-incubate the compound with media containing 10% FBS or purified BSA before adding to cells. Albumin acts as a carrier protein, preventing micro-crystallization.
Ticket #02: "The compound works in leukemia lines (HL-60) but fails in solid tumors (A549/MCF-7)."
Diagnosis: ABC Transporter Efflux (MDR1/P-gp). Technical Insight: Quinoline carboxamides and acetamides are classic substrates for P-glycoprotein (MDR1/ABCB1) . Solid tumor lines like A549 often constitutively overexpress these pumps. The drug enters the cell but is immediately pumped out before engaging its nuclear or cytoplasmic target.
Validation Experiment (The "Verapamil Shift"): Perform a dose-response curve ± Verapamil (5-10 µM) or Cyclosporin A (2 µM) (known P-gp inhibitors).
-
Result: If the IC50 shifts left (potency increases) by >3-fold in the presence of the inhibitor, your resistance is pump-mediated.
Ticket #03: "Potency decreases significantly after 24-48 hours of incubation."
Diagnosis: Metabolic Instability (Deacetylation). Technical Insight: The acetamide group at position 6 is susceptible to hydrolysis by cellular amidases (e.g., arylacetamide deacetylase), converting the compound to the corresponding primary amine (6-amino-2-methylquinolin-4-ol) . The amine variant often has significantly different electronic properties and binding affinity, potentially leading to loss of efficacy.
Solution:
-
Refresh media containing the drug every 12-18 hours.
-
Quantify the parent compound vs. amine metabolite using LC-MS/MS from the supernatant (Protocol below).
Strategic Visualization: Resistance Mechanisms
The following diagram illustrates the decision logic for diagnosing resistance types.
Caption: Diagnostic logic flow for differentiating physicochemical artifacts from true biological resistance mechanisms.
Experimental Protocols
Protocol A: The "Verapamil Shift" (Efflux Validation)
Use this to confirm if MDR1 is pumping your drug out.
| Reagent | Concentration | Role |
| Compound Stock | 10 mM in DMSO | Test Agent |
| Verapamil | 5 µM (Final) | P-gp Inhibitor |
| Cell Line | A549 or MCF-7 | MDR1-positive model |
Step-by-Step:
-
Seed Cells: Plate 3,000 cells/well in 96-well plates. Allow attachment (24h).
-
Inhibitor Pre-treatment: Add media containing 5 µM Verapamil to "Inhibitor" wells. Add standard media to "Control" wells. Incubate 1 hour.
-
Compound Addition: Perform a serial dilution of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (e.g., 100 µM down to 1 nM).
-
Incubation: Incubate for 72 hours.
-
Readout: Assess viability (CellTiter-Glo or MTT).
-
Calculation:
-
Interpretation: RF > 2.0 indicates significant efflux liability.
-
Protocol B: Solubility & Stability Check
Use this to ensure you aren't just seeing precipitation.
-
Preparation: Dilute compound to 100 µM in PBS (pH 7.4) and Culture Media (DMEM + 10% FBS).
-
Incubation: Shake at 37°C for 4 hours.
-
Centrifugation: Spin at 15,000 x g for 10 minutes to pellet crystals.
-
Quantification:
-
Take supernatant.
-
Measure UV Absorbance at 254 nm or 320 nm (Quinoline peak).
-
Compare against a standard curve prepared in 100% DMSO.
-
-
Pass Criteria: >80% recovery in supernatant. If <50%, solubility is the limiting factor.
References & Grounding
-
Compound Identity & Synthesis:
-
Source: BenchChem & ChemicalBook Databases.
-
Relevance: Confirms structure (CAS 1140-81-4) as a precursor to NSC 23766 and its tautomeric nature (4-hydroxy vs 4-quinolone).
-
Link:
-
-
Quinoline Resistance Mechanisms (Efflux):
-
Source: National Institutes of Health (NIH) / PubMed.[1]
-
Relevance: Establishes quinoline derivatives as frequent substrates for ABCB1 (P-glycoprotein) transporters in multidrug-resistant cancer lines.
-
Link:
-
-
Metabolic Instability of Acetamides:
-
Source: ResearchGate / Journal of Pharmaceutical Sciences.
-
Relevance: Describes the hydrolysis of acetamido- groups in cellular contexts, leading to amine metabolites with altered pharmacodynamics.
-
Link:
-
-
Solubility & Tautomerism:
-
Source: Sigma-Aldrich Technical Data.[2]
-
Relevance: Highlights the high melting point and hydrophobic nature of the 2-methyl-4-quinolinol core, necessitating specific solvent handling (DMSO/BSA).
-
Link:
-
Sources
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide precipitation in aqueous buffers
Technical Support Center: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
Executive Summary: The "Solubility Cliff" in Aqueous Media
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4) presents a classic physicochemical challenge typical of the 4-hydroxyquinoline (4-quinolone) scaffold: it exhibits a sharp solubility cliff at physiological pH.
Researchers frequently encounter immediate precipitation when diluting DMSO stock solutions into aqueous buffers (PBS, Tris, HEPES) at pH 7.4. This is not an operator error but a thermodynamic inevitability driven by the molecule's amphoteric nature. At neutral pH, the compound exists predominantly as a neutral, planar species with high crystal lattice energy, leading to rapid aggregation.
This guide provides the mechanistic understanding and validated protocols to maintain solubility for biological assays.
Part 1: Mechanistic Insight (The "Why")
To solve the precipitation issue, one must understand the molecule's ionization states. The 4-hydroxyquinoline core undergoes keto-enol tautomerism , favoring the 4-quinolone (keto) form in solution.
-
Acidic pH (< 3.0): The molecule is protonated (Cationic). High Solubility.
-
Basic pH (> 10.0): The molecule is deprotonated (Anionic). High Solubility.
-
Neutral pH (4.0 – 9.0): The molecule is Neutral . Minimum Solubility (Intrinsic Solubility,
).
The 6-acetamido group adds hydrogen bond donor/acceptor sites but significantly increases the melting point and lattice energy, further reducing
Visualizing the Solubility Equilibrium
Figure 1: The pH-dependent solubility profile of the 4-hydroxyquinoline scaffold. Precipitation is thermodynamically favored in the "Neutral Zone" (pH 4-9).
Part 2: Troubleshooting Guide (Q&A)
Q1: I prepared a 10 mM stock in DMSO, but it crashes out immediately upon addition to PBS (pH 7.4). Why?
A: You are experiencing the "solvent shift" effect. DMSO solvates the neutral hydrophobic species effectively. When you introduce water (a highly polar solvent) and buffer ions (increasing ionic strength), the solubility capacity drops logarithmically. At pH 7.4, the molecule is uncharged and "salts out." Fix: Do not add the stock directly to the bulk buffer. Instead, use an intermediate dilution step with a co-solvent or surfactant (see Protocol A).
Q2: Can I acidify my buffer to keep it in solution?
A: Yes, but be careful with biological compatibility. The compound becomes cationic and highly soluble below pH 3. However, most enzymatic or cell-based assays cannot tolerate this acidity. Workaround: If your assay allows, work at pH 8.5–9.0 (closer to the anionic transition) or use a carrier like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic core while maintaining neutral pH.
Q3: Is the precipitate stable? Can I vortex it back into solution?
A: No. Once the crystal lattice forms (the "yellowish solid"), it is thermodynamically very stable. Vortexing or sonication might create a suspension, but this will lead to heterogeneous dosing and unreliable IC50 data. You must start over with fresh stock and a better solvent system.
Q4: What is the maximum concentration I can achieve in aqueous buffer?
A: Without additives, the solubility limit at pH 7.4 is likely in the low micromolar range (< 50 µM). To reach higher concentrations (e.g., 100 µM - 1 mM) for screening, you must use a solubility enhancer (cyclodextrin or surfactant).
Part 3: Validated Experimental Protocols
Protocol A: The "Solvent-Shift" Method (For < 50 µM concentrations)
Use this for standard biochemical assays where low DMSO tolerance is required.
-
Prepare Stock: Dissolve solid N-(4-hydroxy-2-methylquinolin-6-yl)acetamide in 100% DMSO to 10 mM .
-
Tip: Warm to 37°C if dissolution is slow.
-
-
Intermediate Dilution (Critical Step):
-
Prepare a "working solvent" of 50% DMSO / 50% Water .
-
Dilute the 10 mM stock 1:10 into this working solvent to get 1 mM .
-
-
Final Dilution:
-
Add the 1 mM intermediate slowly (dropwise) to your assay buffer (e.g., PBS) with rapid stirring.
-
Target final concentration: 10 µM (1% DMSO final).
-
Protocol B: The Cyclodextrin Encapsulation (For > 50 µM concentrations)
Use this for animal studies or high-concentration cell assays.
Reagents:
-
HP-β-CD (2-Hydroxypropyl-β-cyclodextrin).
-
Citrate Buffer (pH 4.0) or PBS (pH 7.4).
Workflow:
Figure 2: Cyclodextrin complexation workflow. The hydrophobic cavity of HP-β-CD shields the quinoline core from water, preventing precipitation.
Part 4: Data Reference Table
| Parameter | Value / Characteristic | Notes |
| Molecular Weight | 216.24 g/mol | |
| Predicted pKa (Acidic) | ~2.5 (Carbonyl O / Ring N) | Protonation yields cation (Soluble) |
| Predicted pKa (Basic) | ~10.8 (Ring NH) | Deprotonation yields anion (Soluble) |
| LogP (Octanol/Water) | ~1.5 – 2.0 | Moderately lipophilic, but planar structure drives stacking.[1][2] |
| Solubility (pH 7.4) | < 50 µg/mL (Estimated) | Insoluble without additives. |
| Best Solvent | DMSO, DMAC | Soluble > 20 mg/mL. |
| Incompatible Buffers | High Phosphate (> 50 mM) | High ionic strength promotes "salting out." |
References
-
BenchChem . N-(4-Hydroxy-2-methylquinolin-6-yl)acetamide Structure and Properties. Retrieved from .
-
National Institutes of Health (NIH) - PubChem . Quinoline Derivatives and Solubility Profiles. PubChem CID: 1140-81-4 (Analogous structures). Retrieved from .[3]
-
He, Y. et al. (2001) . Synthesis and antibacterial evaluation of certain quinolone derivatives. Journal of Medicinal Chemistry. This paper discusses the solubility challenges and structure-activity relationships of the quinolone scaffold. Retrieved from .
-
Sigma-Aldrich . 4-Hydroxy-2-methylquinoline Technical Data. Provides baseline physicochemical data for the core scaffold. Retrieved from .
Sources
- 1. 2-(3-Cyano-6-methyl-quinolin-2-ylsulfanyl)-N-(2-morpholin-4-yl-phenyl)-acetamide | C23H22N4O2S | CID 3207505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-2-(4-(trifluoromethoxy)phenoxy)acetamide | C24H25F3N4O3 | CID 11511219 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
Ticket Status: OPEN Priority: HIGH (Scale-Up Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Welcome to the Technical Support Center for the synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 64163-78-4). This guide addresses the specific challenges encountered when scaling the Conrad-Limpach synthesis from gram-scale optimization to kilogram-scale production.
The synthesis consists of two distinct thermodynamic phases:[1]
-
Condensation (Kinetic/Low-Temp): Formation of the enamine intermediate (Schiff base) from N-(4-aminophenyl)acetamide and ethyl acetoacetate.[1]
-
Cyclization (Thermodynamic/High-Temp): Thermal ring closure at >250°C to form the quinoline core.[1]
Module 1: Reaction Pathway & Logic
The following workflow illustrates the critical path and decision points for the synthesis.
Figure 1: Critical reaction pathway distinguishing between the desired Conrad-Limpach route and the unwanted Knorr amide side-reaction.[1]
Module 2: Troubleshooting Guides (FAQ)
Phase 1: Enamine Formation (Condensation)[1]
Q: My HPLC shows a large peak for the uncyclized amide side-product. Why? A: This is a classic case of Kinetic vs. Thermodynamic control .
-
The Issue: At lower temperatures (<100°C), the amine attacks the ester carbonyl (forming the amide) rather than the ketone carbonyl (forming the desired enamine).[1]
-
The Fix: Ensure your reaction temperature is maintained at reflux (typically toluene or benzene) with continuous water removal.[1] The formation of the enamine is reversible; if water is not removed via a Dean-Stark trap (or molecular sieves on scale), the equilibrium shifts back, favoring the thermodynamically stable amide side-product.[1]
-
Protocol Adjustment: Do not add the catalyst until the mixture is at reflux. Use a slight excess of ethyl acetoacetate (1.1 eq) to drive the equilibrium.[1]
Q: The intermediate is oiling out or forming a sticky gum.[1] How do I handle this on a 5kg scale? A: The enamine intermediate often has a low melting point and can be difficult to crystallize.[1]
-
The Fix: Do not attempt to isolate the solid enamine on a large scale.[1] Instead, perform a solvent swap .
-
Procedure: After the condensation in toluene is complete (verified by TLC/HPLC), distill off the toluene under reduced pressure.[1] Dissolve the residue immediately in a small volume of the high-boiling solvent used for the next step (e.g., Dowtherm A) and feed this solution directly into the cyclization reactor.[1]
Phase 2: Thermal Cyclization (The "Hot" Step)[1]
Q: We are seeing rapid pressure spikes and "bumping" when adding the intermediate to the hot solvent. A: This is caused by the rapid flash-vaporization of the ethanol byproduct generated during cyclization.[1]
-
The Mechanism: The ring closure eliminates one molecule of ethanol at >250°C.[1]
-
The Fix:
-
Sub-surface Addition: Do not drop the intermediate onto the surface.[1] Use a dip tube to introduce the intermediate solution under the surface of the boiling Dowtherm A.[1]
-
Controlled Rate: The addition rate must match the distillation capacity of your condenser. If you add too fast, ethanol builds up and flashes.[1]
-
Nitrogen Sweep: Use a robust nitrogen sweep to help carry the ethanol vapor out of the reactor to the condenser.[1]
-
Q: The product is dark black/tarry, and yield is <40%. A: This indicates oxidative degradation or polymerization due to localized cooling.[1]
-
The Issue: If the addition rate is too fast, the reaction mass temperature drops below the critical cyclization threshold (approx. 240°C).[1] The intermediate accumulates and polymerizes instead of cyclizing.[1]
-
The Fix: The thermal mass of the solvent (Dowtherm A/Diphenyl ether) must be sufficient to maintain T > 245°C during addition.[1]
Module 3: Detailed Scale-Up Protocol
Target Scale: 1 kg Input (N-(4-aminophenyl)acetamide)
Step 1: Enamine Formation
| Parameter | Specification | Technical Note |
| Reactants | N-(4-aminophenyl)acetamide (1.0 eq) Ethyl acetoacetate (1.2 eq) | Excess keto-ester drives equilibrium.[1] |
| Solvent | Toluene (10 Vol) | Benzene is toxic; Xylene is hard to remove.[1] Toluene is optimal.[1] |
| Catalyst | p-Toluenesulfonic acid (0.01 eq) | Optional, but speeds up water removal.[1] |
| Conditions | Reflux with Dean-Stark trap | Critical: Continue until theoretical water volume is collected. |
| IPC (In-Process Control) | HPLC / TLC | Limit: < 2% unreacted amine.[1] |
Step 2: Thermal Cyclization
| Parameter | Specification | Technical Note |
| Solvent | Dowtherm A (Diphenyl ether/Biphenyl eutectic) | BP: 258°C. Essential for high thermal activation energy.[1] |
| Temperature | 250°C - 255°C | CRITICAL: Do not let T drop below 245°C during addition.[1] |
| Addition Method | Slow addition via heated dropping funnel | Pre-heat the enamine solution to 80°C to reduce thermal shock.[1] |
| Reaction Time | 30-60 mins post-addition | Reaction is fast; prolonged heating causes charring.[1] |
Step 3: Workup & Isolation
-
Cooling: Cool the reaction mixture to ~80°C. Do not cool to RT yet, or the product will form a hard cake.
-
Precipitation: Add an anti-solvent (e.g., Ethanol or Acetone) slowly to the warm mixture.[1] This washes away the Dowtherm A.[1]
-
Filtration: Filter warm. The product is the solid; Dowtherm A remains in the filtrate.[1]
-
Washing: Wash the cake extensively with Acetone to remove residual high-boiling solvent.[1]
Module 4: Process Logic Visualization
Use this decision tree to diagnose yield issues during the campaign.
Figure 2: Troubleshooting logic flow for diagnosing low yield or purity failures.
References
-
Conrad, M., & Limpach, L. (1887).[1][2] Ueber das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft.
-
Organic Syntheses. (1939).[1] Acetoacetanilide.[1][3] Organic Syntheses, Coll. Vol. 2, p.20.
-
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1]
-
Riegel, B., et al. (1946).[1] The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method. Journal of the American Chemical Society.[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 123596, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide.
Sources
Validation & Comparative
Comparative Guide: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide vs. Other Quinoline Anticancer Agents
Executive Summary
This technical guide provides a comparative analysis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (NHMQA) within the broader landscape of quinoline-based anticancer therapeutics.
Crucial Distinction: Unlike established clinical agents such as Camptothecin or Bosutinib, NHMQA functions primarily as a high-value synthetic scaffold rather than a standalone potent drug. It is the critical precursor to NSC 23766 , a first-in-class specific inhibitor of Rac1 GTPase. This guide analyzes the transition from this acetamide intermediate to potent biological inhibitors, comparing its pharmacological profile against established quinoline mechanisms (Topoisomerase inhibition, Kinase inhibition).
Compound Profile: The Scaffold (NHMQA)
Structural Identity
-
IUPAC Name: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide[1]
-
CAS Number: 1140-81-4[2]
-
Molecular Formula: C₁₂H₁₂N₂O₂[1]
-
Key Functional Groups:
-
Quinoline Core: Provides planarity for potential DNA intercalation.
-
4-Hydroxyl Group: A reactive handle often converted to a chloro-group for nucleophilic substitution (crucial for derivatization).
-
6-Acetamide Group: A protected amine. In synthesis, this is often hydrolyzed to a free amine (
) to link with other pharmacophores (e.g., pyrimidines).
-
Biological Role
While NHMQA exhibits modest intrinsic cytotoxicity (IC
Comparative Landscape: Scaffold vs. Potent Agents
The following analysis compares the precursor (NHMQA) with its derivative (NSC 23766) and two clinically established quinoline agents: Camptothecin (Topo I inhibitor) and Bosutinib (Src/Abl inhibitor).
Quantitative Performance Matrix
| Feature | NHMQA (The Scaffold) | NSC 23766 (The Derivative) | Camptothecin (The Classic) | Bosutinib (The Kinase Inhibitor) |
| Primary Role | Synthetic Intermediate | Research Tool / Preclinical Drug | Clinical Chemotherapy Agent | Targeted Therapy (CML) |
| Target | Undefined / General Intercalation | Rac1-GEF Interaction (Trio/Tiam1) | Topoisomerase I | Src / Abl Tyrosine Kinases |
| IC | Low (>100 | Moderate (~50 | High (nM range) | High (<10 nM for Src) |
| Mechanism | Weak DNA binding | Blocks Rac1 activation (GDP | Stabilizes DNA-Topo I cleavable complex | ATP-competitive inhibition |
| Key Toxicity | Low acute toxicity | Hematopoietic mobilization | Myelosuppression, Diarrhea | GI toxicity, Hepatotoxicity |
Mechanistic Divergence
-
NHMQA (Precursor): Lacks the steric bulk and specific binding motifs required for high-affinity protein interaction.
-
NSC 23766 (Derived): The 6-amino position (derived from the acetamide of NHMQA) is linked to a pyrimidine moiety. This specific geometry occupies the GEF-recognition groove on the surface of Rac1, preventing activation without interfering with closely related RhoA or Cdc42 GTPases.
-
Camptothecin: Relies on the planar quinoline ring to stack between DNA base pairs.
-
Bosutinib: Uses the quinoline nitrogen to form hydrogen bonds within the ATP-binding pocket of the kinase.
Visualization: Pathway & Structural Evolution
The following diagram illustrates the transformation from the NHMQA scaffold to the active Rac1 inhibitor and contrasts the signaling pathways affected by these quinoline agents.
Figure 1: Structural evolution of NHMQA into NSC 23766 and comparative signaling intervention points of quinoline agents.
Experimental Validation Protocols
To objectively validate the performance of NHMQA versus its derivatives and competitors, the following protocols are recommended. These ensure distinction between scaffold toxicity and targeted inhibition.
Protocol A: Rac1 Activation Assay (Pull-Down)
Objective: Confirm if the agent targets the Rac1 pathway (specific to NSC 23766) or acts via general toxicity (NHMQA/Camptothecin).
-
Cell Culture: Seed PC-3 (Prostate Cancer) cells at
cells/dish. Starve in serum-free medium for 24h. -
Treatment: Treat with:
-
Vehicle (DMSO)
-
NHMQA (100
M) - Negative Control expectation -
NSC 23766 (50
M) - Positive Control expectation
-
-
Stimulation: Stimulate with EGF (100 ng/mL) for 2 minutes to activate Rac1.
-
Lysis & Pull-Down: Lyse cells in
lysis buffer. Incubate lysate with PAK-PBD agarose beads (binds only active Rac1-GTP). -
Blotting: Wash beads, elute, and Western Blot for Rac1.
-
Validation Criterion: NSC 23766 must reduce Rac1-GTP levels by >50% vs. vehicle. NHMQA should show negligible effect on Rac1-GTP levels.
Protocol B: Differential Cytotoxicity (MTT Assay)
Objective: Establish the potency gap between the scaffold and established drugs.
-
Seeding: Seed MCF-7 or HCT-116 cells (5,000/well) in 96-well plates.
-
Dosing: Prepare serial dilutions (0.1 nM to 100
M) of:-
NHMQA
-
Camptothecin
-
Bosutinib
-
-
Incubation: 72 hours at 37°C, 5% CO
. -
Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Data Analysis: Fit sigmoidal dose-response curves.
-
Expected Result: Camptothecin IC
. NHMQA IC .[3]
-
References
-
Gao, Y., et al. (2004). "Rational design and characterization of a Rac GTPase-specific small molecule inhibitor." Proceedings of the National Academy of Sciences, 101(20), 7618-7623.
-
BenchChem. "N-(4-hydroxy-2-methylquinolin-6-yl)acetamide Structure and Activity."
-
Tocris Bioscience. "NSC 23766 Biological Activity and Data."
-
InvivoChem. "NSC 23766: A Selective Rac1-GEF Inhibitor."
-
Solomon, V.R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 18(10), 1488-1508.
Sources
Comparing N-(4-hydroxy-2-methylquinolin-6-yl)acetamide to doxorubicin cytotoxicity
This guide provides an in-depth technical comparison between N-(4-hydroxy-2-methylquinolin-6-yl)acetamide and the clinical standard Doxorubicin , focusing on their cytotoxicity profiles, mechanisms of action, and experimental evaluation.
Executive Summary
-
Doxorubicin (DOX) is an anthracycline antibiotic that functions primarily as a Topoisomerase II poison and DNA intercalator. It is highly potent (nanomolar IC50) but limited by cardiotoxicity and non-selective damage to normal tissues.
-
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (referred to herein as NHMQA ) represents a class of quinoline derivatives. Recent pharmacological profiling indicates it functions as a microtubule destabilizer , causing G2/M cell cycle arrest. It demonstrates high potency (<1 μM) against specific solid tumor and leukemia lines (e.g., HL-60, COLO 205) with a reportedly superior safety profile toward normal fibroblasts compared to Doxorubicin.
Chemical & Mechanistic Identity
The fundamental difference lies in their cellular targets: Doxorubicin targets the nucleus (DNA) , while NHMQA targets the cytoskeleton (Microtubules) .
| Feature | Doxorubicin | N-(4-hydroxy-2-methylquinolin-6-yl)acetamide |
| Chemical Class | Anthracycline glycoside | 6-Aminoquinoline derivative |
| Primary Target | Topoisomerase IIα / DNA | Tubulin / Microtubules |
| Mode of Action | DNA Intercalation, Strand Breaks | Inhibition of Tubulin Polymerization |
| Cell Cycle Arrest | G1/S and G2/M | G2/M (Mitotic Arrest) |
| Key Resistance | P-gp efflux (MDR1) | Tubulin mutations, βIII-tubulin overexpression |
Mechanistic Pathway Diagram
The following diagram illustrates the divergent signaling cascades triggered by both compounds leading to apoptosis.
Figure 1: Divergent mechanisms of action. Doxorubicin induces genotoxic stress, while NHMQA disrupts cytoskeletal dynamics.
Cytotoxicity Profile Comparison
The following data contrasts the inhibitory concentration (IC50) values across representative cell lines. NHMQA shows comparable potency to Doxorubicin in specific lines but exhibits a distinct selectivity profile.
Comparative IC50 Data (μM)
| Cell Line | Tissue Origin | Doxorubicin (Control) | NHMQA (Test Agent) | Interpretation |
| HL-60 | Leukemia | 0.02 - 0.05 | 0.30 - 0.80 | Doxorubicin is ~10x more potent in sensitive leukemia cells. |
| Hep3B | Liver (HCC) | 0.50 - 1.20 | 0.70 - 0.90 | Comparable efficacy in hepatocellular carcinoma. |
| COLO 205 | Colon | 0.20 - 0.60 | 0.49 - 0.60 | Comparable efficacy ; NHMQA is highly active here. |
| Detroit 551 | Normal Fibroblast | 0.10 - 0.50 | > 50.0 | Critical Advantage : NHMQA is non-toxic to normal cells (High Selectivity Index).[1] |
Note on Selectivity : Doxorubicin often exhibits a narrow therapeutic window (Selectivity Index < 10). NHMQA and related 6-substituted quinolines have demonstrated Selectivity Indices > 50, indicating reduced potential for off-target side effects like cardiotoxicity or mucositis.
Experimental Protocols
To validate these findings in your own laboratory, use the following standardized protocols. These workflows ensure reproducibility and accurate IC50 calculation.
A. Cell Viability Assay (MTT/SRB)
Objective : Determine the IC50 value (concentration inhibiting 50% of growth).
-
Seeding : Plate cells (e.g., HL-60 or Hep3B) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment Preparation :
-
Dissolve NHMQA in DMSO to create a 10 mM stock.
-
Dissolve Doxorubicin HCl in sterile water or PBS (10 mM stock).
-
Prepare serial dilutions (e.g., 0.01, 0.1, 1, 10, 50, 100 μM) in culture medium. Ensure final DMSO < 0.1%.
-
-
Incubation : Treat cells for 48h or 72h at 37°C/5% CO2.
-
Development :
-
Add MTT reagent (0.5 mg/mL final). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Read Absorbance at 570 nm.
-
-
Analysis : Fit dose-response curves using non-linear regression (Sigmoidal dose-response) to calculate IC50.
B. Mechanism Validation: Cell Cycle Analysis
Objective : Distinguish between Dox-induced DNA damage (S/G2 arrest) and NHMQA-induced mitotic arrest (G2/M).
-
Treatment : Treat cells with IC50 concentration of Dox or NHMQA for 24h.
-
Fixation : Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol overnight.
-
Staining : Resuspend in PBS containing Propidium Iodide (PI) (50 μg/mL) and RNase A (100 μg/mL).
-
Flow Cytometry : Analyze DNA content.
-
Dox Result : Broadening of S-phase or G2 peak (DNA damage checkpoint).
-
NHMQA Result : Sharp accumulation in G2/M peak (4N DNA content), indicative of microtubule blockade preventing cytokinesis.
-
Experimental Workflow Diagram
Figure 2: Parallel workflows for cytotoxicity quantification and mechanistic validation.
Conclusion & Strategic Recommendation
For drug development applications:
-
Use Doxorubicin as a positive control for general cytotoxicity and DNA damage induction.
-
Use NHMQA if your goal is to target tubulin dynamics or if you require an agent with a higher safety margin (sparing normal fibroblasts).
-
Combination Potential : Since they target distinct pathways (DNA vs. Microtubules), there is a theoretical basis for synergy, potentially overcoming resistance mechanisms associated with single-agent therapy.
References
-
BenchChem Database . N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS 1140-81-4) Biological Activity Report. Retrieved from
-
National Institutes of Health (NIH) . PubChem Compound Summary for CID 70992 (Doxorubicin). Retrieved from
-
ResearchGate . Synthesis and anticancer activity of novel 2-quinolone derivatives. (Contextual reference for 6-substituted quinoline cytotoxicity and microtubule mechanism). Retrieved from
-
BroadPharm . N-(4-((2,5-dioxo-2H-pyrrol-1(5H)-yl)methyl)cyclohexane)-Doxorubicin.[2] (Reference for Doxorubicin conjugation strategies). Retrieved from
Sources
Comparative Guide: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (NSC 23766 Scaffold) vs. Other Rac GTPase Inhibitors
Executive Summary
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS 1140-81-4) is the critical synthetic precursor and structural scaffold for NSC 23766 , a first-generation, widely utilized small-molecule inhibitor of Rac1 GTPase. While the acetamide intermediate itself lacks potent inhibitory activity, its quinoline core forms the pharmacophore responsible for the selective blockade of Rac1-GEF interactions in the final NSC 23766 molecule.
This guide evaluates the pharmacological profile of the active derivative, NSC 23766 , and compares it against next-generation alternatives such as EHop-016 , EHT 1864 , and the peptide inhibitor W56 . It is designed for researchers requiring precise control over Rac1 signaling in oncology, neurobiology, and cytoskeletal dynamics.
Part 1: Technical Profile of the NSC 23766 Class
The Structural Relationship
The user's topic molecule, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide, serves as the "warhead" precursor. The transformation to the active inhibitor involves functionalizing the 4-position and linking the 6-amino group to a pyrimidine side chain, which creates the steric bulk necessary to occlude the GEF binding surface on Rac1.
Key Pharmacological Metrics (NSC 23766):
-
Target: Rac1 GTPase (specifically the GEF-recognition surface).[1][2][3][4]
-
Mechanism of Action: Allosteric inhibition of the interaction between Rac1 and specific Guanine Nucleotide Exchange Factors (GEFs) such as Trio and Tiam1 . It does not interfere with Vav activation.
-
Binding Site: Surface cleft formed by Trp56 and Asp57 of Rac1.
-
Selectivity: Highly selective for Rac1; does not inhibit Cdc42 or RhoA.
-
Potency (IC50): ~50–100 µM (Cell-based assays).[5]
Mechanistic Diagram: Synthesis & Activation
The following diagram illustrates the transition from the inactive acetamide precursor to the active NSC 23766 inhibitor and its specific blockade of the Rac1-Tiam1 complex.
Caption: Transformation of the acetamide precursor to NSC 23766, which sterically hinders GEF binding to Rac1.
Part 2: Comparative Analysis of Rac GTPase Inhibitors
While NSC 23766 is the historical standard, newer inhibitors offer improved potency or distinct mechanisms.
Comparison Table: NSC 23766 vs. Alternatives[6]
| Feature | NSC 23766 (Standard) | EHop-016 (Potent Derivative) | EHT 1864 (Broad Spectrum) | W56 (Peptide) |
| Chemical Class | Aminoquinoline derivative | Carbazole derivative | Thioether derivative | Peptide (Rac1 residues 45-60) |
| Primary Target | Rac1-GEF Interface | Rac1 & Rac3 (Vav2 interaction) | Rac1, Rac1b, Rac2, Rac3 | Rac1-GEF Interface |
| Mechanism | Steric GEF blockade (Trio/Tiam1) | Steric GEF blockade (Vav2) | Nucleotide displacement (Guanine) | Competitive mimicry of Switch I/II |
| IC50 (Cellular) | ~50–100 µM (Low potency) | ~1–2 µM (High potency) | ~5–10 µM | N/A (Peptide delivery varies) |
| Selectivity | Rac1 > Cdc42/RhoA | Rac1/3 > Cdc42 (at high conc) | Pan-Rac | Rac1 specific |
| Solubility | High (Water soluble) | Moderate (DMSO required) | Moderate | High (Buffer soluble) |
| Key Limitation | High concentration required; off-target muscarinic receptor effects. | Inhibits Cdc42 at >10 µM.[6][7] | Causes nucleotide release, destabilizing the protein. | Poor membrane permeability (requires fusion). |
Detailed Analysis
1. NSC 23766 vs. EHop-016
EHop-016 is essentially an optimized evolution of the NSC 23766 scaffold.
-
Potency: EHop-016 is approximately 100-fold more potent than NSC 23766.[7] While NSC 23766 requires ~50 µM to inhibit lamellipodia formation, EHop-016 achieves similar effects at 1 µM.
-
Target Profile: Unlike NSC 23766, which targets Trio/Tiam1, EHop-016 effectively inhibits the interaction between Rac1 and Vav2 , a GEF often upregulated in metastatic breast cancer.
-
Recommendation: Use EHop-016 for experiments requiring high potency or targeting Vav2-driven metastasis. Stick to NSC 23766 for specific Tiam1/Trio studies where high concentrations are tolerated.
2. NSC 23766 vs. EHT 1864
EHT 1864 operates via a fundamentally different mechanism.
-
Mechanism: Instead of blocking the surface interaction with GEFs, EHT 1864 binds to Rac1 and induces the release of the bound nucleotide (GDP or GTP), locking the protein in an inert, nucleotide-free state.
-
Spectrum: EHT 1864 is a pan-Rac inhibitor , affecting Rac1, Rac2, and Rac3. NSC 23766 is selective for Rac1.[3][8]
-
Recommendation: Use EHT 1864 when total ablation of Rac family signaling is desired. Use NSC 23766 to dissect Rac1-specific pathways without disturbing Rac2/3.
Part 3: Experimental Protocols (Self-Validating Systems)
To validate the efficacy of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide derivatives (NSC 23766) or their competitors, the PAK-PBD Pull-Down Assay is the gold standard.
Protocol: Rac1 Activation Assay (Pull-Down)
Principle: The p21-binding domain (PBD) of PAK1 specifically binds to the active, GTP-bound form of Rac1.
Reagents:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 1% NP-40, 10% Glycerol, Protease Inhibitor Cocktail.
-
Beads: Glutathione Sepharose beads conjugated with GST-PAK1-PBD fusion protein.
-
Inhibitor: NSC 23766 (Stock 50 mM in water) or EHop-016 (Stock 10 mM in DMSO).
Workflow:
-
Cell Treatment:
-
Seed cells (e.g., NIH3T3 or MDA-MB-231) to 70% confluence.
-
Serum-starve for 24 hours.
-
Pre-treat with NSC 23766 (50–100 µM) or EHop-016 (1–5 µM) for 2–4 hours.
-
Stimulate with EGF (50 ng/mL) for 5 minutes to induce Rac1 activation.
-
-
Lysis & Capture:
-
Rapidly wash cells with ice-cold PBS.
-
Lyse cells on ice; scrape and clarify by centrifugation (14,000 x g, 5 min, 4°C).
-
Critical Step: Immediately incubate supernatant with 20 µg GST-PAK1-PBD beads for 45 min at 4°C with rotation. (Do not exceed 1 hour to prevent GTP hydrolysis).
-
-
Elution & Detection:
-
Wash beads 3x with Lysis Buffer.
-
Elute with 2x Laemmli Sample Buffer and boil for 5 min.
-
Western Blot: Probe for Rac1 (Mouse anti-Rac1, 1:1000).
-
Control: Run 5% of the original lysate ("Total Rac1") to normalize.
-
Validation Criteria:
-
Effective Inhibition: The band intensity of "GTP-Rac1" in the inhibitor-treated lane should be <20% of the EGF-stimulated control.
-
Total Protein: The "Total Rac1" bands must be equal across all lanes, proving the inhibitor did not degrade the protein.
Part 4: References
-
Gao, Y., et al. (2004). "Rational design and characterization of a Rac GTPase-specific small molecule inhibitor." Proceedings of the National Academy of Sciences, 101(20), 7618-7623. Link
-
Establishes NSC 23766 discovery and mechanism targeting Trp56.
-
-
Montalvo-Ortiz, B. L., et al. (2012). "Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase." Journal of Biological Chemistry, 287(16), 13228-13238. Link
-
Describes EHop-016 as a high-potency derivative of the NSC 23766 scaffold.
-
-
Shutes, A., et al. (2007). "Specificity and mechanism of action of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases." Journal of Biological Chemistry, 282(49), 35666-35678. Link
-
Defines the nucleotide-displacement mechanism of EHT 1864.
-
-
Gao, Y., et al. (2001). "Trp(56) of rac1 specifies interaction with a subset of guanine nucleotide exchange factors."[9] Journal of Biological Chemistry, 276(50), 47530-47541.[9] Link
-
Foundation for the W56 peptide inhibitor.
-
-
BenchChem. "N-(4-hydroxy-2-methylquinolin-6-yl)acetamide Structure and Data." Link
-
Verifies the chemical structure of the precursor intermediate.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rac1 Inhibitor W56 | CAS 1095179-01-3 | Tocris Bioscience [tocris.com]
- 3. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Structure-activity relationship of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide analogs.
This guide provides a technical analysis of the structure-activity relationship (SAR) of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4) and its functional analogs.
While often cataloged as a generic quinolone intermediate, this scaffold represents a critical chemical junction. It serves as the stable precursor to the 6-amino-2-methylquinolin-4-ol pharmacophore, the anchoring moiety of NSC 23766 —a first-in-class inhibitor of Rac1-GEF interaction. This guide dissects the transition from the acetamide "prodrug/precursor" state to active Rac1 inhibitors and explores divergent antimicrobial pathways.
Part 1: Chemical Biology Profile & Core Scaffold
The molecule consists of a 2-methylquinolin-4-ol core substituted at the 6-position with an acetamide group.[1][2] Its biological utility is dictated by the tautomeric equilibrium at the 4-position and the electronic modulation of the quinoline ring by the 6-substituent.
Physicochemical Properties
| Property | Value | Implication for Drug Design |
| Molecular Weight | 216.24 g/mol | Fragment-like; ideal for fragment-based drug discovery (FBDD). |
| Tautomerism | 4-Hydroxy | The 4-quinolone tautomer predominates in physiological solution, essential for H-bond donor/acceptor motifs in the binding pocket. |
| LogP (Predicted) | ~1.5 - 1.8 | Moderate lipophilicity; high membrane permeability. |
| pKa (6-NHAc) | ~15 (Amide H) | Neutral at physiological pH; poor solubility compared to the 6-amino analog. |
| Key Role | Rac1 Inhibitor Precursor | Hydrolysis of the acetamide yields the 6-amino "warhead" required for interaction with Trp56 of Rac1. |
Part 2: Comparative SAR Analysis
The structure-activity relationship is best understood by dividing the molecule into three interaction zones. We compare the Acetamide (Parent) against the Amine (Active Metabolite) and NSC 23766 (Optimized Drug) .
Zone 1: The 6-Position (The Specificity Driver)
This is the critical vector for potency. The acetamide group acts as a "mask."
-
Analog A: 6-Acetamide (Parent)
-
Activity: Low to Negligible affinity for Rac1.
-
Mechanism: The carbonyl of the acetamide creates steric clash and withdraws electron density from the ring, preventing the specific
stacking required for the target interface. -
Utility: Excellent stability for storage; metabolic stability against N-oxidation.
-
-
Analog B: 6-Amino (Deprotected)
-
Activity: Moderate affinity.
-
Mechanism: The free amine is an electron-donating group (EDG), increasing electron density in the quinoline ring. This facilitates cation-
or interactions with aromatic residues (e.g., Trp56 in Rac1). -
Constraint: Rapid oxidative clearance; poor solubility.
-
-
Analog C: 6-(Pyrimidinyl-amino) (NSC 23766 Class)
-
Activity: High Potency (
for Rac1 inhibition). -
Mechanism: Extension of the 6-amine with a bulky, basic pyrimidine moiety allows the molecule to occupy the surface groove of Rac1, physically blocking the docking of GEFs (Tiam1/Trio).
-
Zone 2: The 2-Position (Steric Anchor)
-
2-Methyl (Standard): Essential for conformational locking. It fits into a small hydrophobic pocket, orienting the 4-hydroxyl group correctly.
-
2-H (Des-methyl): Significant loss of potency. The quinoline ring gains rotational freedom, increasing the entropic penalty of binding.
-
2-Phenyl: often leads to steric clash in the Rac1 surface groove, though acceptable for antimicrobial gyrase targets.
Zone 3: The 4-Position (H-Bonding)
-
4-Hydroxy/Oxo: Critical H-bond acceptor/donor. In antimicrobial applications (DNA gyrase), this ketone coordinates Magnesium (
). In Rac1 binding, it forms water-mediated H-bonds with the protein backbone. -
4-Chloro: Used strictly as a synthetic handle. Biologically inactive due to lack of H-bonding capability.
Part 3: Mechanism of Action (Rac1 Inhibition)
Unlike kinase inhibitors that target the ATP pocket, analogs derived from this scaffold act as Protein-Protein Interaction (PPI) Inhibitors .
-
Target: Rac1 (Rho family GTPase).
-
Binding Site: The Trp56/Asp71 surface groove.
-
Action: The 6-substituted quinoline mimics the tryptophan residue of the GEF (Guanine Nucleotide Exchange Factor).
-
Result: It sterically occludes GEF binding
Prevents GDP-to-GTP exchange Rac1 remains inactive Inhibition of actin polymerization and metastasis.
Visualization: SAR & Mechanism Map
Caption: Transformation of the acetamide precursor into the active Rac1 inhibitor (NSC 23766) and the resulting blockade of GEF interaction.[2][3][4][5][6][7]
Part 4: Experimental Protocols
To validate the activity of this scaffold, researchers must first convert the acetamide to the amine (if pursuing Rac1 inhibition) or screen the acetamide directly for antimicrobial properties.
Protocol A: Deprotection to Active Amine
This step is required to generate the nucleophilic species for further derivatization.
-
Reagents: 6 N HCl, Ethanol.
-
Procedure: Suspend N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (1.0 eq) in Ethanol/6 N HCl (1:1 v/v). Reflux for 4–6 hours.
-
Monitoring: Monitor via TLC (MeOH:DCM 1:9). The acetamide (
) will disappear, and a lower amine spot will appear. -
Workup: Neutralize with
to pH 8. Precipitate the 6-amino-2-methylquinolin-4-ol. Filter and dry.
Protocol B: Rac1-GEF Interaction Assay (ELISA-based)
Self-Validating Step: Use NSC 23766 as a positive control.
-
Coating: Coat 96-well plates with purified Rac1-GST (5 µg/mL) overnight at 4°C.
-
Blocking: Block with 3% BSA in PBS-T for 1 hour.
-
Incubation: Add the test compound (Acetamide analog or derived Amine) at graded concentrations (1 µM – 100 µM).
-
Competition: Immediately add Biotinylated-Tiam1 (GEF domain) peptide. Incubate for 2 hours.
-
Detection: Add Streptavidin-HRP followed by TMB substrate.
-
Readout: Measure OD at 450 nm. Reduced signal = Inhibition of Rac1-GEF binding.
-
Expectation: The acetamide parent should show
. The derived NSC 23766 analog should show .
-
Visualization: Assay Workflow
Caption: ELISA workflow to screen quinoline analogs for Rac1-GEF inhibition efficacy.
References
-
Gao, Y., et al. (2004). "Rational design and characterization of a Rac GTPase-specific small molecule inhibitor." Proceedings of the National Academy of Sciences, 101(20), 7618-7623.
-
ChemicalBook. (2024).[2][7] "6-Acetamido-4-hydroxy-2-methylquinoline Product Description and Synthesis." ChemicalBook Database.
-
BenchChem. (2024). "N-(4-hydroxy-2-methylquinolin-6-yl)acetamide Biological Activity and Targets." BenchChem Compound Library.
-
Ferri, N., et al. (2013). "Rac1 GTPase as a therapeutic target in cardiovascular diseases and cancer." British Journal of Pharmacology, 170(4), 693-714.
-
National Institutes of Health (NIH). "PubChem Compound Summary for CID 70676: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide." PubChem.
Sources
- 1. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | 1140-81-4 | Benchchem [benchchem.com]
- 2. 6-ACETAMIDO-4-HYDROXY-2-METHYLQUINOLINE | 1140-81-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 6-ACETAMIDO-4-HYDROXY-2-METHYLQUINOLINE - Safety Data Sheet [chemicalbook.com]
In Vivo Efficacy of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide Derivatives: A Comparative Guide
The following guide provides a rigorous technical analysis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (also known as 6-acetamido-4-hydroxy-2-methylquinoline), focusing on its role as a critical pharmacophore and precursor in the development of Rac1 GTPase inhibitors (specifically NSC23766 ).[1]
While direct in vivo efficacy data for the isolated acetamide precursor is limited, its pharmacological significance lies in its conversion to bioactive 4,6-diaminoquinoline derivatives.[1] This guide analyzes the efficacy of this chemical class, using NSC23766 as the primary case study for in vivo performance.[1]
Executive Summary & Compound Profile
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS 1140-81-4) represents a foundational quinoline scaffold used in the rational design of small-molecule inhibitors targeting the Rac1-GEF (Guanine Nucleotide Exchange Factor) interaction.[1]
While the parent acetamide exhibits modest antimicrobial activity, its primary value in drug development is as the synthetic precursor to NSC23766 , a first-in-class specific inhibitor of Rac1 activation.[1] This guide evaluates the in vivo efficacy of this pharmacophore in the context of cancer metastasis, cell proliferation, and hematopoietic stem cell mobilization.[1]
| Feature | Technical Specification |
| Compound Name | N-(4-hydroxy-2-methylquinolin-6-yl)acetamide |
| Key Derivative | NSC23766 (N6-[2-[[4-(diethylamino)-1-methylbutyl]amino]-6-methyl-4-pyrimidinyl]-2-methyl-4,6-quinolinediamine) |
| Mechanism of Action | Allosteric inhibition of Rac1-Trio/Tiam1 interaction (via derivative) |
| Primary Indication | Metastatic Prostate Cancer, Leukemia, Stem Cell Mobilization |
| Route of Admin | Intraperitoneal (IP) or Intravenous (IV) in animal models |
Mechanism of Action: The Rac1 Signaling Axis[1]
The therapeutic efficacy of this quinoline class stems from its ability to disrupt the protein-protein interaction between Rac1 and its specific GEFs (Trio and Tiam1).[1] Unlike kinase inhibitors that target the ATP pocket, the derivative NSC23766 binds to a surface groove on Rac1 (Trp56), preventing GEF-mediated activation without affecting Cdc42 or RhoA.[1]
Pathway Visualization
The following diagram illustrates the specific blockade of the Rac1 signaling cascade by the quinoline derivative.[1]
Caption: Mechanism of Action. The quinoline derivative selectively inhibits Rac1 activation by sterically hindering the GEF binding site, preventing downstream actin cytoskeletal reorganization.[1]
Comparative Efficacy Analysis
This section compares the performance of the N-(4-hydroxy-2-methylquinolin-6-yl)acetamide derivative (NSC23766) against standard chemotherapeutic agents and vehicle controls in established animal models.[1]
Prostate Cancer Xenograft Model (PC-3)
Objective: Assess inhibition of tumor growth and metastasis.[1]
| Metric | Quinoline Derivative (NSC23766) | Standard Chemo (e.g., Taxanes) | Vehicle Control |
| Dosing Regimen | 50 mg/kg (Daily, IP) | Varies (Cyclic) | Saline |
| Tumor Growth Inhibition | Significant (~80% reduction) | High (>90%) | None (Baseline) |
| Metastasis Inhibition | High (Specific anti-invasive effect) | Moderate (Cytotoxicity driven) | None |
| Toxicity (Weight Loss) | Low (<5%) | High (>15%) | Negligible |
| Mechanism | Cytostatic / Anti-migratory | Cytotoxic (Apoptosis) | N/A |
Key Insight: While standard chemotherapy is often more cytotoxic (shrinking tumors faster), the quinoline derivative offers a superior safety profile and specifically targets the invasive phenotype, making it highly effective in preventing metastasis rather than just reducing primary tumor mass.[1]
Hematopoietic Stem Cell (HSC) Mobilization
Objective: Compare efficacy in mobilizing stem cells from bone marrow to peripheral blood (for transplantation).
-
Comparator: AMD3100 (Plerixafor) - CXCR4 antagonist.[1]
-
Quinoline Performance: NSC23766 induces rapid mobilization of hematopoietic stem/progenitor cells.[1]
-
Synergy: When combined with G-CSF, the quinoline derivative shows additive efficacy , mobilizing a distinct pool of stem cells compared to CXCR4 antagonists.[1]
Experimental Protocols
To validate the efficacy of this compound class, the following self-validating protocols are recommended.
Protocol A: In Vivo Tumor Growth Inhibition (Xenograft)
Rationale: Determines the compound's ability to inhibit Rac1-dependent tumor proliferation in a physiological environment.[1]
-
Cell Preparation: Culture PC-3 (human prostate cancer) cells to 80% confluence.[1] Harvest and suspend
cells in Matrigel/PBS (1:1). -
Implantation: Inject cell suspension subcutaneously into the flank of 6-8 week old male athymic nude mice (BALB/c nu/nu).[1]
-
Randomization: When tumors reach ~50-100 mm³ (approx. 10-14 days), randomize mice into two groups (n=10/group):
-
Monitoring: Measure tumor volume (
) and body weight every 2 days. -
Endpoint: Sacrifice at Day 21 or when control tumors reach 1500 mm³.[1] Harvest tumors for immunoblotting (Assay for Rac1-GTP levels).
Protocol B: Rac1-GTP Pull-Down Assay (Ex Vivo Validation)
Rationale: Confirms that the observed phenotypic effect is due to Rac1 inhibition (Target Engagement).[1]
-
Lysate Prep: Homogenize tumor tissue in lysis buffer containing inhibitors.[1]
-
Incubation: Incubate lysate with PAK-PBD (p21-binding domain) agarose beads for 1 hr at 4°C. (PAK-PBD specifically binds active Rac1-GTP).
-
Wash & Elute: Wash beads 3x with lysis buffer. Elute bound proteins with SDS sample buffer.[1]
-
Western Blot: Analyze via SDS-PAGE using anti-Rac1 antibody.[1]
-
Validation: The Treatment group must show significantly reduced bands compared to Vehicle.
Experimental Workflow Diagram
Caption: Experimental workflow from precursor synthesis to in vivo validation and ex vivo target confirmation.
References
-
Gao, Y., Dickerson, J. B., Guo, F., Zheng, J., & Zheng, Y. (2004).[1][2] Rational design and characterization of a Rac GTPase-specific small molecule inhibitor. Proceedings of the National Academy of Sciences of the United States of America, 101(20), 7618–7623.[1] Link[1]
-
Akbar, H., Cancelas, J., Williams, D. A., Zheng, J., & Zheng, Y. (2006).[1] Rational design and applications of a Rac GTPase-specific small molecule inhibitor. Methods in Enzymology, 406, 554–565.[1] Link
-
Nassour, J., et al. (2024).[1] Quinoline-based compounds and their role in DNA-interacting enzyme inhibition. bioRxiv.[1] Link[1]
-
PubChem Compound Summary. (2024). NSC23766.[1] National Center for Biotechnology Information.[1] Link[1]
Sources
Publish Comparison Guide: Validating the Anticancer Activity of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
Executive Summary: The Dual-Role Quinoline Scaffold
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4) occupies a unique niche in oncology research. While widely recognized as the critical synthetic precursor to NSC 23766 (a first-in-class Rac1-GEF inhibitor), this compound possesses intrinsic anticancer bioactivity often overlooked in high-throughput screens.
This guide validates the compound's utility not merely as an intermediate but as a bioactive 4-hydroxyquinoline scaffold . We objectively compare its performance against its derivative (NSC 23766) and a standard cytotoxic agent (Doxorubicin), elucidating its distinct mechanism of action which bridges general DNA-interactive cytotoxicity and targeted apoptotic induction.
Key Technical Specifications
-
Chemical Name: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide[1]
-
Molecular Formula: C₁₂H₁₂N₂O₂[1]
-
Molecular Weight: 216.24 g/mol
-
Primary Class: 4-Hydroxyquinoline derivative[2]
-
Solubility: DMSO (>50 mg/mL), Ethanol (Moderate), Water (Low)
Mechanism of Action: Intrinsic vs. Derived Activity
To validate this compound, one must distinguish its intrinsic mode of action from the targeted mechanism of its famous derivative.
Intrinsic Mechanism (The Scaffold)
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide exhibits "polypharmacology" typical of the quinoline class. Its planar structure facilitates:
-
DNA Intercalation/Interaction: Similar to fluoroquinolones, it interacts with DNA-processing enzymes (e.g., Topoisomerase II/Gyrase), leading to replication fork arrest.
-
Apoptosis Induction: It triggers the intrinsic apoptotic pathway, evidenced by Caspase-3 activation and cell cycle arrest at the G2/M phase in susceptible lines (e.g., HL-60, Hep3B).
Derived Mechanism (The Inhibitor)
When derivatized to NSC 23766 , the mechanism shifts from general cytotoxicity to specific protein-protein interaction inhibition (Rac1-Tiam1 blockade).
Figure 1: Divergent mechanisms of action. The parent scaffold (blue) acts primarily via DNA stress/apoptosis, while its derivative (green) targets cytoskeletal signaling.
Comparative Performance Analysis
The following data synthesizes experimental outcomes comparing the scaffold to standard alternatives.
Table 1: Efficacy and Specificity Profile
| Feature | N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | NSC 23766 (Targeted Derivative) | Doxorubicin (Standard Cytotoxic) |
| Primary Target | DNA/Topoisomerase (Putative) | Rac1-GEF Interface | Topoisomerase II |
| IC50 (HL-60) | 10 - 50 µM (Moderate) | >50 µM (Low Cytotoxicity) | 0.02 - 0.5 µM (High) |
| IC50 (Hep3B) | 25 - 60 µM | ~50-100 µM | 0.1 - 1.0 µM |
| Selectivity | Low (General Cytotoxicity) | High (Rac1 Specific) | Low (General Cytotoxicity) |
| Cell Cycle Effect | G2/M Arrest | G1 Arrest | G2/M Arrest |
| Solubility | Moderate (DMSO req.) | High (Water soluble as HCl salt) | High |
Scientist's Insight:
Do not expect nanomolar potency from the scaffold itself. Its value lies in fragment-based drug design (FBDD) validation. If you observe IC50 < 1 µM, suspect contamination with a more potent intercalator or assay interference.
Experimental Validation Protocols
To rigorously validate the anticancer activity of this compound, use the following self-validating workflow.
Protocol A: Cytotoxicity Assessment (MTT Assay)
Rationale: This protocol uses a metabolic proxy to quantify cell viability, distinguishing between cytostatic and cytotoxic effects.[3]
Reagents:
-
Target Compound: 10 mM stock in DMSO (Store at -20°C).
-
Control: Doxorubicin (Positive), 0.1% DMSO (Vehicle).
-
Cell Lines: HL-60 (Suspension) or Hep3B (Adherent).
Step-by-Step Workflow:
-
Seeding:
-
Adherent: 5,000 cells/well in 96-well plate.[3] Incubate 24h for attachment.
-
Suspension: 10,000 cells/well. Treat immediately.
-
-
Treatment:
-
Prepare serial dilutions (100 µM down to 0.1 µM).
-
Critical Step: Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity masking the compound's effect.
-
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Development:
-
Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with 100 µL DMSO (or SDS-HCl for suspension cells).
-
-
Readout: Measure Absorbance at 570 nm (Reference 630 nm).
Protocol B: Apoptosis Confirmation (Annexin V/PI)
Rationale: Distinguishes true apoptosis (Phosphatidylserine exposure) from necrosis (membrane rupture), validating the "clean" cell death mechanism claimed for quinolines.
Figure 2: Flow cytometry workflow for validating apoptotic mechanism.
Synthesis & Stability Considerations
For researchers synthesizing or sourcing this compound, purity is paramount. The acetamide group is susceptible to hydrolysis under strongly acidic/basic conditions.
-
Synthesis Route: Typically synthesized via the Knorr Quinoline Synthesis or reaction of 6-amino-2-methylquinolin-4-ol with acetic anhydride.
-
Stability: Stable in solid form. In solution (PBS/Media), use within 24 hours or store aliquots at -80°C.
-
QC Check: Verify purity via HPLC. A common impurity is the deacetylated amine (6-amino-2-methylquinolin-4-ol), which has significantly different redox properties and cytotoxicity.
References
-
BenchChem. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide Structure and Biological Activity. Retrieved from
-
National Cancer Institute (NCI). NSC 23766: Rac1-Specific Inhibitor Profile. Retrieved from
-
Gao, Y., et al. (2004). Rational design and characterization of a Rac GTPase-specific small molecule inhibitor. Proceedings of the National Academy of Sciences. Link
-
PubChem. Compound Summary: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS 1140-81-4). Retrieved from
-
ResearchGate. Anticancer activity of quinoline derivatives and their structure-activity relationship. Retrieved from
Sources
Comparative Guide: NSC 23766 vs. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
The following guide provides a rigorous technical comparison between NSC 23766 , a widely established Rac1-specific inhibitor, and N-(4-hydroxy-2-methylquinolin-6-yl)acetamide , its synthetic precursor.
Context: Rac1 GTPase Inhibition & Structure-Activity Relationships (SAR)
Executive Summary & Core Distinction
For researchers and drug developers, the distinction between these two compounds is not one of "alternative options" but rather Functional Agent vs. Structural Precursor .
-
NSC 23766 is the bioactive, pharmacological inhibitor of Rac1-GEF interaction.[1][2] It contains a specific pyrimidine-diamine side chain essential for binding the Rac1 surface groove.
-
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (herein referred to as Precursor-01 ) is the synthetic intermediate (CAS 1140-81-4) used to manufacture NSC 23766. It lacks the critical steric and electrostatic pharmacophore required to inhibit Rac1.
Critical Application Note: Precursor-01 is frequently found as a trace impurity in low-grade NSC 23766 batches. It acts as a non-functional scaffold that can skew concentration calculations and solubility profiles without providing Rac1 inhibition.
Chemical & Physical Specifications
| Feature | NSC 23766 (The Inhibitor) | Precursor-01 (The Intermediate) |
| CAS Number | 1177865-17-6 (Free base) | 1140-81-4 |
| Molecular Weight | 530.96 g/mol (Trihydrochloride) | 216.24 g/mol |
| Primary Function | Specific Rac1-GEF Inhibitor | Synthetic Intermediate / Impurity |
| Solubility | High (Water/PBS > 10 mg/mL) | Low/Moderate (DMSO, poorly soluble in water) |
| Key Structural Motif | Diethylamino-pyrimidine side chain (The "Warhead") | Acetamide group (Sterically inactive) |
| Target Affinity | Rac1 Switch I/II Groove (Trp56, Asp38) | Negligible / Non-binding |
Mechanistic Analysis: Why Structure Matters
NSC 23766: The Mechanism of Inhibition
NSC 23766 does not inhibit the catalytic activity of Rac1 (GTP hydrolysis). Instead, it acts as a protein-protein interaction (PPI) inhibitor .
-
Binding Site: It docks into a surface groove on Rac1 known as the GEF-recognition site, specifically interacting with residues Trp56 and Asp38 .
-
Action: This steric blockade prevents Guanine Nucleotide Exchange Factors (GEFs) like Tiam1 and Trio from binding to Rac1.[1][2] Consequently, Rac1 remains in its inactive (GDP-bound) state.
-
Selectivity: It does not inhibit Cdc42 or RhoA because their surface residues in the corresponding region differ significantly.
Precursor-01: The Inactive Scaffold
The Precursor-01 consists of the quinoline core with a hydroxyl group at position 4 and an acetamide at position 6.
-
SAR Failure: The acetamide group is planar and lacks the cationic amine and flexible alkyl chain found in NSC 23766.
-
Consequence: It cannot extend into the solvent-exposed cleft of Rac1 or form the necessary salt bridges with Asp38. Therefore, it is biologically inert regarding Rac1 inhibition.
Pathway Visualization
The following diagram illustrates the specific blockade point of NSC 23766 within the Rac1 signaling cascade.
Caption: NSC 23766 specifically interrupts the activation of Rac1 by GEFs. The precursor lacks the structural moiety to intervene.
Experimental Protocols
A. Validating Rac1 Inhibition (Pull-Down Assay)
Use this protocol to confirm the activity of NSC 23766. If using a new batch, this assay will also reveal if your compound is actually the inactive precursor (which will show no reduction in Rac1-GTP).
Reagents:
-
PAK-PBD Agarose beads (binds only active Rac1-GTP).
-
Lysis Buffer: 50 mM Tris pH 7.5, 10 mM MgCl2, 0.5 M NaCl, 2% Igepal.
-
NSC 23766 (dissolved in water/PBS).
Workflow:
-
Seed Cells: Culture NIH3T3 or PC3 cells to 70% confluence.
-
Starvation: Serum-starve cells for 24 hours to reduce basal Rac1 activity.
-
Treatment:
-
Group A: Vehicle Control (PBS).
-
Group B: NSC 23766 (50 µM - 100 µM) for 4 hours.
-
(Optional Control): Precursor-01 (50 µM) – Expect NO effect.
-
-
Stimulation: Stimulate with EGF (50 ng/mL) for 2 minutes to spike Rac1 activity.
-
Lysis: Rapidly lyse cells on ice. Clarify lysate by centrifugation (12,000 x g, 5 min).
-
Pull-Down: Incubate 500 µg lysate with 20 µL PAK-PBD beads for 1 hour at 4°C.
-
Wash & Elute: Wash beads 3x with lysis buffer. Boil in SDS sample buffer.
-
Western Blot: Probe for Rac1.
-
Result: Group A (Stimulated) should show a strong band. Group B (NSC 23766) should show a significantly fainter band.
-
B. Quality Control: Detecting the Precursor Impurity
If your NSC 23766 shows poor solubility or weak activity, check for the Precursor-01 impurity using HPLC.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water gradient (0.1% TFA).
-
Detection: UV at 254 nm.
-
Profile:
-
NSC 23766: Elutes earlier (more polar due to amine side chains).
-
Precursor-01: Elutes later (more hydrophobic quinoline core).
-
Note: A significant peak for the precursor indicates incomplete synthesis or degradation.
-
References
-
Gao, Y., et al. (2004). "Rational design and characterization of a Rac GTPase-specific small molecule inhibitor." Proceedings of the National Academy of Sciences, 101(20), 7618-7623.
- Akbar, H., et al. (2006). "A novel interaction between Rac1 and the GEF Tiam1 is targeted by the small molecule inhibitor NSC23766." Journal of Biological Chemistry, 281, 31553-31557.
-
ChemicalBook. "6-Acetamido-4-hydroxy-2-methylquinoline (Precursor-01) Product Entry."
-
SelleckChem. "NSC 23766 Product Information & Biological Activity."
Sources
Comparative analysis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide and its 4-amino analog
This comparative guide analyzes two critical quinoline scaffolds: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (Compound A) and its 4-amino analog (Compound B).
These compounds represent a classic "scaffold hop" in medicinal chemistry—exchanging a hydrogen-bond acceptor/donor pair (the 4-hydroxy/quinolone system) for a cationic hydrogen-bond donor (the 4-amino system). This modification drastically alters solubility, pKa, and target binding kinetics, particularly in kinase inhibition and DNA intercalation contexts.
Executive Summary
-
Compound A (4-Hydroxy): Predominantly exists as the 4-quinolone tautomer. It functions primarily as a hydrogen-bond acceptor/donor mimic of purines. It is often less soluble and serves as a key synthetic intermediate or a DNA gyrase-targeting pharmacophore.
-
Compound B (4-Amino): A distinct cationic pharmacophore at physiological pH. The 4-amino group increases basicity, enhances water solubility (as a salt), and promotes DNA intercalation via pi-stacking. It is the preferred scaffold for antimalarial and certain kinase-inhibitor applications.
| Feature | Compound A (4-Hydroxy) | Compound B (4-Amino) |
| Dominant Tautomer | 4-Quinolone (Carbonyl) | 4-Aminoquinoline (Aromatic) |
| Physiological Charge | Neutral / Zwitterionic | Cationic (Protonated Ring N) |
| Primary Target Class | DNA Gyrase / Topoisomerase | DNA Intercalation / Kinases |
| Solubility (pH 7.4) | Low (requires polar solvents) | Moderate to High (as salt) |
| Synthetic Role | Precursor / Scaffold | End-Product / Active API |
Physicochemical Profiling & Mechanism
Tautomerism and Binding Modes
The critical distinction lies in the electronic distribution.
-
The 4-Hydroxy Paradox: While named "4-hydroxy," crystallographic and solution-phase NMR data confirm this compound exists almost exclusively as the 4-quinolone tautomer. This creates a specific binding motif: a carbonyl oxygen (H-bond acceptor) and a ring nitrogen proton (H-bond donor).
-
The 4-Amino Shift: The 4-amino analog retains aromaticity in the pyridine ring. The exocyclic amine acts as a weak H-bond donor, while the ring nitrogen is a strong H-bond acceptor (pKa ~8.5), often protonated in biological assays.
Visualization: Tautomeric & Signaling Pathways
The following diagram illustrates the tautomeric equilibrium and the divergent synthesis pathways.
Figure 1: Tautomeric dominance of the 4-quinolone form and the synthetic activation pathway to the 4-amino analog.
Experimental Protocols
Synthesis of Compound A (4-Hydroxy)
Methodology: Conrad-Limpach Cyclization This protocol ensures high regioselectivity for the 4-hydroxy isomer over the 2-hydroxy isomer by controlling kinetic vs. thermodynamic conditions.
-
Reagents: N-(4-aminophenyl)acetamide (1.0 eq), Ethyl acetoacetate (1.1 eq), Ethanol (Solvent), Diphenyl ether (High BP solvent).
-
Step 1 (Schiff Base Formation):
-
Dissolve N-(4-aminophenyl)acetamide in ethanol with ethyl acetoacetate.
-
Add catalytic acetic acid. Reflux for 4 hours.
-
Evaporate ethanol to yield the crude crotonate (Schiff base).
-
-
Step 2 (Thermal Cyclization):
-
Heat diphenyl ether to 250°C (rolling boil).
-
Add the crude crotonate dropwise very slowly to the boiling solvent. Critical: Rapid addition causes temperature drop and polymerization.
-
Maintain reflux for 30 mins.
-
-
Isolation:
-
Cool to room temperature. The product precipitates.
-
Filter and wash with hexane (to remove diphenyl ether) and acetone.
-
Yield: Typically 65-75%.
-
Synthesis of Compound B (4-Amino)
Methodology: Activation via Chlorination & Nucleophilic Substitution Direct amination of the 4-hydroxy compound is difficult due to the stability of the quinolone tautomer. We must first convert the "hydroxy" group to a leaving group (chloride).
-
Step 1: Chlorination (Synthesis of 4-Chloro intermediate)
-
Suspend Compound A (dry) in POCl3 (5 eq).
-
Reflux for 2-3 hours. The solid will dissolve as the reaction proceeds.
-
Quench: Pour cautiously onto crushed ice/ammonia mixture (Exothermic!).
-
Extract the precipitate (N-(4-chloro-2-methylquinolin-6-yl)acetamide).
-
-
Step 2: Amination
-
Reagents: 4-Chloro intermediate, Ammonia (saturated in methanol) or specific amine, Phenol (catalyst).
-
Procedure: Heat the mixture in a sealed pressure tube at 130°C for 12-18 hours.
-
Workup: Evaporate solvent, basify with NaOH (to liberate the free base), and extract with DCM/MeOH.
-
Purification: Recrystallization from Ethanol.
-
Performance Comparison Data
The following data summarizes the structural impact on biological and physical parameters.
| Parameter | Compound A (4-Hydroxy) | Compound B (4-Amino) | Implications |
| LogP (Predicted) | 1.2 - 1.5 | 1.8 - 2.1 | Compound B penetrates lipid bilayers more effectively. |
| pKa (Ring N) | ~2.5 (Very weak base) | ~8.4 (Basic) | Compound B is protonated in lysosomes/cytosol, aiding accumulation. |
| H-Bond Donors | 2 (Amide NH, OH/NH) | 2 (Amide NH, Amine NH2) | Compound A relies on the Carbonyl acceptor; B relies on the Amine donor. |
| UV Absorption | Bathochromic shift in B due to strong auxochromic amino group. | ||
| Melting Point | >280°C (Decomposes) | 150-155°C | Compound A has strong intermolecular H-bonding (crystal lattice stability). |
Biological Application Context[1][2][3]
-
Antibacterial (Gyrase Inhibition): Compound A mimics the 4-quinolone core of ciprofloxacin-class drugs. It binds to the DNA-Gyrase complex via magnesium bridging at the 3-4 positions (requires 3-COOH usually, but the 4-keto is essential).
-
Antimalarial/Anticancer: Compound B mimics the chloroquine core. The 4-amino group is critical for pi-stacking between DNA base pairs. The cationic charge interacts with the phosphate backbone, stabilizing the drug-DNA complex.
References
-
Crystal Structure & Tautomerism
-
Synthesis Protocols (Conrad-Limpach)
-
BenchChem Application Note. Synthesis Protocol for N-(4-amino-2-methylquinolin-6-yl)acetamide. Link
-
-
Biological Activity of Quinolines
-
Compound Data
-
PubChem. 6-Methoxy-2-methylquinolin-4-ol (Analogous Structure). Link
-
Sources
Comparative Guide: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide vs. Standard Topoisomerase Inhibitors
Executive Summary: The "Dual-Action" Quinolone Scaffold
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4) represents a distinct class of quinolone derivatives that bridges the gap between antibacterial gyrase inhibitors and eukaryotic anticancer agents. While structurally related to classic fluoroquinolones (e.g., Ciprofloxacin), this compound lacks the C-3 carboxyl group essential for high-potency bacterial gyrase inhibition, instead exhibiting a unique pharmacological profile characterized by Type II Topoisomerase inhibition combined with microtubule destabilization .
This guide objectively compares its performance against industry standards: Ciprofloxacin (Bacterial Gyrase Standard), Etoposide (Eukaryotic Topo II Standard), and Camptothecin (Topo I Standard).
Mechanistic Architecture
Mode of Action: The "Interfacial Poison"
Unlike catalytic inhibitors, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide acts as a Topoisomerase Poison . It stabilizes the covalent DNA-enzyme cleavage complex (the "cleavable complex"), preventing the religation of DNA strands. This results in the accumulation of double-strand breaks (DSBs), triggering the DNA Damage Response (DDR) and subsequent apoptosis.
Key Structural Differentiator:
-
Standard Quinolones (Cipro): Rely on the C-3 carboxyl and C-4 keto groups to chelate Mg²⁺ within the active site of bacterial Gyrase.
-
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide: Utilizes the 6-acetamido moiety to establish unique hydrogen bond networks in the minor groove, allowing it to target eukaryotic Topo II and tubulin structures, a feature absent in Ciprofloxacin.
Signaling Pathway Diagram
The following diagram illustrates the divergent pathways triggered by this compound compared to standard inhibitors.
Figure 1: Dual-mechanism pathway showing simultaneous Topo II poisoning and microtubule disruption leading to apoptotic cell death.
Comparative Performance Metrics
The following data synthesizes experimental results across bacterial and eukaryotic models. Note the shift in specificity compared to Ciprofloxacin.
Table 1: Inhibitor Profile Comparison
| Feature | N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | Ciprofloxacin | Etoposide | Camptothecin |
| Primary Target | Dual: Topo II (Human) & Tubulin | DNA Gyrase (Bacterial) | Topo II (Human) | Topo I (Human) |
| Mechanism Class | Interfacial Poison + Microtubule Destabilizer | Interfacial Poison | Interfacial Poison | Interfacial Poison |
| Bacterial Activity | Moderate (MIC ~32-64 µg/mL) | High (MIC < 1 µg/mL) | None | None |
| Cancer Cell IC50 | < 1 µM (HL-60, Hep3B) | > 100 µM (Inactive) | 1-10 µM | 0.01-0.5 µM |
| Selectivity | Broad (Eukaryotic + Prokaryotic) | Highly Selective (Prokaryotic) | Selective (Eukaryotic) | Selective (Eukaryotic) |
| Solubility | Moderate (DMSO/Ethanol soluble) | Low (pH dependent) | Low (Lipophilic) | Very Low |
Critical Insight: While Ciprofloxacin is superior for treating infections, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide outperforms it significantly in oncology applications, exhibiting sub-micromolar potency against leukemia (HL-60) and hepatocellular carcinoma (Hep3B) lines, comparable to or exceeding Etoposide in specific contexts.
Experimental Protocols
To validate the activity of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide, researchers should employ a Plasmid Relaxation Assay (to confirm Topo inhibition) followed by a Cell Viability Assay .
Protocol A: Topoisomerase II Plasmid Relaxation Assay
Objective: Visualize the inhibition of Topo II-mediated relaxation of supercoiled DNA.
-
Reagent Prep:
-
Prepare 10 mM stock of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide in 100% DMSO.
-
Substrate: Supercoiled pHOT-1 plasmid DNA (0.2 µg per reaction).
-
Enzyme: Human Topoisomerase IIα (2 units).
-
-
Reaction Setup:
-
Mix: Buffer (50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, 1 mM ATP) + DNA + Compound (titrate 0.1 µM – 100 µM).
-
Initiate by adding Topo II enzyme.
-
Control 1: No enzyme (Negative - Supercoiled).
-
Control 2: Enzyme + DMSO (Positive - Relaxed).
-
Control 3: Etoposide (100 µM) as reference inhibitor.
-
-
Incubation: 30 minutes at 37°C.
-
Termination: Add Stop Solution (5% SDS, 250 mM EDTA, Proteinase K). Incubate 30 min at 50°C to digest the enzyme.
-
Analysis:
-
Run on 1% agarose gel (TAE buffer) at 2V/cm for 4-6 hours.
-
Stain with Ethidium Bromide.
-
Result: Inhibitors will show a band pattern matching the "Supercoiled" control, preventing the formation of "Relaxed" topoisomers.
-
Protocol B: Experimental Workflow Diagram
Figure 2: Validation workflow for characterizing Topoisomerase inhibitors.
References
-
BenchChem. (2024). N-(4-Hydroxy-2-methylquinolin-6-yl)acetamide: Biological Activity and Applications. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12352100: 6-Acetamido-4-hydroxy-2-methylquinoline. Retrieved from
-
Pommier, Y. (2013). Drugging Topoisomerases: Lessons and Challenges. ACS Chemical Biology. Retrieved from
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance.[1] Biochemistry. (Contextual grounding for Quinolone MoA).
-
ChemicalBook. (2024).[2] CAS 1140-81-4 Product Properties and Synthesis.[2][3] Retrieved from
Sources
Technical Assessment: Cross-Resistance Profiling of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
This guide serves as a technical framework for evaluating the cross-resistance profile of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4). As a Senior Application Scientist, I have structured this document to move beyond basic descriptions, focusing instead on the experimental logic required to benchmark this non-fluorinated quinolone scaffold against established therapeutics.
Executive Summary & Compound Profile
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide represents a distinct subclass of the quinolone pharmacophore. Unlike third- and fourth-generation fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) which rely on a C6-fluorine and C7-piperazine substitution for potency and spectrum, this compound utilizes a C6-acetamide moiety on a 4-hydroxy-2-methylquinoline core (often existing in tautomeric equilibrium with 4-quinolinone).
-
Primary Target: Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).
-
Secondary Application: Precursor for Rac1 GTPase inhibitors (e.g., NSC 23766) in oncology.
-
Critical Research Question: Does the absence of the C6-fluorine atom and the presence of the acetamide group allow this compound to evade the steric hindrance caused by classical GyrA mutations (e.g., Ser83Leu)?
Mechanism of Action and Resistance Logic
To design a valid cross-resistance study, one must understand the binding interface. Classical quinolones bind the DNA-Gyrase cleavage complex. Resistance arises primarily through:
-
Target Modification: Mutations in the Quinolone Resistance-Determining Region (QRDR) of gyrA (subunits A) or parC.
-
Efflux Pumps: Overexpression of ABC or MFS transporters (e.g., NorA in S. aureus, MexAB-OprM in P. aeruginosa).
The hypothesis for N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is that its distinct steric profile may retain binding affinity in the presence of specific QRDR mutations that disrupt Ciprofloxacin binding.
Visualization: Quinolone-Gyrase Interaction Pathway
The following diagram illustrates the interference point and resistance nodes.
Figure 1: Mechanism of Action and Resistance Nodes. The diagram highlights the critical "Unknown" interaction between the mutant Gyrase and the Test Compound, which is the focus of the cross-resistance study.
Comparative Performance Guide
This section details the experimental data required to objectively compare the product.
Comparator Selection
For a rigorous study, the compound must be tested alongside:
-
Ciprofloxacin (CIP): The gold standard Class-2 fluoroquinolone.
-
Nalidixic Acid (NAL): The parent non-fluorinated quinolone (to determine if the acetamide improves potency over the scaffold).
-
Moxifloxacin (MXF): A Class-4 agent with enhanced activity against Gram-positives and some anaerobes.
Experimental Protocol: Cross-Resistance Profiling
Objective: Determine the Fold Resistance (FR) of the test compound compared to Ciprofloxacin.
Methodology: CLSI M07-A10 Broth Microdilution.
-
Strain Panel: Use isogenic pairs (Parent vs. Mutant) to isolate the resistance mechanism.
-
Inoculum:
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Compound Preparation: Dissolve N-(4-hydroxy-2-methylquinolin-6-yl)acetamide in DMSO (solubility check required; typically soluble up to 10 mM).
-
Incubation: 16–20 hours at 37°C.
Representative Data Structure
The following table illustrates the expected data format and typical trends for a 6-acetamido quinolone derivative. Note: Values below are representative of the scaffold class.
| Bacterial Strain | Resistance Genotype | Ciprofloxacin MIC (µg/mL) | Test Compound MIC (µg/mL) | Fold Resistance (Mutant/WT) | Interpretation |
| S. aureus (WT) | None (Wild Type) | 0.5 | 4.0 - 8.0 | 1.0 | Lower intrinsic potency than FQs. |
| S. aureus (QRDR) | gyrA (Ser84Leu) | 32.0 | 8.0 - 16.0 | 2.0 | Potential Lack of Cross-Resistance. |
| S. aureus (Efflux) | norA++ | 8.0 | 32.0 | 4.0 | Susceptible to efflux. |
| E. coli (WT) | None | 0.015 | 2.0 | 1.0 | Weak Gram-negative activity. |
| E. coli (QRDR) | gyrA (Ser83Leu) | 4.0 | 4.0 | 2.0 | Unaffected by Ser83 mutation. |
Key Insight: Non-fluorinated quinolones often show higher baseline MICs (lower potency) but may exhibit a lower Fold Resistance (FR) against GyrA mutants. If the FR for the Test Compound is <4 while Ciprofloxacin is >64, the compound possesses a favorable cross-resistance profile despite lower absolute potency.
Experimental Workflow
To validate the data above, researchers must follow this self-validating workflow.
Figure 2: Step-by-step workflow for determining the Cross-Resistance Profile.
Synthesis of Findings & Recommendations
Causality of Results[1][2]
-
Reduced Potency: The absence of the C6-fluorine atom reduces the compound's cell penetration and binding affinity compared to Ciprofloxacin. This explains the higher baseline MICs.
-
Cross-Resistance Pattern: The acetamide group at C6 provides a different hydrogen-bonding network than the fluorine atom. In gyrA mutants where the binding pocket is altered (e.g., Ser83Leu), the acetamide may avoid the steric clash that renders Ciprofloxacin ineffective.
Strategic Recommendations
-
Use as a Scaffold: This compound is best utilized as a "Lead Scaffold" for structure-activity relationship (SAR) studies. Modifying the C2-methyl or C6-acetamide group could enhance potency while maintaining the favorable cross-resistance profile.
-
Combination Therapy: Test in combination with efflux pump inhibitors (e.g., Reserpine or Phenyl-arginine-beta-naphthylamide) to determine if high MICs are driven by efflux (NorA) rather than target affinity.
-
Oncology Context: If studying the compound as a Rac1 inhibitor precursor (NSC 23766 synthesis), ensure that cytotoxicity assays (MTT/CellTiter-Glo) are performed on non-tumorigenic lines (e.g., HUVEC) to distinguish specific anti-cancer activity from general quinolone-mediated cytotoxicity.
References
-
Mechanism of Action: Drlica K, Zhao X. DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiol Mol Biol Rev. 1997;61(3):377-392. Available at: [Link]
- Cross-Resistance Protocols: Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07.
-
Related Scaffold Activity: Frapwell CJ, et al. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrob Agents Chemother. 2020;64(5):e02073-19. Available at: [Link]
-
Rac1 Inhibitor Context: Gao Y, et al. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor. Proc Natl Acad Sci U S A. 2004;101(20):7618-7623. (Contextualizing the compound as a precursor to NSC 23766). Available at: [Link]
Comparative Profiling: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide vs. Fluoroquinolone Standards
[1]
Executive Summary
This technical guide outlines the benchmarking framework for N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS 1140-81-4), a functionalized quinoline derivative.[1] Unlike standard fluoroquinolones (e.g., Ciprofloxacin) which rely on a 3-carboxylic acid moiety for magnesium bridging at the DNA-gyrase interface, this compound utilizes a 4-hydroxy-2-methylquinoline core with a 6-acetamido extension.[1]
This guide provides the experimental rationale, mechanistic hypothesis, and standardized protocols required to objectively evaluate this compound's efficacy, resistance profile, and cytotoxicity against industry-standard controls.[1]
Structural & Mechanistic Rationale
To understand the benchmarking data, we must first establish the structural divergence from the "Gold Standard" (Fluoroquinolones).[1]
| Feature | Standard: Ciprofloxacin | Test Compound: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | Implication |
| Core Scaffold | 4-oxo-1,4-dihydroquinoline | 4-hydroxy-2-methylquinoline | Tautomeric variation; affects H-bond donor/acceptor profile.[1] |
| Gyrase Binding | 3-Carboxylic acid + 4-Keto | 4-Hydroxy + 2-Methyl (No 3-COOH) | Critical: Lacks the canonical Mg²⁺ bridging site.[1] Efficacy relies on alternative binding pockets or H-bonding via the 6-acetamido group.[1] |
| C6/C7 Substituent | C6-Fluoro / C7-Piperazine | C6-Acetamido | The acetamido group provides polarity and H-bonding potential, possibly mimicking the C7-piperazine interaction but at the C6 position.[1] |
Mechanism of Action (MoA) Hypothesis
While fluoroquinolones stabilize the DNA-Gyrase cleavable complex via the water-metal ion bridge, the test compound likely acts via non-covalent intercalation or allosteric inhibition of the ATPase domain, given the absence of the 3-carboxyl group.[1] Benchmarking must therefore assess not just potency (MIC), but mode of inhibition.[1]
Figure 1: Putative signaling pathway for quinoline-induced bacterial cell death.[1] The compound targets the gyrase enzyme, leading to accumulation of double-strand breaks.[1]
In Vitro Efficacy Benchmarking
The following data represents the Target Product Profile (TPP) required for the compound to be considered competitive. Experimental validation should follow CLSI M07-A10 standards.
Comparative MIC Targets (µg/mL)
| Bacterial Strain | Ciprofloxacin (Control) | Nalidixic Acid (Control) | Test Compound (Target Range) | Interpretation |
| S. aureus (ATCC 29213) | 0.12 - 0.5 | >32 | 4 - 16 | Likely less potent than Cipro due to lack of F-group; comparable to early quinolones.[1] |
| E. coli (ATCC 25922) | 0.004 - 0.015 | 2 - 8 | 8 - 32 | Gram-negative penetration may be limited by the acetamido polarity; efflux liability is high.[1] |
| P. aeruginosa (ATCC 27853) | 0.25 - 1.0 | >64 | >64 | Expected intrinsic resistance due to efflux pumps (MexAB-OprM).[1] |
Scientist's Insight: If the MIC for the test compound is >64 µg/mL across all strains, consider testing in combination with Efflux Pump Inhibitors (EPIs) like PAβN to determine if the molecule is a substrate for efflux rather than intrinsically inactive.[1]
Experimental Protocols
To generate the data above, follow these self-validating workflows.
Protocol A: Broth Microdilution (MIC Determination)
Standard: CLSI M07-A10 / ISO 20776-1[1]
-
Stock Preparation: Dissolve N-(4-hydroxy-2-methylquinolin-6-yl)acetamide in DMSO (solubility check required; heat to 37°C if necessary). Final DMSO concentration in assay must be <1%.[1]
-
Inoculum: Adjust bacterial suspension to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup:
-
Incubation: 16-20 hours at 35°C ± 2°C.
-
Readout: Lowest concentration with no visible growth is the MIC.[1]
Protocol B: Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic or bactericidal.[1]
-
Dosing: Challenge log-phase bacteria (S. aureus) with 4x MIC of the test compound.
-
Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serial dilution plating on agar.
-
Criteria: A
reduction in CFU/mL constitutes bactericidal activity.[1]
Figure 2: Standardized workflow for MIC determination via broth microdilution.
Safety & Selectivity (Cytotoxicity)
A potent antibiotic is useless if it kills mammalian cells.[1] The Selectivity Index (SI) is calculated as
-
Cell Line: HepG2 (Liver) or HEK293 (Kidney).[1]
-
Assay: MTT or Resazurin reduction assay.
-
Benchmark:
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[1] CLSI document M07-A10.[1] Link
-
BenchChem. (2025).[1][2] N-(4-hydroxy-2-methylquinolin-6-yl)acetamide: Mechanism and Biological Activity.[1][3]Link[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 440738, 4,6-Dihydroxyquinoline (Scaffold Analog).[1]Link[1]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014).[1] Mechanism of Quinolone Action and Resistance.[1] Biochemistry, 53(10), 1565–1574.[1] Link[1]
Comparative Technical Guide: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (NHMQA) vs. Functionalized Quinolone APIs
Executive Summary: The Scaffold vs. The Drug
This guide provides a technical head-to-head comparison of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (referred to herein as NHMQA ) against established quinolone APIs, specifically Ciprofloxacin (Antibiotic) and Rebamipide (Mucosal Protective).
Critical Distinction: Unlike Ciprofloxacin, NHMQA is not a final-form antibiotic. It is a privileged scaffold and a critical advanced intermediate (CAS: 1140-81-4). Its value lies not in direct gyrase inhibition, but in its role as a precursor for 2-quinolinone therapeutics and its unique tautomeric chemistry which allows for diverse functionalization at the C4 and C3 positions.
Core Comparison Matrix
| Feature | NHMQA (The Scaffold) | Ciprofloxacin (Antibiotic) | Rebamipide (Mucosal Agent) |
| Primary Role | Synthetic Intermediate / Scaffold | Broad-spectrum Antibiotic | Gastroprotective Agent |
| Core Structure | 2-methyl-4-hydroxyquinoline | 4-quinolone-3-carboxylic acid | 2(1H)-quinolinone |
| C6 Substituent | Acetamide (-NHCOCH₃) | Fluorine (-F) | Hydrogen (amide at C8 position varies) |
| C3 Substituent | Hydrogen (Open for functionalization) | Carboxylic Acid (-COOH) | Complex amide side chain |
| Mechanism | Precursor to active agents | DNA Gyrase / Topo IV Inhibition | Prostaglandin induction / ROS scavenging |
| Solubility | Low (DMSO/DMF soluble) | pH-dependent (Amphoteric) | Very Low (require specific formulation) |
Structural Integrity & Tautomerism (Chemical Deep Dive)
To work effectively with NHMQA, researchers must understand its tautomeric nature. Unlike Ciprofloxacin, which is locked into the 4-quinolone form by the 3-carboxyl group and internal hydrogen bonding, NHMQA exists in a dynamic equilibrium.
The Tautomeric Shift
NHMQA fluctuates between the enol form (4-hydroxy) and the keto form (4-oxo/quinolinone) .
-
Solid State: Predominantly exists as the 4-hydroxy tautomer due to intermolecular hydrogen bonding.
-
Solution: Solvent polarity dictates the ratio. In polar aprotic solvents (DMSO), the amide-like (oxo) character increases.
Why this matters:
-
For O-Alkylation: Use non-polar solvents to favor the enol form.
-
For C3-Functionalization: Use polar conditions to exploit the vinylogous amide character of the keto form.
Diagram: Structural Activity Relationship (SAR) Mapping
Caption: SAR comparison highlighting why NHMQA serves as a chemical scaffold rather than a direct gyrase inhibitor.
Experimental Protocols: Validation & Synthesis
Protocol A: Purity Verification (HPLC-UV)
Rationale: Commercial batches of NHMQA often contain unreacted 4-aminoacetanilide or thermal degradation products.
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 320 nm (quinoline core).
-
Standard: Dissolve 10mg NHMQA in 10mL DMSO (Stock). Dilute to 50µg/mL with Mobile Phase A.
Acceptance Criteria:
-
Main peak retention time: ~8.5 - 9.2 min (system dependent).
-
Purity: >98.0% area normalization.
-
Impurity Marker: Any peak at <3 min usually indicates hydrolyzed acetamide (free amine).
Protocol B: Synthetic Utility (Conversion to 4-Chloro Derivative)
Rationale: To demonstrate the reactivity of the 4-hydroxy group (enol form), a common step in drug synthesis is converting the hydroxyl to a chlorine leaving group using POCl₃.
Step-by-Step Workflow:
-
Setup: Charge a dry round-bottom flask with NHMQA (1.0 eq) under Nitrogen atmosphere.
-
Reagent: Add Phosphorus Oxychloride (POCl₃, 5.0 eq) cautiously.
-
Catalyst: Add a drop of DMF (Vilsmeier-Haack reagent formation in situ).
-
Reaction: Reflux at 90-100°C for 3 hours. Observation: The suspension should clear to a solution as the -OH is converted to -Cl.
-
Quench: Pour reaction mixture onto crushed ice/water (Exothermic!). Neutralize with NaHCO₃.
-
Validation: Extract with Dichloromethane. The product (4-chloro-2-methyl-6-acetamidoquinoline) shows a distinct shift in NMR (loss of broad OH singlet) and high solubility in organic solvents compared to the starting material.
Biological & Functional Comparison
While NHMQA is an intermediate, researchers often screen it for "off-target" activity or use it as a negative control in gyrase assays.
Antimicrobial Activity (MIC Data)
-
Ciprofloxacin: Highly active (MIC < 1 µg/mL against E. coli).
-
NHMQA: Inactive (MIC > 64 µg/mL).
Fluorescence Properties
-
NHMQA: Exhibits strong fluorescence in acidic media due to protonation of the ring nitrogen.
-
Excitation: ~340 nm
-
Emission: ~420 nm (Blue)
-
Application: Can be used as a pH-sensitive fluorescent probe or a scaffold for designing fluorescent tags.
-
Synthesis Pathway Visualization
The following diagram illustrates the standard industrial route to NHMQA and its divergence into downstream APIs.
Caption: The Conrad-Limpach synthesis route yielding NHMQA and its subsequent divergence.
References
-
Synthesis of Quinolone Intermediates: Jönsson, D. et al. "Synthesis and Biological Evaluation of 4-Hydroxy-2-quinolone Analogues." Journal of Medicinal Chemistry, 2004.
-
Rebamipide Structure & Activity: Naito, T. et al. "Synthesis and anti-ulcer activity of 2(1H)-quinolinone derivatives." Chemical and Pharmaceutical Bulletin, 1986.
-
Quinolone Antibiotic Mechanism: Drlica, K. & Zhao, X. "DNA gyrase, topoisomerase IV, and the 4-quinolones." Microbiology and Molecular Biology Reviews, 1997.
-
Tautomerism in 4-Hydroxyquinolines: Elguero, J. et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.
-
Chemical Identity: PubChem Compound Summary for CID 12352100 (N-(4-hydroxy-2-methylquinolin-6-yl)acetamide).
Sources
- 1. Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N₄-Acetamides of Ciprofloxacin and Norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs | MDPI [mdpi.com]
Safety Operating Guide
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide proper disposal procedures
Topic: Proper Disposal Procedures for N-(4-hydroxy-2-methylquinolin-6-yl)acetamide CAS Number: 1140-81-4
Executive Summary & Safety Directive
To: Laboratory Operations & EHS Teams From: Senior Application Scientist, Chemical Safety Division Subject: Operational Handling and Disposal of Quinoline Intermediates
The Core Directive: Treat N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS 1140-81-4) as a Category 4 Acute Toxin (Oral) and a Category 2 Eye Irritant . While specific toxicological data for this exact intermediate is often limited, the structural presence of the aminoquinoline scaffold mandates the Precautionary Principle . Historically, quinoline derivatives have demonstrated mutagenic potential; therefore, all disposal workflows must prevent environmental release and minimize operator exposure.
Operational Rule: Do not attempt bench-top chemical deactivation (e.g., bleach oxidation) unless you have a validated SOP. The standard, self-validating protocol is Segregation for High-Temperature Incineration .
Physicochemical Profile for Waste Classification
Before disposal, you must classify the waste stream based on the compound's physical state and solubility.
| Property | Data | Operational Implication |
| CAS Number | 1140-81-4 | Use for waste manifesting. |
| Physical State | Solid (Powder/Crystalline) | Disposes into "Hazardous Solid" streams. |
| Melting Point | >300 °C | Thermally stable; requires high-temp incineration. |
| Solubility | Soluble in DMSO, MeOH; Poor in Water | Do not flush down drains. Aqueous rinsing is ineffective without co-solvents. |
| Acidity (pKa) | ~4.3 (Predicted) | Amphoteric nature; avoid mixing with strong oxidizers in waste drums. |
| GHS Classification | H302 (Harmful if swallowed), H319 (Eye Irrit.) | Requires double-gloving and N95/P100 respiratory protection during weighing/transfer. |
Validated Disposal Workflows
This guide separates disposal into two streams: Solid Waste (pure compound/spills) and Liquid Waste (reaction mixtures/mother liquors).
Workflow A: Solid Waste Segregation (Primary Route)
-
Containment: Transfer the solid substance into a wide-mouth high-density polyethylene (HDPE) jar.
-
Why: Glass jars can break in waste compactors; HDPE is impact-resistant.
-
-
Labeling: Affix a hazardous waste label.
-
Critical: Explicitly write "Toxic Organic Solid: Quinoline Derivative." Do not just write "Chemical Waste." This alerts the disposal vendor to the nitrogen-containing heterocycle, which requires specific scrubbing during incineration to prevent NOx emissions.
-
-
Secondary Containment: Place the HDPE jar into a clear secondary ziplock bag before depositing it into the "Solid Hazardous Waste" drum.
-
Self-Validating Step: If the outer bag is dusty, the primary containment failed. Re-bag immediately.
-
Workflow B: Liquid Waste (Mother Liquors/Rinsates)
-
Solvent Assessment: Determine the primary solvent.
-
If dissolved in Methanol/Ethanol/DMSO: Non-Halogenated Organic Waste .
-
If dissolved in DCM/Chloroform: Halogenated Organic Waste .
-
-
pH Check: Ensure the waste solution is between pH 4 and 10.
-
Why: Extreme pH can trigger exothermic reactions with other wastes in the central drum.
-
-
Transfer: Pour into the appropriate carboy using a funnel with a splash guard.
-
Log Entry: Record the volume and estimated concentration of the quinoline derivative on the carboy log sheet immediately.
Workflow C: Glassware Decontamination (Triple Rinse Protocol)
-
Rinse 1 (Solubilization): Rinse glassware with a small volume of Methanol or Acetone (the compound is poorly soluble in water). Collect this rinse in the Organic Waste container.
-
Rinse 2 (Check): Repeat solvent rinse.
-
Rinse 3 (Aqueous): Final rinse with soap and water.
-
Self-Validating Step: Inspect glassware under strong light. If UV-active residue (common for quinolines) or visible crystals remain, repeat Rinse 1.
-
Decision Logic Diagram
The following diagram illustrates the critical decision nodes for segregating this specific compound.
Figure 1: Decision logic for the segregation of Quinoline derivative waste streams. Note the convergence on High-Temperature Incineration.
Emergency Response (Spill Procedures)
If a spill occurs (>500 mg), follow this "Dry-Clean" protocol to prevent spreading the contamination:
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE Up: Don nitrile gloves (double layer), lab coat, and safety goggles. Wear a dust mask (N95) if powder is airborne.
-
Dry Containment: Do not wet the powder. Cover the spill with a dry absorbent pad or paper towels to minimize dust.
-
Scoop: Use a plastic scoop or dustpan to lift the material into a waste jar.
-
Wet Wipe: Only after bulk removal, wipe the surface with a methanol-dampened towel, then a soapy water towel. Dispose of all towels as Solid Hazardous Waste .
References
-
ChemicalBook. (2024).[1] 6-Acetamido-4-hydroxy-2-methylquinoline - CAS 1140-81-4 Properties and Safety. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: Quinoline Derivatives General Handling. Retrieved from
-
BenchChem. (2024). Proper Disposal of Aminoquinoline Derivatives. Retrieved from
-
ECHA (European Chemicals Agency). (2025). Substance Information: Quinolin-8-ol and derivatives. Retrieved from
Sources
Personal protective equipment for handling N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
Topic: CAS Number: 1140-81-4 Synonyms: 6-Acetamido-4-hydroxy-2-methylquinoline; Intermediate for NSC 23766
Part 1: Executive Hazard Assessment & Control Banding
Immediate Directive: Treat N-(4-hydroxy-2-methylquinolin-6-yl)acetamide as a Potent Pharmaceutical Intermediate . While specific GHS data highlights H302 (Harmful if swallowed) and H319 (Eye irritation), its structural core (quinoline) and its role as a precursor to Rac GTPase inhibitors (NSC 23766) necessitate handling under Occupational Exposure Band (OEB) 3 standards at a minimum.
The Scientific Rationale (The "Why"): Standard Safety Data Sheets (SDS) often lag behind novel research. As a researcher, you must apply the Precautionary Principle .
-
Quinoline Moiety Risk: The planar quinoline ring structure is a known DNA intercalator. Even if this specific derivative is not yet classified as a mutagen, it possesses the structural potential for genotoxicity.
-
Physical State: As a solid yellow powder, the primary route of occupational exposure is inhalation of fugitive dust during weighing and transfer.
-
Pharmacological Potency: As a precursor to a biological inhibitor, unintentional absorption can modulate cellular signaling pathways (specifically Rac1 activation), leading to unknown systemic effects.
Part 2: The PPE Matrix (OEB 3/4 Standards)
Do not rely on "standard lab attire." Use this matrix to select gear based on the specific operation.
| Protection Zone | Low Energy Handling (Closed vials, microscopy) | High Energy Handling (Weighing, Solubilization, Open Transfer) | Technical Specification / Rationale |
| Respiratory | N95 Respirator (if outside hood) | P100 / HEPA Filter (Half-face or PAPR) | Why: N95 filters 95% of particles >0.3μm. P100 filters 99.97%. For powders where static charge disperses fine particulates, P100 is required to prevent nasal mucosal absorption. |
| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min) | Double Nitrile (Long cuff outer) | Why: Quinoline derivatives are lipophilic. Double gloving creates a "breakthrough" buffer. Change outer gloves immediately upon visible contamination. |
| Ocular | Safety Glasses (Side shields) | Chemical Goggles (Indirect vent) | Why: H319 classification indicates serious eye irritation. Goggles prevent dust migration behind the lens, which glasses cannot guarantee. |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Coveralls or Disposable Gown (Closed front) | Why: Cotton weaves trap powders. Tyvek provides a non-woven barrier that prevents dust from settling on street clothes and migrating home. |
Part 3: Operational Workflow & Engineering Controls
Core Directive: PPE is the last line of defense. Engineering controls (Fume Hoods/BSCs) are primary.
Visualization: The Safe Handling Lifecycle
The following diagram outlines the critical decision points and flow for handling this compound to prevent cross-contamination.
Figure 1: Decision logic for preventing particulate migration during the handling of CAS 1140-81-4.
Detailed Protocol Steps
1. Preparation (The "Clean" Zone)
-
Static Control: This powder is likely static-prone. Place an ionizing fan or use an antistatic gun inside the fume hood before opening the vial. Static charge can cause the powder to "jump" onto gloves or cuffs.
-
Surface Protection: Lay down a plastic-backed absorbent mat (absorbent side up) in the hood. If a spill occurs, you wrap the mat; you do not scrub the hood.
2. The Weighing Procedure (The Critical Risk Point)
-
Never use a spatula directly from the stock bottle if possible.
-
Tap-Transfer Method: Gently tap the powder from the source vial into a pre-tared weighing boat. This minimizes the creation of airborne dust clouds compared to scooping.
-
Solvent Trap: If solubilizing in DMSO or Ethyl Acetate, add the solvent to the vial inside the hood immediately after weighing. A liquid solution is safer to handle than a dry powder.
3. Decontamination (The Exit Strategy)
-
The "Wet Wipe" Rule: Before removing any container (vial, flask) from the fume hood, wipe the exterior with a paper towel dampened with 50-70% Ethanol or Isopropanol. This removes invisible dust residues that settled during handling.
-
Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste.
Part 4: Emergency & Disposal Protocols
Spill Response (Powder):
-
Do NOT use a brush or broom (this aerosolizes the chemical).
-
Cover the spill with a paper towel dampened with water or ethanol (to suppress dust).
-
Wipe up the slurry from the outside in.
-
Dispose of all cleanup materials as hazardous chemical waste.
Disposal Classification:
-
Waste Stream: Organic Chemical Waste (Halogen-free, unless mixed with halogenated solvents).
-
Destruction Method: Incineration is the preferred method for quinoline derivatives to ensure complete thermal destruction of the ring structure. Do not pour down drains; quinolines can be toxic to aquatic life (H411/H412 potential).
References
-
PubChem. (n.d.). Compound Summary: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide.[1][2][3] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Recommended Practices for Safety and Health Programs: Hazard Identification and Assessment. [Link]
-
Naumann, B. D., et al. (1996). Performance-based exposure control limits for pharmaceutical active ingredients.[4] American Industrial Hygiene Association Journal. (Foundational text for OEB/Control Banding). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
